alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
Description
Properties
IUPAC Name |
1,4-bis[(4-methylphenyl)methoxymethyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMQICMKIDWWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616644 | |
| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136861-46-6 | |
| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
This guide provides a comprehensive overview of the synthesis and characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, a molecule of interest in materials science and organic synthesis. The content is structured to provide not only procedural details but also the underlying scientific principles, catering to researchers, scientists, and professionals in drug development.
Introduction
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene belongs to the class of ethers and is noted for its rigid aromatic core and flexible benzyl ether linkages. This structural motif imparts specific physical and chemical properties that make it a valuable building block in the synthesis of larger molecular architectures, such as macrocycles and polymers.[1] Its synthesis is a prime example of the Williamson ether synthesis, a cornerstone of organic chemistry.[2][3] The characterization of this compound relies on a suite of standard analytical techniques to confirm its structure and purity.
Synthesis of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
The primary synthetic route to alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.[4] In this specific application, the dianion of p-xylene glycol reacts with 4-methylbenzyl halide.
Reaction Mechanism and Rationale
The Williamson ether synthesis proceeds via an SN2 mechanism.[3] The choice of reagents and reaction conditions is critical for maximizing the yield and purity of the desired product.
-
Starting Materials: The synthesis commences with α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene and 4-methylbenzyl alcohol.
-
Base and Solvent: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide, is used to deprotonate the hydroxyl groups of 4-methylbenzyl alcohol, forming the corresponding alkoxide. The reaction is typically carried out in an anhydrous aprotic polar solvent, like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to facilitate the SN2 reaction and enhance the reaction rate.[2][5]
Visualizing the Synthesis
The reaction pathway can be illustrated as follows:
Caption: Williamson ether synthesis of the target compound.
Experimental Protocol: A Step-by-Step Guide
The following protocol provides a detailed methodology for the synthesis of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.
| Step | Procedure | Rationale |
| 1 | To a solution of 4-methylbenzyl alcohol (2.2 equivalents) in anhydrous DMF, add sodium hydride (2.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). | The use of an ice bath controls the exothermic reaction of NaH with the alcohol. An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide. |
| 2 | Stir the mixture at room temperature for 1 hour. | This allows for the complete formation of the sodium 4-methylbenzyl alkoxide. |
| 3 | Add a solution of α,α'-dichloro-p-xylene (1 equivalent) in anhydrous DMF dropwise to the reaction mixture. | Dropwise addition helps to control the reaction temperature and prevent side reactions. |
| 4 | Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. | Heating provides the necessary activation energy for the SN2 reaction to proceed to completion. |
| 5 | After cooling to room temperature, quench the reaction by the slow addition of water. | This step deactivates any remaining sodium hydride and precipitates the crude product. |
| 6 | Collect the precipitate by vacuum filtration and wash with water and a cold, non-polar solvent (e.g., hexane) to remove impurities. | Washing removes inorganic salts and unreacted starting materials. |
| 7 | Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the pure alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. | Recrystallization is a purification technique that yields a crystalline solid of high purity. |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Melting Point (°C) |
| alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | C₂₄H₂₆O₂ | 346.47 | 136861-46-6 | >98.0% (GC) | 99.0 - 102.0 |
Data sourced from commercial suppliers.[6][7]
Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
Confirmation of the successful synthesis and purity of the target compound is achieved through a combination of spectroscopic and analytical techniques.
Characterization Workflow
Caption: A typical workflow for compound characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. For alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, the expected signals are:
-
A singlet for the methyl protons of the 4-methylbenzyl groups.
-
Singlets for the benzylic methylene protons (-O-CH₂- and Ar-CH₂-O-).
-
Aromatic protons will appear as a set of doublets, characteristic of para-substituted benzene rings. The chemical shifts of p-xylene protons are well-documented.[8][9][10]
-
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum should show distinct signals for the methyl, methylene, and aromatic carbons.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[11][12] Key vibrational bands for alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene include:
-
C-O-C stretch: A strong absorption band in the region of 1050-1150 cm⁻¹, characteristic of the ether linkage.
-
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups are observed just below 3000 cm⁻¹.
-
C=C stretches: Aromatic ring vibrations typically give rise to several bands in the 1450-1600 cm⁻¹ region.[13][14]
3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16] The molecular ion peak (M⁺) should correspond to the calculated molecular weight of 346.47 g/mol .[17] Fragmentation patterns can further confirm the structure, with characteristic fragments arising from the cleavage of the benzyl ether bonds.
4. Elemental Analysis
Elemental analysis determines the percentage composition of carbon and hydrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated values for the molecular formula C₂₄H₂₆O₂.
Applications and Future Directions
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and its derivatives are of interest in the development of new materials. The rigid p-xylene core and the flexible side chains can be tailored to create molecules with specific properties for applications in areas such as:
-
Polymer Chemistry: As a monomer or cross-linking agent in the synthesis of high-performance polymers.[1] p-Xylene is a key precursor in the production of polyethylene terephthalate (PET).[18]
-
Supramolecular Chemistry: As a building block for the construction of host-guest systems and molecular containers.
-
Liquid Crystals: The rigid-flexible nature of the molecule makes it a candidate for the design of new liquid crystalline materials.
Further research into the functionalization of the aromatic rings or modification of the benzylic linkers could lead to the development of novel materials with enhanced thermal, optical, or electronic properties.
References
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- P-xylene - BMRB entry bmse000834.
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press.
- BIS(4-METHYLBENZYLOXY)-P-XYLENE (CAS No. 136861-46-6) SDS - Guidechem.
- Bis(4-methylbenzyloxy)-p-xylene 136861-46-6 | Tokyo Chemical Industry Co., Ltd. (JP).
- The Williamson Ether Synthesis - Master Organic Chemistry.
- CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene - 001CHEMICAL.
- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd.
- Williamson Ether Synthesis | Chem-Station Int. Ed.
- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | TCI AMERICA.
- Quantitative Analysis of Xylene Mixtures by Fourier Transform Infrared Spectroscopy.
- Mass spectra of the xylene isomers. Left: Results obtained with phase... - ResearchGate.
- P-XYLENE(106-42-3) 1H NMR spectrum - ChemicalBook.
- Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization - ResearchGate.
- Unlocking p-Xylene Production: Processes & Applications - Jalon.
- NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - US.
- C8H10 mass spectrum of 1,4-dimethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of p-xylene image diagram doc brown's advanced organic chemistry revision notes.
- FTIR spectra of parylene N (ppx), α-dimethyl parylene (dimethyl), and... | Download Scientific Diagram - ResearchGate.
- FTIR spectra of p-xylene monomer and PPPX films. - ResearchGate.
- p-Xylene - the NIST WebBook - National Institute of Standards and Technology.
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alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene chemical structure and properties
An In-depth Technical Guide to α,α'-Bis(4-methylbenzyloxy)-p-xylene
This guide provides a comprehensive technical overview of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a diether derivative of p-xylene. The information is curated for researchers, chemists, and professionals in drug development and materials science who require detailed knowledge of its chemical structure, properties, synthesis, and potential applications.
Chemical Structure and Identification
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a symmetrical molecule featuring a central p-xylene core. The two benzylic methylene groups of the xylene ring are each linked via an ether bond to a 4-methylbenzyl group. This structure imparts a combination of aromatic rigidity from the phenyl rings and conformational flexibility from the ether linkages.
The formal IUPAC name for this compound is 1,4-Bis((4-methylbenzyl)oxymethyl)benzene, and it is also commonly known by its synonym, p-Xylylene Glycol Bis(4-methylbenzyl) Ether.[1]
Caption: Chemical structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Physicochemical Properties
This compound is typically supplied as a white to off-white crystalline solid with a purity exceeding 98% as determined by gas chromatography (GC).[1][2] A summary of its key properties is provided below.
| Property | Value | Reference(s) |
| CAS Number | 136861-46-6 | [2][3][4] |
| Molecular Formula | C₂₄H₂₆O₂ | [3][4] |
| Molecular Weight | 346.46 g/mol | [3][4] |
| Appearance | White to almost white powder/crystal | [1][2] |
| Melting Point | 99.0 - 102.0 °C | [2] |
| Purity | >98.0% (GC) | [1][2] |
| Storage Conditions | Room temperature; recommended in a cool, dark place (<15°C) | [2] |
Synthesis and Mechanism
The most logical and widely used method for preparing diaryl ethers of this nature is the Williamson Ether Synthesis .[5][6] This reaction proceeds via an Sₙ2 bimolecular nucleophilic substitution mechanism.[5] The synthesis involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. For α,α'-Bis(4-methylbenzyloxy)-p-xylene, there are two primary synthetic routes based on this principle:
-
Route A: Reaction of the disodium salt of p-xylene-α,α'-diol with two equivalents of 4-methylbenzyl chloride.
-
Route B: Reaction of the disodium salt of 4-methylbenzyl alcohol (p-cresol) with one equivalent of α,α'-dichloro-p-xylene.
Given the higher reactivity of benzylic halides, both routes are feasible. The following diagram and protocol outline a generalized procedure based on Route B, which utilizes commercially available starting materials.
Caption: Generalized workflow for the Williamson ether synthesis.
Experimental Protocol (Generalized)
-
Step 1: Alkoxide Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous tetrahydrofuran (THF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise with stirring. To this suspension, add a solution of 4-methylbenzyl alcohol (2.1 equivalents) in anhydrous THF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Step 2: Ether Formation: Add a solution of α,α'-dichloro-p-xylene (1.0 equivalent) in anhydrous THF to the alkoxide solution dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 3: Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Step 4: Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.
Potential Applications
While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not extensively documented in peer-reviewed literature, its structure suggests significant potential as a monomer or precursor in materials science. It is a derivative of p-xylene, the foundational unit for poly(p-xylylene) (PPX) polymers, commercially known as Parylenes.[7]
Parylenes are high-performance polymers deposited via a unique chemical vapor deposition (CVD) process.[7] They are known for creating ultra-thin, conformal, and pinhole-free coatings used in demanding applications across electronics, aerospace, and medical devices.[8][9]
The subject molecule could serve as a novel monomer in a modified CVD process. The thermal cleavage of the benzylic ether bonds could potentially generate a reactive p-quinodimethane intermediate, which would then polymerize. The incorporation of the 4-methylbenzyl groups could be a strategy to modify the final polymer's properties, such as:
-
Solubility and Processability: The bulkier side groups might disrupt polymer chain packing, potentially increasing solubility and allowing for solution-based processing methods.
-
Thermal Properties: Altering the polymer backbone could change the glass transition temperature (Tg) and thermal stability.
-
Optical and Dielectric Properties: The introduction of additional aromatic moieties could tune the refractive index and dielectric constant of the resulting polymer film.
Spectroscopic Characterization (Predicted)
No publicly available spectral data (NMR, IR, MS) for this specific compound has been identified. However, based on its chemical structure, the expected spectroscopic features can be predicted.
-
¹H NMR: The proton NMR spectrum should be symmetrical. Key expected signals include:
-
A singlet for the six protons of the two methyl groups (-CH₃) on the outer benzyl rings, likely around δ 2.3-2.4 ppm.
-
A singlet for the four benzylic protons of the central xylene core (-O-CH₂-Ar), expected around δ 4.5-4.6 ppm.
-
A singlet for the four benzylic protons adjacent to the ether oxygen (-Ar-CH₂-O-), also expected around δ 4.5-4.6 ppm. Due to a similar chemical environment, these two sets of methylene protons may overlap or appear as a single peak.
-
A set of AA'BB' doublets for the eight aromatic protons on the two outer 4-methylbenzyl rings, likely in the δ 7.1-7.4 ppm region.
-
A singlet for the four aromatic protons on the central p-xylene ring, also in the δ 7.2-7.4 ppm region.
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Expected peaks include:
-
A signal for the methyl carbons (~21 ppm).
-
Signals for the methylene carbons (~70-75 ppm).
-
Multiple signals in the aromatic region (~128-140 ppm) corresponding to the substituted and unsubstituted carbons of the three phenyl rings.
-
-
IR Spectroscopy: The infrared spectrum would be characterized by:
-
C-H stretching vibrations for the aromatic rings (~3030-3100 cm⁻¹) and the aliphatic methyl and methylene groups (~2850-3000 cm⁻¹).
-
A strong, characteristic C-O-C ether stretching band, typically in the region of 1050-1150 cm⁻¹.
-
Aromatic C=C stretching peaks around 1500 and 1600 cm⁻¹.
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 346.46. Common fragmentation patterns would likely involve the cleavage of the benzylic C-O bonds, leading to fragments corresponding to the 4-methylbenzyl cation (m/z = 105) and the p-xylene-based fragments.
Safety and Handling
Safety data for α,α'-Bis(4-methylbenzyloxy)-p-xylene varies between suppliers. One supplier classifies the compound as not hazardous under European CLP regulations (EC No 1272/2008).[10] However, another supplier provides GHS hazard statements indicating potential health risks.[11]
As a matter of best practice, researchers should handle the compound with the more stringent precautions in mind.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11]
-
Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[11]
-
Disclaimer: This information is for guidance only. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling this material.
References
-
001CHEMICAL. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Available at: [Link]
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Seongho Sigma. [TCI]α,α'-Bis(4-methylbenzyloxy)-p-xylene. Available at: [Link]
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Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]
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Biological Magnetic Resonance Bank. p-xylene - BMRB entry bmse000834. Available at: [Link]
-
ResearchGate. Mass spectra of the xylene isomers. Available at: [Link]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
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Taylor & Francis. Williamson ether synthesis – Knowledge and References. Available at: [Link]
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ResearchGate. Williamson ether synthesis. Available at: [Link]
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ResearchGate. Evolution of the IR spectra of p-xylene measured under high pressure.... Available at: [Link]
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PubChem. p-Xylene. Available at: [Link]
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ResearchGate. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Available at: [Link]
-
NIST WebBook. p-Xylene. Available at: [Link]
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Wikipedia. p-Xylene. Available at: [Link]
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Doc Brown's Chemistry. C8H10 infrared spectrum of 1,4-dimethylbenzene. Available at: [Link]
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Doc Brown's Chemistry. C8H10 mass spectrum of 1,4-dimethylbenzene. Available at: [Link]
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NIST WebBook. p-Xylene Infrared Spectrum. Available at: [Link]
-
ResearchGate. Dehydrohalogenation in Alpha‐Functionalized Poly‐p‐xylylenes. Available at: [Link]
-
ResearchGate. CVD of Poly(α,α′-dimethyl-p-xylylene) and Poly(α,α,α′, α′-tetramethyl-p-xylylene)-co-poly(p-xylylene) from Alkoxide Precursors I: Optical Properties and Thermal Stability. Available at: [Link]
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spectroscopic data (NMR, IR, MS) of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
An In-depth Technical Guide to the Spectroscopic Characterization of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
Introduction
In the landscape of drug development and materials science, the unambiguous structural elucidation of novel organic compounds is a cornerstone of innovation and regulatory compliance. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, with the molecular formula C24H26O2 and a molecular weight of 346.46 g/mol , represents a class of aromatic ethers with potential applications stemming from its rigid p-xylene core and flexible benzyloxy side chains.[1][2] This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively define its molecular architecture. As Senior Application Scientists, we move beyond mere data reporting, focusing instead on the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for researchers.
Molecular Structure and Symmetry Considerations
The structure of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is characterized by a high degree of symmetry. A central 1,4-disubstituted benzene ring (the p-xylene core) is symmetrically linked to two 4-methylbenzyloxy moieties via ether linkages. This symmetry is the dominant factor governing the simplicity of its NMR spectra, as chemically equivalent nuclei will be magnetically equivalent, resulting in a reduced number of signals.
Caption: Labeled structure of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The number of signals, their chemical shifts (δ), integration values, and splitting patterns (multiplicity) are used to deduce the structure.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, and its residual proton signal at ~7.26 ppm serves as a convenient internal reference.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is critical for resolving complex splitting patterns in the aromatic region.
-
Acquisition Parameters:
-
Number of Scans: 16-32 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds ensures quantitative integration.
-
Pulse Angle: A 30-45 degree pulse angle is used to optimize signal-to-noise without saturating the signals.
-
-
Data Processing: Process the raw data (Free Induction Decay, FID) with an exponential multiplication (line broadening of ~0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the residual solvent peak.
Data Interpretation and Discussion
Due to the molecule's C₂ symmetry, we expect a simplified ¹H NMR spectrum with five distinct signals.
| Signal Label | Proton Type | Predicted δ (ppm) | Integration | Multiplicity | Rationale for Chemical Shift |
| H (A) | Aromatic (p-xylene core) | ~7.35 | 4H | Singlet (s) | Protons on the central benzene ring are in a single chemical environment. Their deshielding is standard for aromatic protons. |
| H (B) | Methylene (-O-CH₂-Ar) | ~4.55 | 4H | Singlet (s) | These benzylic protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. No adjacent protons lead to a singlet. |
| H (D) | Aromatic (4-methylbenzyl) | ~7.28 | 8H | Doublet (d) | These protons are ortho to the methylene group. They form an AA'BB' system with H(E) protons, appearing as a doublet. |
| H (E) | Aromatic (4-methylbenzyl) | ~7.15 | 8H | Doublet (d) | These protons are meta to the methylene group and ortho to the methyl group. They appear as a doublet coupled to H(D). |
| H (G) | Methyl (-CH₃) | ~2.35 | 6H | Singlet (s) | These benzylic methyl protons are in a typical chemical shift range for such groups on an aromatic ring.[3] |
Causality Behind Experimental Choices: The choice of a high-field NMR (≥400 MHz) is crucial for resolving the two doublets of the AA'BB' system (H(D) and H(E)), which might otherwise overlap at lower field strengths. CDCl₃ is selected for its excellent solubilizing power for this type of aromatic ether and its well-defined residual peak for accurate calibration.
¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy identifies the number of chemically non-equivalent carbon atoms and provides information about their electronic environment and bonding.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly higher concentration may be beneficial if signal-to-noise is an issue.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Technique: A standard proton-decoupled pulse sequence is used to produce a spectrum where each unique carbon appears as a singlet.
-
Number of Scans: A significantly larger number of scans (e.g., 512-2048) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wide spectral width (e.g., 0-220 ppm) is set to ensure all carbon signals are captured.
-
Data Interpretation and Discussion
The symmetry of the molecule simplifies the ¹³C NMR spectrum to seven unique signals.
| Signal Label | Carbon Type | Predicted δ (ppm) | Rationale for Chemical Shift |
| C (F) | Aromatic Quaternary (C-CH₃) | ~137.5 | Aromatic carbon attached to the methyl group, typically found in this region. |
| C (A) | Aromatic Quaternary (C-CH₂) | ~137.0 | Aromatic carbon on the central ring, attached to the methylene linker. |
| C (E) | Aromatic CH | ~129.2 | Aromatic carbons ortho to the methyl group on the outer rings. Based on p-xylene data.[4][5] |
| C (D) | Aromatic CH | ~128.0 | Aromatic carbons meta to the methyl group on the outer rings. |
| C (A) | Aromatic CH | ~129.0 | Aromatic carbons on the central p-xylene ring. |
| C (B) | Methylene (-O-CH₂-Ar) | ~72.0 | The benzylic carbon is shifted downfield due to the direct attachment to the electronegative oxygen atom. |
| C (G) | Methyl (-CH₃) | ~21.2 | A typical chemical shift for a methyl group attached to an aromatic ring.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.
Experimental Protocol: FT-IR Acquisition
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of the solid sample (~1-2 mg) with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly to a fine powder and press it into a transparent disc using a hydraulic press. This method is ideal for solid samples and avoids solvent interference.
-
Instrumentation: Analyze the KBr pellet using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber is recorded first and automatically subtracted from the sample spectrum.
Data Interpretation and Discussion
The IR spectrum will be dominated by absorptions characteristic of aromatic C-H, aliphatic C-H, aromatic C=C, and ether C-O bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3100-3000 | C-H Stretching | Aromatic C-H | Confirms the presence of benzene rings.[7] |
| 2975-2850 | C-H Stretching | Aliphatic C-H (CH₂ & CH₃) | Indicates the presence of the methylene and methyl groups.[7] |
| 1610, 1515 | C=C Stretching | Aromatic Ring | Characteristic skeletal vibrations of the benzene rings. |
| ~1240 (strong) | C-O Stretching | Aryl-Alkyl Ether (asymmetric) | A strong, prominent peak confirming the C-O-C ether linkage. |
| ~1050 (strong) | C-O Stretching | Aryl-Alkyl Ether (symmetric) | A second characteristic ether band. |
| 850-800 | C-H Bending | 1,4-disubstituted Aromatic | Out-of-plane bending confirms the para-substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV. This is a standard "hard" ionization technique that provides reproducible fragmentation patterns, creating a spectral "fingerprint" for the molecule.
-
Mass Analyzer: Use a quadrupole or Time-of-Flight (TOF) analyzer to separate the ions based on their mass-to-charge ratio (m/z).
Data Interpretation and Discussion
The mass spectrum will show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 346 , corresponding to the molecular weight of the compound [C₂₄H₂₆O₂]⁺.
-
Key Fragmentation Pathways: The primary fragmentation will occur at the weakest bonds, particularly the benzylic C-O bonds.
Caption: Proposed EI fragmentation pathway for the title compound.
Key Predicted Fragments:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Significance |
| 346 | [C₂₄H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 241 | [M - C₇H₇O]⁺ | Loss of a 4-methylbenzyloxy radical. |
| 105 | [C₈H₉]⁺ | Base Peak. Formation of the stable 4-methylbenzyl cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed by loss of a methyl radical from the m/z 106 fragment (p-xylene radical cation) or rearrangement of the benzyl cation.[8] |
Trustworthiness of the Protocol: EI-MS at 70 eV is a highly standardized method. The resulting fragmentation pattern is highly reproducible and can be compared against spectral libraries, making it a trustworthy technique for identification. The predicted formation of the stable 4-methylbenzyl cation (m/z 105) as the base peak is a classic example of fragmentation being directed by the formation of the most stable carbocation.
Conclusion
The collective application of ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-validating analytical workflow for the structural confirmation of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. NMR spectroscopy elucidates the precise proton and carbon framework, confirming the high degree of symmetry. IR spectroscopy identifies the key functional groups, notably the aromatic rings and the central ether linkages. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern governed by the stability of benzylic carbocations. This multi-technique approach ensures the highest level of scientific integrity, providing researchers and drug development professionals with the definitive structural evidence required for their work.
References
-
001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]
-
Quora. (2021). How many signals are expected in the 13C NMR spectra of o-, m and p-xylene, and why? Retrieved from [Link]
-
ResearchGate. (2017). The high-resolution solid-state 13 C NMR spectra of sPS/m-xylene and aPS/m-xylene systems at room temperature. Retrieved from [Link]
-
University of Calgary. (n.d.). Interpreting simple 1H-NMR spectra. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of 1,4-dimethylbenzene. Retrieved from [Link]
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alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene CAS number and molecular weight
An In-Depth Technical Guide to α,α'-Bis(4-methylbenzyloxy)-p-xylene: Synthesis, Characterization, and Applications
This guide serves as a comprehensive technical resource for researchers and professionals in materials science and chemical synthesis, providing detailed information on α,α'-Bis(4-methylbenzyloxy)-p-xylene. We will delve into its fundamental properties, a robust synthesis protocol, methods for structural verification, and explore its potential applications as a monomer in the development of advanced polymers.
Compound Identification and Core Properties
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a diether derivative of p-xylene, characterized by two 4-methylbenzyloxy groups attached to the benzylic positions of the central p-xylene core. This molecular structure makes it a promising candidate as a building block for specialty polymers. Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 136861-46-6 | [1][2] |
| Molecular Formula | C₂₄H₂₆O₂ | [1] |
| Molecular Weight | 346.47 g/mol | |
| Synonyms | p-Xylylene Glycol Bis(4-methylbenzyl) Ether | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 99-102 °C | [2] |
Synthesis Protocol: Williamson Ether Synthesis
The synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this protocol, 4-methylbenzyl alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile, displacing the halide from α,α'-dichloro-p-xylene.
Rationale for Experimental Design:
-
Reactants : α,α'-Dichloro-p-xylene is chosen as the electrophile due to the high reactivity of benzylic chlorides in Sₙ2 reactions. 4-methylbenzyl alcohol serves as the precursor for the nucleophilic alkoxide.
-
Base : Sodium hydride (NaH) is an effective, non-nucleophilic strong base that irreversibly deprotonates the alcohol, driving the reaction forward by generating hydrogen gas, which is removed from the system.
-
Solvent : Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is polar aprotic, capable of solvating the sodium alkoxide intermediate, and has a suitable boiling point for the reaction temperature. Anhydrous conditions are critical to prevent quenching the sodium hydride.
-
Purification : The product is expected to be a crystalline solid at room temperature.[2] Recrystallization from a solvent system like ethanol/water is an effective method for purification, leveraging the lower solubility of the nonpolar product in a polar solvent at reduced temperatures.
Step-by-Step Experimental Workflow
-
Preparation of the Nucleophile :
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under a nitrogen atmosphere.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 4-methylbenzyl alcohol (2.1 equivalents) in anhydrous THF to the NaH suspension at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed as the sodium 4-methylbenzyl alkoxide is formed.
-
-
Ether Formation Reaction :
-
Prepare a solution of α,α'-dichloro-p-xylene (1.0 equivalent) in anhydrous THF.
-
Add this solution dropwise to the alkoxide suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (α,α'-dichloro-p-xylene) is consumed.
-
-
Workup and Isolation :
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow, dropwise addition of water.
-
Transfer the mixture to a separatory funnel and add ethyl acetate to dissolve the organic product.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification :
-
The resulting crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Slowly add water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the white crystalline product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Structural Characterization and Validation
Confirmation of the synthesized product's identity and purity is paramount. A combination of spectroscopic and physical methods provides a self-validating system to ensure the final product meets the required specifications.
-
¹H NMR Spectroscopy : The proton NMR spectrum provides definitive structural confirmation. Based on the molecular structure and reference spectra of similar compounds, the following signals are expected (in CDCl₃):
-
A singlet around 2.35 ppm corresponding to the six protons of the two methyl (-CH₃) groups on the outer benzyl rings.
-
A singlet around 4.50 ppm from the four protons of the two benzylic ether methylene groups (-O-CH₂-Ar).
-
A singlet around 4.60 ppm from the four protons of the central p-xylene core's methylene groups (-Ar-CH₂-O-).
-
A set of doublets between 7.15-7.40 ppm representing the sixteen aromatic protons from the three benzene rings. The highly symmetric p-xylene core will produce a singlet for its four aromatic protons, while the two 4-methylbenzyl groups will each show an AA'BB' pattern (appearing as two doublets).[3]
-
-
¹³C NMR Spectroscopy : The carbon spectrum will further confirm the structure, showing distinct signals for the methyl, methylene, and various aromatic carbons.
-
Gas Chromatography (GC) : As indicated by commercial suppliers, GC is an effective method to assess purity.[2] A pure sample should exhibit a single major peak.
-
Melting Point Determination : A sharp melting point within the literature range of 99-102 °C indicates high purity of the crystalline product. Impurities typically lead to a broadening and depression of the melting point range.
Potential Applications in Materials Science
While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not widely documented, its structure is highly analogous to monomers used in the synthesis of advanced polymers. Its primary potential lies in its use as a precursor for poly(p-xylylene) (PPX), commonly known as Parylene, through Chemical Vapor Deposition (CVD).[4]
Parylene is a high-performance polymer used for conformal coatings in electronics and medical devices due to its excellent barrier properties, chemical inertness, and biocompatibility.[5] The standard synthesis involves the pyrolysis of a [2.2]paracyclophane precursor. However, research has demonstrated that α,α'-dialkoxy-p-xylenes can also serve as monomers for PPX synthesis via CVD.[4]
Proposed Application Workflow: CVD Polymerization
Caption: Proposed CVD process for functionalized poly(p-xylylene) synthesis.
The use of α,α'-Bis(4-methylbenzyloxy)-p-xylene as a monomer could yield a novel, functionalized PPX polymer. The bulky 4-methylbenzyloxy side groups would likely alter the final polymer's properties in several advantageous ways:
-
Increased Solubility : The side groups may disrupt polymer chain packing, potentially increasing solubility in organic solvents and enabling solution-based processing methods.
-
Modified Thermal Properties : The thermal stability and glass transition temperature (Tg) of the resulting polymer would be different from unsubstituted Parylene.
-
Tunable Dielectric Constant : The introduction of ether linkages and additional aromatic groups could modify the dielectric properties, a critical factor for applications in microelectronics.
References
-
001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]
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PubChem. (n.d.). (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-xylene. Retrieved from [Link]
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Biological Magnetic Resonance Bank. (n.d.). p-Xylene. Retrieved from [Link]
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PubChem. (n.d.). alpha,alpha'-Di(amidinophenoxy)-p-xylene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. Retrieved from [Link]
-
Ge, J., Fu, Y., & Zhang, R. (2012). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]
-
PubChem. (n.d.). p-Xylene. Retrieved from [Link]
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Jalon. (2024, March 14). Unlocking p-Xylene Production: Processes & Applications. Retrieved from [Link]
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solubility of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene in common organic solvents
An In-Depth Technical Guide to the Solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene in Common Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of α,α'-Bis(4-methylbenzyloxy)-p-xylene. Due to a lack of published specific solubility data for this compound, this document outlines a predictive framework based on its molecular structure and the principle of "like dissolves like." Furthermore, it offers detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility profile of this compound for applications in synthesis, purification, formulation, and analytical characterization.
Introduction: The Significance of Solubility in Scientific Research
Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences.[1] For a compound like α,α'-Bis(4-methylbenzyloxy)-p-xylene, understanding its solubility is critical for a variety of applications, including:
-
Synthesis and Purification: Choosing an appropriate solvent system is paramount for achieving high yields and purity in the synthesis and recrystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
-
Drug Delivery and Formulation: In the pharmaceutical context, the solubility of a compound directly influences its bioavailability and the choice of delivery vehicle.
-
Materials Science: For applications in polymer chemistry, understanding the solubility of monomeric or building-block molecules like α,α'-Bis(4-methylbenzyloxy)-p-xylene is essential for processing and fabrication.[2]
-
Analytical Chemistry: The selection of a suitable solvent is crucial for preparing solutions for analysis by techniques such as HPLC, GC, and NMR spectroscopy.[3]
This guide will first delve into the predicted solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene based on its molecular structure and then provide robust experimental protocols for its empirical determination.
Physicochemical Properties and Predicted Solubility Profile
Molecular Structure and Properties
To predict the solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene, we must first examine its physicochemical properties.
-
Chemical Name: α,α'-Bis(4-methylbenzyloxy)-p-xylene[4]
-
Synonyms: p-Xylylene Glycol Bis(4-methylbenzyl) Ether[5]
-
Molecular Formula: C24H26O2[4]
-
Appearance: White to almost white powder or crystals[6]
-
Melting Point: 99.0 to 102.0 °C[6]
The structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene consists of a central p-xylene core, two ether linkages, and two terminal p-tolyl groups. The presence of the ether oxygens introduces some polar character to the molecule. However, the molecule is dominated by its large, non-polar aromatic and aliphatic hydrocarbon moieties. The molecule is symmetrical and lacks functional groups that can act as strong hydrogen bond donors. The ether oxygens can act as hydrogen bond acceptors, which may influence its solubility in protic solvents.
The "Like Dissolves Like" Principle and Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] It states that substances with similar intermolecular forces are likely to be soluble in one another. Based on the structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene, we can predict its solubility in various classes of organic solvents.
Predicted Solubility in Common Organic Solvents
Based on the analysis above, a predicted solubility profile can be summarized as follows:
| Solvent Class | Common Examples | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Cyclohexane, Toluene, p-Xylene | High | The large non-polar surface area of α,α'-Bis(4-methylbenzyloxy)-p-xylene will interact favorably with non-polar solvents through London dispersion forces. Toluene and p-xylene are expected to be excellent solvents due to structural similarities.[7][8] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate | Moderate to High | These solvents have a dipole moment that can interact with the polar ether linkages of the solute. The hydrocarbon backbone of these solvents will also interact well with the non-polar regions of the solute. THF and DCM are predicted to be particularly effective. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Low to Moderate | The energy required to disrupt the strong hydrogen bonding network of these solvents may not be sufficiently compensated by the solvation of the largely non-polar solute. Solubility is expected to decrease with increasing solvent polarity (e.g., higher in isopropanol than in methanol). |
| Highly Polar | Water, Acetonitrile | Very Low / Insoluble | The molecule's large non-polar character makes it hydrophobic. It is unlikely to be soluble in water.[9] While acetonitrile is polar aprotic, its high polarity may not favor the dissolution of this large, predominantly non-polar compound. |
Experimental Determination of Solubility
While predictions are useful, empirical determination is essential for accurate solubility data. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.
Qualitative Solubility Testing
A rapid assessment of solubility can be performed to screen for suitable solvents.[10]
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at room temperature.
Materials:
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene
-
A selection of test solvents (e.g., hexane, toluene, DCM, THF, acetone, ethanol, methanol, water)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
Protocol:
-
Preparation: Add approximately 25 mg of α,α'-Bis(4-methylbenzyloxy)-p-xylene to a clean, dry test tube.[10]
-
Solvent Addition: Add 0.75 mL of the selected solvent to the test tube in small portions.[10]
-
Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.[10]
-
Observation: Visually inspect the mixture against a well-lit background.
-
Soluble: A clear, homogeneous solution with no visible solid particles.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid remains largely unchanged.
-
-
Record: Record the observations for each solvent.
Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[11]
Objective: To determine the equilibrium concentration of α,α'-Bis(4-methylbenzyloxy)-p-xylene in a solvent at a specific temperature.
Materials:
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene
-
Selected solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of α,α'-Bis(4-methylbenzyloxy)-p-xylene to a vial (ensure solid remains after equilibration).
-
Add a known volume of the solvent.
-
Securely cap the vial.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the equilibrium temperature for at least 24 hours to allow undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of α,α'-Bis(4-methylbenzyloxy)-p-xylene using a pre-validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound is required.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration from analysis) x (Dilution factor)
-
Self-Validating System:
-
Mass Balance: After the experiment, the remaining solid can be dried and weighed to ensure no significant degradation of the compound occurred.
-
Multiple Time Points: As mentioned, sampling at multiple time points ensures that a true equilibrium has been established.
-
Reproducibility: The experiment should be performed in triplicate to ensure the reliability of the results.
Conclusion
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- Department of Chemistry, University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Faculty of Science, Alexandria University. (n.d.).
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Slideshare. (n.d.). solubility experimental methods.pptx.
- TCI Chemicals. (n.d.). Bis(4-methylbenzyloxy)-p-xylene.
- PubChem. (n.d.). p-Xylene.
- PubChem. (n.d.). alpha,alpha'-Di(amidinophenoxy)-p-xylene.
- 001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.
- TCI Chemicals. (n.d.). α,α'-Bis(4-methylbenzyloxy)-p-xylene.
- Wikipedia. (n.d.). p-Xylene.
- ResearchGate. (2025, August 9). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)
- Organic Syntheses. (n.d.). Terephthalaldehyde.
- Thermo Scientific Chemicals. (n.d.). p-Xylene, 99%.
- NCBI. (n.d.). Xylene.
- TCI Chemicals. (n.d.). α,α'-Bis(4-methylbenzyloxy)-p-xylene.
- Eawag-BBD. (1997, December 15).
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An In-depth Technical Guide to the Discovery and History of α,α'-Bis(4-methylbenzyloxy)-p-xylene
This guide provides a comprehensive technical overview of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a molecule of interest in the fields of organic synthesis and materials science. We will delve into its historical context through the lens of the foundational reaction that enables its creation, detail a robust synthetic protocol, explore its chemical properties, and discuss its potential applications for researchers, scientists, and drug development professionals.
Introduction and Historical Context: A Legacy of the Williamson Ether Synthesis
The history of α,α'-Bis(4-methylbenzyloxy)-p-xylene is intrinsically linked to a cornerstone of organic chemistry: the Williamson ether synthesis. Developed by the English chemist Alexander William Williamson in 1850, this reaction provided the first clear understanding of the structure of ethers and their relationship to alcohols.[1][2] Williamson's work, which involved the reaction of an alkoxide with an alkyl halide, demonstrated that ethers consist of two hydrocarbon groups linked by an oxygen atom, a fundamental concept that has shaped the field of organic chemistry.[1][2]
The synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene is a classic application of this century-and-a-half-old reaction, showcasing its enduring utility in constructing complex molecules from simpler precursors. While the specific discovery of this particular bis-ether is not prominently documented in seminal historical texts, its existence and synthesis are a direct consequence of the principles established by Williamson. Its importance lies in its potential as a building block, particularly as a monomer for the synthesis of advanced polymers.
Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene via Williamson Ether Synthesis
The preparation of α,α'-Bis(4-methylbenzyloxy)-p-xylene is achieved through a bimolecular nucleophilic substitution (SN2) reaction, the mechanistic heart of the Williamson ether synthesis.[2] In this specific application, the sodium salt of 4-methylbenzyl alcohol (the nucleophile) reacts with 1,4-bis(bromomethyl)benzene (the electrophile) to form the desired bis-ether.
Reaction Mechanism
The reaction proceeds in two key steps:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of 4-methylbenzyl alcohol, forming a highly reactive sodium 4-methylbenzylalkoxide.
-
Nucleophilic Attack: The resulting alkoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbons of 1,4-bis(bromomethyl)benzene. This occurs via a backside attack, displacing the bromide leaving groups and forming the two new carbon-oxygen bonds of the ether.
The overall transformation is a double displacement reaction, yielding the final product and sodium bromide as a byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene, based on established methods for Williamson ether synthesis of similar bis-ethers.[3]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 1,4-Bis(bromomethyl)benzene | 263.96 | 2.64 g | 0.01 | 1.0 |
| 4-Methylbenzyl alcohol | 122.16 | 2.69 g | 0.022 | 2.2 |
| Sodium Hydride (60% in mineral oil) | 24.00 | 0.96 g | 0.024 | 2.4 |
| Anhydrous Dimethylformamide (DMF) | - | 50 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
| Ethyl Acetate | - | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Preparation of the Alkoxide: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methylbenzyl alcohol (2.69 g, 0.022 mol) and anhydrous DMF (30 mL). Stir the solution at room temperature until the alcohol is fully dissolved. Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (0.96 g of a 60% dispersion in mineral oil, 0.024 mol) portion-wise to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved during this step. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
Addition of the Dihalide: In a separate flask, dissolve 1,4-bis(bromomethyl)benzene (2.64 g, 0.01 mol) in anhydrous DMF (20 mL). Add this solution dropwise to the stirred alkoxide solution at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to 60 °C and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of deionized water (100 mL). The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with deionized water (2 x 50 mL) and brine (1 x 50 mL), then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford α,α'-Bis(4-methylbenzyloxy)-p-xylene as a white crystalline solid.
Physicochemical Properties and Characterization
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a white to off-white crystalline solid at room temperature. Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₄H₂₆O₂ |
| Molar Mass | 346.47 g/mol |
| CAS Number | 136861-46-6 |
| Melting Point | 99-102 °C |
| Appearance | White to almost white powder/crystal |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. Below are the expected NMR signatures for the starting materials and the final product.
Starting Material: 1,4-Bis(bromomethyl)benzene
-
¹H NMR (CDCl₃):
-
δ ~7.37 ppm (s, 4H, Ar-H)
-
δ ~4.48 ppm (s, 4H, -CH₂Br)[4]
-
-
¹³C NMR (CDCl₃):
-
δ ~138.1 ppm (Ar-C quaternary)
-
δ ~129.6 ppm (Ar-CH)
-
δ ~33.0 ppm (-CH₂Br)[5]
-
Starting Material: 4-Methylbenzyl alcohol
-
¹H NMR (CDCl₃):
-
δ ~7.25 ppm (d, 2H, Ar-H)
-
δ ~7.15 ppm (d, 2H, Ar-H)
-
δ ~4.60 ppm (s, 2H, -CH₂OH)
-
δ ~2.35 ppm (s, 3H, Ar-CH₃)
-
δ ~1.60 ppm (s, 1H, -OH)[6]
-
-
¹³C NMR (CDCl₃):
-
δ ~138.0 ppm (Ar-C quaternary)
-
δ ~137.0 ppm (Ar-C quaternary)
-
δ ~129.2 ppm (Ar-CH)
-
δ ~127.3 ppm (Ar-CH)
-
δ ~65.0 ppm (-CH₂OH)
-
δ ~21.1 ppm (Ar-CH₃)
-
Product: α,α'-Bis(4-methylbenzyloxy)-p-xylene
-
Expected ¹H NMR (CDCl₃):
-
δ ~7.30-7.40 ppm (m, 8H, Ar-H of the p-xylene and 4-methylbenzyl groups)
-
δ ~7.10-7.20 ppm (m, 4H, Ar-H of the 4-methylbenzyl groups)
-
δ ~4.50 ppm (s, 4H, -O-CH₂-Ar)
-
δ ~4.45 ppm (s, 4H, Ar-CH₂-O-)
-
δ ~2.35 ppm (s, 6H, Ar-CH₃)
-
-
Expected ¹³C NMR (CDCl₃):
-
δ ~138.0 ppm (Ar-C quaternary)
-
δ ~137.5 ppm (Ar-C quaternary)
-
δ ~135.0 ppm (Ar-C quaternary)
-
δ ~129.2 ppm (Ar-CH)
-
δ ~128.0 ppm (Ar-CH)
-
δ ~127.5 ppm (Ar-CH)
-
δ ~72.0 ppm (-O-CH₂-Ar)
-
δ ~71.5 ppm (Ar-CH₂-O-)
-
δ ~21.2 ppm (Ar-CH₃)
-
Potential Applications in Materials Science
While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not extensively documented, its structure suggests significant potential as a monomer or precursor in the synthesis of advanced polymers. The p-xylene core is a well-known component of high-performance polymers, and the introduction of the 4-methylbenzyloxy side groups can be leveraged to tune the properties of the resulting materials.
Precursor for Poly(p-xylylene) (PPX) Derivatives
Poly(p-xylylene)s, often known by the trade name Parylene, are a class of polymers known for their excellent conformal coating properties, high thermal stability, and chemical resistance.[7] The synthesis of PPX and its derivatives can be achieved through various methods, including the pyrolysis of suitable precursors. α,α'-Bis(4-methylbenzyloxy)-p-xylene, with its central p-xylylene unit, could potentially serve as a precursor for novel PPX derivatives. The 4-methylbenzyloxy groups could be thermally cleaved to generate the reactive p-quinodimethane intermediate, which then polymerizes. The presence of the methyl groups on the benzyl rings may influence the solubility and processing characteristics of the resulting polymer.
Building Block for Novel Polyesters and Polyethers
The di-ether functionality of α,α'-Bis(4-methylbenzyloxy)-p-xylene also makes it a candidate for incorporation into other polymer backbones, such as polyesters and polyethers. The rigid p-xylene core can impart thermal stability and mechanical strength, while the flexible ether linkages can enhance solubility and processability. Further functionalization of the aromatic rings could lead to materials with tailored optical, electronic, or biological properties.
Conclusion
α,α'-Bis(4-methylbenzyloxy)-p-xylene stands as a testament to the enduring power of classic organic reactions like the Williamson ether synthesis. While its own history is not as storied as the reaction that creates it, its well-defined structure and the potential for its use as a precursor to advanced materials make it a compound of continued interest for the scientific community. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers and professionals in the chemical sciences.
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IUCr Journals. (2023). Dibromomethyl- and bromomethyl- or bromo-substituted benzenes: C—Br⋯Br interactions. Retrieved from [Link]
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UNIST Scholar Works. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Retrieved from [Link]
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A Theoretical Investigation of α,α'-Bis(4-methylbenzyloxy)-p-xylene: A Computational Chemistry Whitepaper
Foreword: Bridging the Gap Between Molecular Structure and Function
In the landscape of drug discovery and materials science, understanding a molecule's structure, electronic properties, and potential interactions is paramount. While experimental techniques like X-ray crystallography provide invaluable static snapshots, they are often resource-intensive and may not fully capture the dynamic behavior of a molecule in a relevant biological or chemical environment.[1] This is where theoretical calculations, grounded in the principles of quantum mechanics, offer a powerful complementary approach. By simulating molecular behavior at the atomic level, we can predict properties, elucidate reaction mechanisms, and guide experimental design, thereby accelerating the pace of innovation.
This in-depth technical guide focuses on α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS No. 136861-46-6), a molecule with a flexible ether linkage and aromatic moieties that suggest its potential as a scaffold in supramolecular chemistry and as a candidate for host-guest interactions, similar to crown ethers.[2][3] Through a detailed exploration of proposed theoretical calculations, we will outline a roadmap for characterizing this molecule's conformational landscape, electronic structure, and potential as a bioactive agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular systems.
Introduction to α,α'-Bis(4-methylbenzyloxy)-p-xylene: A Molecule of Interest
α,α'-Bis(4-methylbenzyloxy)-p-xylene is an organic molecule with the chemical formula C24H26O2 and a molecular weight of 346.46 g/mol .[4] Its structure is characterized by a central p-xylene core, with two methylene groups substituted with 4-methylbenzyloxy moieties. The presence of ether linkages provides conformational flexibility, while the aromatic rings offer opportunities for π-π stacking interactions.
The synthesis of similar bis-ether compounds has been reported, for instance, through the reaction of a dihalide with an alcohol in the presence of a base.[5] While specific applications for α,α'-Bis(4-methylbenzyloxy)-p-xylene are not extensively documented in publicly available literature, its structural motifs are reminiscent of molecules used in host-guest chemistry, where a "host" molecule can encapsulate a "guest" molecule or ion.[2] This property is crucial in areas such as drug delivery, sensing, and catalysis.
To unlock the full potential of this molecule, a thorough understanding of its intrinsic properties is necessary. Theoretical calculations provide a robust framework for achieving this understanding.
The Computational Approach: A Dual Strategy
We propose a two-pronged computational strategy to comprehensively characterize α,α'-Bis(4-methylbenzyloxy)-p-xylene:
-
Density Functional Theory (DFT) Calculations: To determine the molecule's intrinsic electronic properties, conformational preferences, and vibrational spectra.
-
Molecular Docking Simulations: To explore its potential for interacting with biological macromolecules, thereby assessing its promise as a therapeutic agent.
This dual approach allows us to build a holistic picture of the molecule, from its fundamental quantum mechanical properties to its potential behavior in a complex biological system.
In-Depth Methodology: The "How" and "Why"
Density Functional Theory (DFT) Calculations: Unveiling the Electronic Landscape
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6][7][8] It is a widely used and reliable method for predicting molecular properties.[6][7][8]
3.1.1. Rationale for DFT
We choose DFT for its excellent balance of computational cost and accuracy in describing electronic correlation. For a molecule of this size, DFT provides a feasible yet rigorous approach to understanding its geometry and electronic properties. Studies on p-xylene and its isomers have demonstrated the utility of DFT in elucidating conformational preferences and electronic characteristics.[6][7][8][9][10][11]
3.1.2. Proposed DFT Protocol
-
Structure Preparation: The initial 3D structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene will be built using molecular modeling software.
-
Conformational Analysis: A systematic conformational search will be performed to identify the low-energy conformers of the molecule. This is crucial due to the rotational freedom around the ether linkages.
-
Geometry Optimization: The geometries of the identified conformers will be optimized using a suitable DFT functional, such as B3LYP, with a 6-311++G(d,p) basis set.[9][10][11] This level of theory has been shown to provide accurate geometries for organic molecules.
-
Frequency Calculations: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra. These predicted spectra can be valuable for experimental validation.
-
Electronic Property Analysis:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.[12] A smaller gap suggests higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting sites of intermolecular interactions.
-
Mulliken Atomic Charges: The charge distribution on each atom will be calculated to provide further insight into the molecule's reactivity.
-
Diagram: DFT Workflow
Caption: Workflow for DFT calculations on α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Molecular Docking: Exploring Biological Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[13] It is a cornerstone of structure-based drug design.
3.2.1. Rationale for Molecular Docking
Given the structural similarities of α,α'-Bis(4-methylbenzyloxy)-p-xylene to some bioactive molecules and its potential for host-guest interactions, exploring its binding affinity to a relevant biological target is a logical next step. For this theoretical study, we will consider a well-characterized enzyme as a model system.
3.2.2. Proposed Molecular Docking Protocol
-
Target Selection: A suitable protein target will be selected. For illustrative purposes, we will consider a protein where ether-containing ligands are known to bind. The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB).
-
Ligand and Receptor Preparation:
-
The optimized 3D structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene from the DFT calculations will be used as the ligand.
-
The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges.
-
-
Binding Site Identification: The active site of the protein, where the natural ligand binds, will be identified.[14]
-
Docking Simulation: A docking algorithm, such as AutoDock Vina, will be used to predict the binding mode and affinity of α,α'-Bis(4-methylbenzyloxy)-p-xylene to the target protein.[15] The simulation will generate a series of possible binding poses, each with a corresponding binding energy score.
-
Analysis of Results:
-
Binding Energy: The binding energy (in kcal/mol) provides an estimate of the binding affinity. More negative values indicate stronger binding.[15]
-
Binding Pose: The predicted binding pose will be visualized to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.
-
Diagram: Molecular Docking Workflow
Caption: Workflow for molecular docking of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Expected Outcomes and Their Significance
The proposed theoretical calculations are expected to yield a wealth of information that can guide future experimental work.
| Calculation | Expected Outcome | Significance |
| DFT Geometry Optimization | Optimized 3D structure, bond lengths, and bond angles. | Provides a realistic model of the molecule's shape and size. |
| DFT Frequency Analysis | Predicted IR and Raman spectra. | Can be used to confirm the identity and purity of synthesized samples. |
| HOMO-LUMO Analysis | HOMO and LUMO energy levels and the HOMO-LUMO energy gap. | Indicates the molecule's chemical reactivity and electronic excitation properties. |
| MEP Mapping | Visualization of electron-rich and electron-poor regions. | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions. |
| Molecular Docking | Binding affinity (binding energy) and predicted binding pose. | Suggests the potential of the molecule as a ligand for a biological target and provides a basis for lead optimization. |
Conclusion: A Roadmap for Future Research
This technical guide has outlined a comprehensive theoretical approach for characterizing α,α'-Bis(4-methylbenzyloxy)-p-xylene. By combining the power of DFT and molecular docking, we can gain a deep understanding of this molecule's intrinsic properties and its potential for practical applications. The insights gained from these computational studies will provide a solid foundation for subsequent experimental investigations, including synthesis, spectroscopic characterization, and biological evaluation. This synergy between theory and experiment is crucial for accelerating the discovery and development of novel molecules in both medicine and materials science.
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Unlocking Material Potential: A Technical Guide to the Applications of α,α'-Bis(4-methylbenzyloxy)-p-xylene
For Immediate Release
A comprehensive technical guide detailing the synthesis, properties, and promising materials science applications of α,α'-Bis(4-methylbenzyloxy)-p-xylene. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's potential as a versatile building block for advanced materials.
At the forefront of materials innovation, the molecular architecture of organic compounds dictates their macroscopic properties and ultimate utility. This guide focuses on α,α'-Bis(4-methylbenzyloxy)-p-xylene, a symmetrical aromatic ether, and explores its potential to contribute to the next generation of high-performance materials. With its rigid p-xylene core flanked by flexible methylbenzyloxy arms, this molecule offers a unique combination of structural features that can be exploited in polymer science, liquid crystal technology, and supramolecular chemistry.
Molecular Architecture and Physicochemical Properties
α,α'-Bis(4-methylbenzyloxy)-p-xylene, with the chemical formula C24H26O2 and a molecular weight of 346.46 g/mol , possesses a distinct structure that underpins its potential in materials science.[1] The central para-substituted benzene ring provides a rigid and linear scaffold. This rigidity is a key attribute for creating materials with high thermal stability and ordered structures. The two ether linkages introduce a degree of flexibility and influence the molecule's solubility and processing characteristics. The terminal 4-methylbenzyl groups contribute to the molecule's bulk and can engage in non-covalent interactions, such as π-π stacking, which are crucial for the self-assembly of molecules into larger, functional architectures.
Table 1: Physicochemical Properties of α,α'-Bis(4-methylbenzyloxy)-p-xylene
| Property | Value | Reference |
| CAS Number | 136861-46-6 | [1] |
| Molecular Formula | C24H26O2 | [1] |
| Molecular Weight | 346.46 g/mol | [1] |
Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene
The primary synthetic route to α,α'-Bis(4-methylbenzyloxy)-p-xylene is the Williamson ether synthesis.[2][3][4] This well-established and versatile method involves the reaction of an alkoxide with a primary alkyl halide. In this specific synthesis, the sodium salt of 4-methylbenzyl alcohol (4-methylbenzoxide) is reacted with α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to enhance the nucleophilicity of the alkoxide and promote the SN2 reaction mechanism.[4]
Caption: General workflow for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Detailed Experimental Protocol
-
Preparation of Sodium 4-methylbenzoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry toluene. To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil, in a slight molar excess to the 4-methylbenzyl alcohol.
-
Slowly add a solution of 4-methylbenzyl alcohol in dry toluene to the stirred suspension of NaH at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux to ensure complete formation of the alkoxide. The evolution of hydrogen gas will cease upon completion.
-
Etherification: Cool the reaction mixture to room temperature. Add a solution of α,α'-dichloro-p-xylene or α,α'-dibromo-p-xylene in dry toluene dropwise to the freshly prepared sodium 4-methylbenzoxide solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and quench any unreacted NaH by the slow addition of ethanol, followed by water.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to yield pure α,α'-Bis(4-methylbenzyloxy)-p-xylene as a white solid.
Potential Applications in Materials Science
The unique molecular structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene makes it a promising candidate for several applications in materials science.
Monomer for High-Performance Polymers
The di-functional nature of α,α'-Bis(4-methylbenzyloxy)-p-xylene, with its two reactive benzyl ether groups, allows it to be used as a monomer in the synthesis of various polymers. For instance, it can be a building block for polyesters, polyethers, and other condensation polymers. The incorporation of the rigid p-xylene unit into the polymer backbone is expected to enhance the thermal stability and mechanical properties of the resulting materials.[5][6] The flexible ether linkages can improve processability and solubility.
Caption: Potential polymerization pathway utilizing the target molecule.
Liquid Crystals
The rod-like shape of the α,α'-Bis(4-methylbenzyloxy)-p-xylene molecule, arising from the central p-xylene core, is a key characteristic for the formation of liquid crystalline phases. Molecules with such anisotropy in shape can self-assemble into ordered phases (nematic, smectic, or columnar) under specific temperature conditions. The flexible terminal groups can influence the transition temperatures and the type of liquid crystalline phase formed. While direct studies on the liquid crystalline properties of this specific compound are not widely available, related bis(benzyloxy) derivatives have been shown to exhibit mesomorphic behavior, suggesting that α,α'-Bis(4-methylbenzyloxy)-p-xylene could be a valuable component in liquid crystal formulations for display technologies and optical sensors.
Supramolecular Chemistry and Gelation
The planar aromatic rings in α,α'-Bis(4-methylbenzyloxy)-p-xylene can participate in non-covalent interactions, particularly π-π stacking. These interactions, along with van der Waals forces, can drive the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular structures.[7] Under certain conditions, such as in specific solvents or upon a change in temperature, these self-assembled structures can form extended networks that entrap the solvent, leading to the formation of a gel. The gelation properties of materials are of interest for applications in drug delivery, tissue engineering, and as stimuli-responsive materials.[8][9]
Building Block for Metal-Organic Frameworks (MOFs)
While not a traditional ligand for MOF synthesis due to the lack of strong coordinating groups, the core structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene could be chemically modified to incorporate functionalities such as carboxylic acids or pyridyl groups. Such modified linkers could then be used to construct novel MOFs.[10] The length and flexibility of the linker would influence the pore size and topology of the resulting framework, potentially leading to materials with tailored properties for gas storage, separation, and catalysis.[11][12]
Characterization of Materials
A comprehensive characterization of materials derived from α,α'-Bis(4-methylbenzyloxy)-p-xylene is essential to understand their structure-property relationships.
Table 2: Key Characterization Techniques
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the chemical structure of the monomer and the resulting polymers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify functional groups and confirm the formation of new chemical bonds during polymerization. |
| Differential Scanning Calorimetry (DSC) | To determine thermal transitions such as glass transition temperature (Tg) and melting point (Tm), and to study liquid crystalline phase transitions.[13] |
| Thermogravimetric Analysis (TGA) | To evaluate the thermal stability and decomposition profile of the materials.[13] |
| X-ray Diffraction (XRD) | To investigate the crystalline structure and degree of ordering in polymers and self-assembled structures. |
| Polarized Optical Microscopy (POM) | To visualize the textures of liquid crystalline phases. |
| Rheology | To study the mechanical properties and flow behavior of polymers and gels.[14] |
Future Outlook and Conclusion
α,α'-Bis(4-methylbenzyloxy)-p-xylene represents a promising but currently underexplored building block for advanced materials. Its synthesis via the robust Williamson ether synthesis is straightforward, and its unique molecular architecture offers a compelling combination of rigidity and flexibility. Future research should focus on the systematic investigation of its polymerization behavior with various co-monomers to create a new class of high-performance polymers with tailored thermal and mechanical properties. A thorough study of its liquid crystalline and self-assembly properties is also warranted to unlock its potential in smart materials and functional coatings.[15][16] The insights gained from such studies will undoubtedly pave the way for the development of novel materials with enhanced functionalities, catering to the ever-growing demands of modern technology.
References
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Williamson Ether Synthesis. (URL: [Link])
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Williamson ether synthesis. In Wikipedia. (URL: [Link])
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Self-Assembly Properties of Xylene-Derived Constitutional Isomers of Fmoc-Phenylalanine. PMC. (URL: [Link])
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Williamson ether synthesis – Knowledge and References. Taylor & Francis. (URL: [Link])
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The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
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Physical, Thermal, and Mechanical Properties of Polymers. Semantic Scholar. (URL: [Link])
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Metal–organic frameworks: Magic building blocks and revolutionary material architectures. PMC. (URL: [Link])
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Functionalization of Poly( para ‐xylylene)s—Opportunities and Challenges as Coating Material. ResearchGate. (URL: [Link])
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Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. MDPI. (URL: [Link])
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Study on the Mechanical and Thermal Properties and Shape Memory Behaviors of Blends of Bio-Based Polybenzoxazine and Polycaprolactone with Different Molecular Weights. NIH. (URL: [Link])
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Toward Ideal Metal−Organic Framework Thin- Film Growth via Automated Layer-by-Layer Deposition. Examples based on Perylene Diimides. ACS Publications. (URL: [Link])
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Characterizing the Mechanical Properties and Phase Behavior of Conjugated Polymers. Penn State Electronic Theses and Dissertations for Graduate School. (URL: [Link])
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Self-assembly and gelation properties of α-helix versus β-sheet forming peptides. ResearchGate. (URL: [Link])
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Physico-Thermal and Mechanical Characterization of Alfa Fiber/Polypropylene Composites: Effects of Fiber Treatment and MAPP Compatibilization. ResearchGate. (URL: [Link])
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Construction of Stable Metal−Organic Frameworks by Integrating Phosphonic Groups into Building Blocks. ResearchGate. (URL: [Link])
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Preparation of hollow metal-organic frameworks via epitaxial protection and selective etching. PubMed. (URL: [Link])
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Functionalization of Poly(para-xylylene)s—Opportunities and Challenges as Coating Material. ResearchGate. (URL: [Link])
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alpha,alpha'-Di(amidinophenoxy)-p-xylene. PubChem. (URL: [Link])
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An In-depth Technical Guide on the Derivatives of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene: A Strategic Approach for Drug Discovery
This guide provides a comprehensive technical overview and a strategic framework for the exploration of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene derivatives in the context of modern drug discovery. Recognizing the nascent stage of research into the therapeutic potential of this chemical scaffold, this document moves beyond a simple literature review to propose a structured, scientifically-grounded program for derivative synthesis, biological evaluation, and mechanism of action studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to innovate in novel chemical spaces.
Introduction: The alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene Scaffold - A Molecule of Latent Potential
The core molecule, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, with the CAS Number 136861-46-6, is characterized by a central p-xylene ring flanked by two benzyloxy moieties, each terminating in a methyl group.[1][2] Its molecular formula is C24H26O2 and it has a molecular weight of 346.46 g/mol .[1] While its primary documented applications lie within the realm of polymer chemistry, serving as a monomer for materials such as poly(p-xylylene), its inherent structural features suggest a largely untapped potential in medicinal chemistry.[3][4]
The molecule's rigid central core, combined with the conformational flexibility of the ether linkages and the lipophilic nature of the terminal methylbenzyl groups, presents a unique three-dimensional architecture. This architecture can be systematically modified to explore interactions with a variety of biological targets. The symmetrical nature of the parent molecule also offers the opportunity for both symmetric and asymmetric derivatization, allowing for a nuanced exploration of structure-activity relationships (SAR).
This guide will lay out a hypothetical, yet scientifically rigorous, drug discovery workflow centered on this scaffold. We will focus on the design and synthesis of a focused library of derivatives and their subsequent evaluation against a therapeutically relevant biological target.
Strategic Drug Discovery Workflow: From Scaffold to Lead Candidate
The successful development of a novel chemical entity into a therapeutic agent requires a multi-faceted approach. The following workflow outlines a logical progression from initial scaffold selection to the identification of a potential lead candidate.
Caption: General synthetic scheme for derivatives.
Experimental Protocol: Synthesis of a Representative Derivative (Derivative 1: R = 4-aminomethyl)
Objective: To synthesize alpha,alpha'-Bis(4-(aminomethyl)benzyloxy)-p-xylene.
Materials:
-
α,α'-dihydroxy-p-xylene
-
4-(bromomethyl)benzylamine hydrobromide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add α,α'-dihydroxy-p-xylene (1.0 eq).
-
Add anhydrous THF (50 mL) and cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
In a separate flask, dissolve 4-(bromomethyl)benzylamine hydrobromide (2.2 eq) in anhydrous DMF (20 mL).
-
Add the solution of the benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and stir overnight.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Partition the mixture between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired product.
Characterization: The structure and purity of the synthesized compound will be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Proposed Library of Derivatives
| Derivative ID | R-Group on Benzyl Moiety | Rationale |
| Parent | 4-methyl | Baseline compound |
| D-1 | 4-aminomethyl | Introduction of a basic group for potential salt bridge formation. |
| D-2 | 4-carboxymethyl | Introduction of an acidic group for hydrogen bonding. |
| D-3 | 4-hydroxymethyl | Introduction of a polar, neutral group. |
| D-4 | 3,4-dichloro | Exploration of halogen bonding interactions. |
| D-5 | 4-cyano | Introduction of a hydrogen bond acceptor. |
| D-6 | 4-(1H-tetrazol-5-yl) | Introduction of a bioisostere for a carboxylic acid. |
Biological Evaluation of the Derivative Library
The synthesized derivatives will be subjected to a tiered screening process to evaluate their biological activity against "Kinase X."
Primary Screening: In Vitro Kinase Assay
An in vitro kinase assay will be performed to determine the IC50 value of each derivative against "Kinase X." A suitable assay format would be a time-resolved fluorescence energy transfer (TR-FRET) assay.
Protocol Outline:
-
Recombinant "Kinase X" is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The reaction is initiated in the presence of varying concentrations of the test compounds.
-
After a defined incubation period, the reaction is stopped by the addition of EDTA.
-
A europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) are added.
-
The plate is incubated to allow for antibody binding and FRET to occur.
-
The TR-FRET signal is read on a plate reader. The IC50 values are calculated from the dose-response curves.
Secondary Assay: Cellular Target Engagement
A cellular thermal shift assay (CETSA) will be employed to confirm that the active compounds from the primary screen are engaging "Kinase X" in a cellular context.
Tertiary Assay: Cell Proliferation Assay
The effect of the most promising derivatives on the proliferation of a cancer cell line known to be dependent on "Kinase X" signaling will be assessed using a standard MTS or CellTiter-Glo assay.
Structure-Activity Relationship (SAR) Analysis and Lead Optimization
The data obtained from the biological evaluation will be used to establish a preliminary SAR. This analysis will guide the design and synthesis of a second generation of derivatives with improved potency and selectivity. For instance, if derivatives with hydrogen bond donors at the 4-position of the benzyl ring show enhanced activity, further modifications will be focused on optimizing this interaction. The lead optimization phase will also involve the evaluation of the pharmacokinetic properties (ADME) of the most promising compounds.
Conclusion
While the direct therapeutic application of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and its derivatives is a largely unexplored field, the structural features of this scaffold present a compelling starting point for a drug discovery program. This guide has outlined a strategic and scientifically rigorous approach to the design, synthesis, and biological evaluation of a focused library of derivatives targeting a hypothetical protein kinase. By following a structured workflow encompassing medicinal chemistry, in vitro and cellular biology, and SAR analysis, it is plausible to unlock the therapeutic potential of this novel chemical scaffold. The methodologies and strategies detailed herein provide a robust framework for researchers and drug development professionals to embark on this exciting endeavor.
References
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001Chemical. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. [Link]
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ResearchGate. Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]
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Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(5), 613-618. [Link]
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ResearchGate. Synthesis, characterization, and cytotoxicity analyses of ABA-type block copolymer bearing p-xylene-bis(2-mercaptoethyloxy) core. [Link]
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Hruby, V. J., et al. (1981). Comparative biological activities of potent analogues of alpha-melanotropin. Effect of nonaromatic and para substituted aromatic amino acids at position 7. International Journal of Peptide and Protein Research, 18(2), 182-188. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene via Williamson Ether Synthesis
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a symmetrical diether with applications as a building block in materials science and supramolecular chemistry. The synthesis is achieved through a classic Williamson ether synthesis, a robust and high-yielding method involving the reaction of an alkoxide with a primary alkyl halide.[1] This guide details the reaction mechanism, safety precautions, experimental procedure, purification, and characterization of the target compound, designed for researchers in organic synthesis and materials development.
Introduction and Scientific Background
The synthesis of symmetrical and unsymmetrical ethers is a fundamental transformation in organic chemistry. The Williamson ether synthesis, developed in the 1850s, remains one of the most reliable and versatile methods for this purpose.[1][2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a deprotonated alcohol (alkoxide) acts as the nucleophile, attacking a primary or secondary alkyl halide (the electrophile) to form a new carbon-oxygen bond.[1][3]
In this protocol, we apply this method to synthesize α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS 136861-46-6).[4] The strategy involves the double substitution of α,α'-dichloro-p-xylene with the sodium alkoxide of 4-methylbenzyl alcohol. The use of a primary benzylic halide as the electrophile and a primary alkoxide ensures the SN2 pathway is highly favored, minimizing potential side reactions like elimination.[1][2] The resulting diether is a useful intermediate for creating larger, well-defined molecular architectures.
Reaction Scheme:
Figure 1: Overall reaction for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene from α,α'-dichloro-p-xylene and 4-methylbenzyl alcohol.
Materials, Safety, and Equipment
Reagent and Solvent Data
All reagents should be of high purity and solvents should be anhydrous where specified.
| Reagent/Solvent | CAS Number | Molecular Wt. ( g/mol ) | Role | Purity |
| α,α'-Dichloro-p-xylene | 623-25-6 | 175.05 | Electrophile | >98% |
| 4-Methylbenzyl alcohol | 589-18-4 | 122.16 | Nucleophile Precursor | >98% |
| Sodium Hydride (NaH) | 7646-69-7 | 24.00 | Base | 60% dispersion in oil |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent | Anhydrous, >99.8% |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Extraction Solvent | ACS Grade |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | Quenching/Washing | - |
| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | Washing Agent | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Drying Agent | - |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Recrystallization | 95% or Absolute |
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood.
-
α,α'-Dichloro-p-xylene: Fatal if inhaled and harmful if swallowed.[5] It causes severe skin burns and eye damage and is a lachrymator.[5][6] Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles with a face shield. Handle this solid exclusively in a fume hood.
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water and other protic sources to liberate highly flammable hydrogen gas. It can ignite spontaneously in air, especially when finely divided. Handle under an inert atmosphere (Nitrogen or Argon). Use a powder funnel for transfers. Do not allow contact with water.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation of vapors and skin contact. Use in a well-ventilated fume hood.
-
4-Methylbenzyl alcohol: Causes serious eye irritation and may be harmful if swallowed.[7] Avoid contact with eyes and skin.
Required Equipment
-
Three-neck round-bottom flask (250 mL) with magnetic stirrer
-
Condenser and nitrogen/argon gas inlet adapter
-
Pressure-equalizing dropping funnel
-
Thermometer or temperature probe
-
Magnetic stir plate with heating capabilities
-
Ice bath
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask for vacuum filtration
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Melting point apparatus
-
NMR spectrometer for product characterization
Detailed Experimental Protocol
This protocol is designed for a ~5 gram scale synthesis of the target product.
Phase 1: Alkoxide Formation
-
Inert Atmosphere Setup: Assemble the 250 mL three-neck flask with a magnetic stir bar, condenser (with a gas outlet to a bubbler), and a rubber septum. Flame-dry the glassware under vacuum and backfill with nitrogen or argon gas. Maintain a positive flow of inert gas throughout the reaction.
-
Dispense Base: In the flask, place sodium hydride (1.32 g of 60% dispersion in oil, 33.0 mmol, 2.2 eq). Rationale: Using a slight excess of base ensures the complete deprotonation of the alcohol.
-
Add Solvent and Alcohol: Add 50 mL of anhydrous DMF to the flask via cannula or syringe. Begin stirring. In a separate, dry flask, dissolve 4-methylbenzyl alcohol (4.03 g, 33.0 mmol, 2.2 eq) in 20 mL of anhydrous DMF.
-
Form Alkoxide: Slowly add the 4-methylbenzyl alcohol solution to the stirred NaH suspension at room temperature over 20-30 minutes using a syringe. Vigorous hydrogen gas evolution will be observed. Continue stirring the mixture at room temperature for 1 hour after the addition is complete to ensure full formation of the sodium 4-methylbenzyl alkoxide. The mixture may become a thick slurry.
Phase 2: Etherification (SN2 Reaction)
-
Prepare Electrophile: In a separate, dry flask, dissolve α,α'-dichloro-p-xylene (2.63 g, 15.0 mmol, 1.0 eq) in 25 mL of anhydrous DMF.
-
Nucleophilic Substitution: Cool the alkoxide slurry to 0 °C using an ice bath. Add the α,α'-dichloro-p-xylene solution dropwise to the cold, stirred slurry over 30 minutes. Rationale: A slow, cold addition helps to control any potential exotherm from the substitution reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir at room temperature for 12-18 hours (overnight) to ensure the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
Phase 3: Work-up and Isolation
-
Quench Reaction: Carefully cool the reaction mixture back to 0 °C with an ice bath. Slowly and cautiously add 100 mL of deionized water dropwise to quench the reaction and destroy any unreacted NaH. Caution: This is an exothermic process and will evolve hydrogen gas.
-
Precipitate Formation: The crude product should precipitate as a white solid upon the addition of water. Stir the mixture for 30 minutes in the ice bath to maximize precipitation.
-
Isolate Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove DMF and inorganic salts.
-
Drying: Allow the crude product to air-dry on the filter for at least one hour to remove excess water. The crude solid can then be dried further in a vacuum oven at a low temperature (~40-50 °C).
Phase 4: Purification
-
Recrystallization: Transfer the crude, dry solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol (95%) to dissolve the solid completely. If the solid does not fully dissolve, add more hot ethanol portion-wise until a clear solution is obtained.
-
Crystallization: Allow the solution to cool slowly to room temperature. White, crystalline needles of the pure product should form. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold ethanol. Dry the final product under vacuum to a constant weight. A typical yield is 75-85%.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow diagram for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Results and Characterization
Summary of Quantitative Data
| Parameter | Value | Notes |
| α,α'-Dichloro-p-xylene | 2.63 g (15.0 mmol) | Limiting Reagent (1.0 eq) |
| 4-Methylbenzyl alcohol | 4.03 g (33.0 mmol) | 2.2 eq |
| Sodium Hydride (60%) | 1.32 g (33.0 mmol) | 2.2 eq |
| Reaction Time | 12-18 hours | Overnight reaction is convenient. |
| Reaction Temperature | 0 °C to Room Temp. | Controlled addition, then ambient. |
| Theoretical Yield | 5.20 g | Based on the limiting reagent. |
| Expected Actual Yield | 3.90 - 4.42 g | Corresponds to 75-85% yield. |
Expected Product Characteristics
-
Solubility: Soluble in chlorinated solvents (DCM, chloroform), THF, and hot ethanol; insoluble in water.
-
1H NMR Spectroscopy (Predicted, CDCl3, 400 MHz):
-
δ ~7.35 (s, 4H, Ar-H of central xylene ring)
-
δ ~7.25 (d, 4H, Ar-H ortho to CH2 on outer rings)
-
δ ~7.15 (d, 4H, Ar-H meta to CH2 on outer rings)
-
δ ~4.55 (s, 4H, -O-CH2 -Ar)
-
δ ~4.50 (s, 4H, Ar-CH2 -O-)
-
δ ~2.35 (s, 6H, Ar-CH3 )
-
-
13C NMR Spectroscopy (Predicted, CDCl3, 100 MHz):
-
δ ~138.0 (quaternary Ar-C)
-
δ ~137.5 (quaternary Ar-C)
-
δ ~135.0 (quaternary Ar-C)
-
δ ~129.2 (Ar-CH)
-
δ ~128.5 (Ar-CH)
-
δ ~128.0 (Ar-CH)
-
δ ~72.0 (-O-C H2-Ar)
-
δ ~71.5 (Ar-C H2-O-)
-
δ ~21.2 (Ar-C H3)
-
References
-
Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Organic Syntheses. (2005). Org. Synth. 2005, 81, 42. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Biological Magnetic Resonance Bank. (n.d.). p-Xylene. BMRB entry bmse000834. Retrieved from [Link]
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001CHEMICAL. (n.d.). alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Retrieved from [Link] (General reference, specific paper not directly linked).
-
PubChem. (n.d.). alpha,alpha'-Dichloro-p-xylene. CID 12171. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Preparation of 1,4-bis(4-(phenylethynyl)phenylethynyl)benzene (BPPB). Retrieved from [Link]
-
ResearchGate. (2016, January 2). How can I prepare α,α′-Dibromo-p-xylene? Retrieved from [Link]
- Google Patents. (n.d.). US5300693A - Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene.
-
Organic Chemistry Portal. (2007, October 8). Preparation of Benzene Derivatives. Retrieved from [Link]
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Application Notes and Protocols: The Use of α,α'-Bis(4-methylbenzyloxy)-p-xylene as a Monomer for Advanced Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the use of α,α'-Bis(4-methylbenzyloxy)-p-xylene as a monomer for the synthesis of novel poly(p-xylylene ether)s. While existing literature extensively covers poly(p-xylylene)s (PPXs), commonly known as Parylenes, derived from [2.2]paracyclophane precursors, the use of monomers like α,α'-Bis(4-methylbenzyloxy)-p-xylene offers a compelling alternative route to functionalized polymers. This guide outlines two prospective polymerization methodologies: a solution-based acid-catalyzed polycondensation and a solvent-free Chemical Vapor Deposition (CVD) approach. The protocols are grounded in established principles of polymer chemistry and analogous reactions reported for similar benzylic ether compounds. We further detail the synthesis of the monomer itself and provide a comprehensive guide to the characterization techniques required to validate the structure and properties of the resulting polymer.
Introduction: A Novel Monomer for Functional Poly(p-xylylene)s
Poly(p-xylylene)s are a class of high-performance polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, excellent barrier properties against moisture and gases, and a low dielectric constant.[1] These characteristics make them indispensable as conformal coatings in demanding fields such as electronics, aerospace, and medical devices.[2][3] The conventional synthesis, known as the Gorham process, involves the chemical vapor deposition (CVD) of a [2.2]paracyclophane precursor.[4]
The monomer, α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS 136861-46-6), presents an opportunity to synthesize poly(p-xylylene) variants through alternative chemical pathways. Its structure, featuring two benzylic ether linkages, makes it amenable to both acid-catalyzed polycondensation and thermal cleavage in a CVD process. The resulting polymer would possess a poly(p-xylylene ether) backbone, potentially offering modified solubility, thermal characteristics, and mechanical properties compared to traditional Parylenes. This guide serves as a foundational resource for researchers seeking to explore this monomer for the development of next-generation functional polymers.
Monomer Synthesis: α,α'-Bis(4-methylbenzyloxy)-p-xylene
A reliable supply of high-purity monomer is critical for successful polymerization. The most direct and established method for synthesizing ethers of this type is the Williamson ether synthesis.[5][6] This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[7]
Synthesis Reaction
The synthesis proceeds by reacting the sodium salt of 4-methylbenzyl alcohol with α,α'-dichloro-p-xylene.
Experimental Protocol: Monomer Synthesis
Materials:
-
4-methylbenzyl alcohol
-
α,α'-dichloro-p-xylene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylbenzyl alcohol (2.2 equivalents).
-
Solvent Addition: Add anhydrous THF to dissolve the alcohol under a nitrogen atmosphere.
-
Alkoxide Formation: Carefully add sodium hydride (2.2 equivalents) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved. Allow the mixture to stir at room temperature for 1 hour until gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Halide Addition: Dissolve α,α'-dichloro-p-xylene (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the alkoxide solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-8 hours.[5] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.
-
Workup: Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure α,α'-Bis(4-methylbenzyloxy)-p-xylene as a crystalline solid.
Polymerization Methodology I: Acid-Catalyzed Polycondensation
This approach leverages the lability of the benzylic ether bond in the presence of a strong acid. The mechanism involves the formation of a stabilized benzylic carbocation, which then acts as an electrophile in a Friedel-Crafts-type reaction with another monomer unit, eliminating a molecule of 4-methylbenzyl alcohol in each step.
Proposed Mechanism
Protocol: Acid-Catalyzed Polycondensation
Materials:
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene (monomer)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Triflic acid (CF₃SO₃H) or p-Toluenesulfonic acid (p-TSA)
-
Methanol
Procedure:
-
Monomer Solution: In a flask under a nitrogen atmosphere, dissolve the monomer in anhydrous DCE to the desired concentration (see Table 1).
-
Catalyst Addition: While stirring vigorously, add the acid catalyst dropwise to the monomer solution. An immediate color change may be observed.
-
Polymerization: Maintain the reaction at the specified temperature for the designated time (e.g., 18-24 hours). The polymer may precipitate from the solution as it forms.
-
Termination & Isolation: Quench the reaction by pouring the mixture into a large volume of methanol.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer extensively with methanol to remove residual catalyst and unreacted monomer.
-
Drying: Dry the polymer product in a vacuum oven at 60-80 °C until a constant weight is achieved.
Table of Proposed Reaction Parameters
| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Rationale |
| Catalyst | Triflic Acid | p-Toluenesulfonic Acid | Triflic acid is a stronger Brønsted acid, promoting faster polymerization. p-TSA is a solid, allowing for easier handling and potential recovery. |
| Solvent | Anhydrous DCE | Anhydrous DCE | DCE is a common solvent for Friedel-Crafts type reactions and can solvate the growing polymer chain. |
| Temperature | 25 - 50 °C | 60 - 80 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or broader molecular weight distributions. |
| Monomer Conc. | 0.1 - 0.5 M | 0.1 - 0.5 M | Concentration affects the rate of polymerization and the final molecular weight. |
| Monomer:Catalyst | 100:1 to 50:1 | 50:1 to 20:1 | Catalyst loading is a critical parameter to control the polymerization kinetics. |
Polymerization Methodology II: Chemical Vapor Deposition (CVD)
The CVD approach is a solvent-free method that is standard for producing high-purity, pinhole-free polymer films.[8] For the target monomer, the process would involve thermal cleavage of the benzylic ether C-O bonds to generate the highly reactive p-quinodimethane intermediate, which then spontaneously polymerizes upon condensing on a substrate.[9]
CVD Process Workflow
Protocol: Chemical Vapor Deposition
Equipment:
-
A standard Parylene-type CVD coating system with three zones: sublimation, pyrolysis, and deposition.
Procedure:
-
Loading: Place a precisely weighed amount of α,α'-Bis(4-methylbenzyloxy)-p-xylene monomer in the sublimation zone of the CVD reactor. Place the desired substrates in the deposition chamber.
-
Evacuation: Evacuate the system to a base pressure in the range of 10-50 mTorr.
-
Vaporization: Heat the sublimation zone to a temperature sufficient to vaporize the monomer without decomposition (estimated 150-200 °C). The monomer vapor flows towards the pyrolysis zone.
-
Pyrolysis: The monomer vapor passes through the pyrolysis furnace, which is heated to a high temperature (estimated 650-750 °C). Here, the benzylic ether bonds are cleaved, generating the reactive p-quinodimethane monomer.
-
Deposition and Polymerization: The reactive monomer gas enters the ambient-temperature deposition chamber, where it condenses on all surfaces and spontaneously polymerizes to form a transparent, conformal polymer film.
-
Termination: The process concludes when all the initial monomer has been consumed. The system is then cooled and vented to atmospheric pressure to retrieve the coated substrates.
Table of Proposed CVD Process Parameters
| Parameter | Proposed Range | Rationale |
| Sublimation Temp. | 150 - 200 °C | Must be high enough to achieve a sufficient vapor pressure without thermally degrading the monomer before pyrolysis. |
| Pyrolysis Temp. | 650 - 750 °C | Required to efficiently cleave the C-O ether bonds to form the reactive intermediate. Analogous to the cleavage of the C-C bond in [2.2]paracyclophane.[8] |
| Deposition Pressure | 10 - 100 mTorr | Low pressure is necessary for vapor phase transport and to prevent gas-phase polymerization.[10] |
| Substrate Temp. | 15 - 25 °C | Polymerization is spontaneous on surfaces below a certain ceiling temperature. Room temperature is standard.[8] |
Characterization of the Resulting Polymer
Thorough characterization is essential to confirm the polymer structure, determine its molecular weight, and assess its thermal properties.
| Technique | Information Provided | Expected Results |
| FT-IR Spectroscopy | Functional group analysis. | Confirmation of polymerization by disappearance of ether C-O stretch from the monomer and appearance of characteristic aromatic and aliphatic C-H stretches of the poly(p-xylylene) backbone. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed structural analysis. | For a soluble polymer from the acid-catalyzed method, NMR will confirm the polymer backbone structure and the absence of monomer end-groups. |
| Gel Permeation Chromatography (GPC/SEC) | Molecular weight (Mₙ, Mₒ) and polydispersity index (PDI). | Provides data on the average chain length and the breadth of the molecular weight distribution, which is indicative of the polymerization control.[11] |
| Differential Scanning Calorimetry (DSC) | Glass transition temperature (T₉) and melting point (Tₘ). | Identifies key thermal transitions, indicating the polymer's operating temperature range and whether it is amorphous or semi-crystalline.[12] |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Tₐ). | Determines the temperature at which the polymer begins to degrade, a critical measure of its thermal stability.[11] |
Potential Applications
A polymer derived from α,α'-Bis(4-methylbenzyloxy)-p-xylene would be a functionalized variant of the poly(p-xylylene) family. This opens up several avenues for advanced applications:
-
Advanced Conformal Coatings: The polymer film can serve as a high-performance insulating and barrier layer for electronics, similar to commercial Parylenes.[3]
-
Surface Modification Platform: The aromatic rings in the polymer backbone could potentially be functionalized post-polymerization, allowing for the covalent attachment of other molecules. This is valuable for creating biocompatible surfaces on medical implants or for developing functional biosensors.[2]
-
Materials for MEMS/NEMS: The ability to deposit uniform, pinhole-free films via CVD makes the polymer suitable for fabricating or coating micro- and nano-electromechanical systems.[9]
References
-
AIP Publishing. (2017). Chemical vapor deposition of poly-p-xylylene in narrow tubes. AIP Publishing. [Link]
-
MDPI. (2022). Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. MDPI. [Link]
-
ResearchGate. (2006). Vapor Deposition Polymerization of para-Xylylene Derivatives Mechanism and Applications. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Chemical and Topological Control of Surfaces Using Functional Parylene Coatings. Wiley Online Library. [Link]
-
Semantic Scholar. (2020). Functionalization of Poly(para-xylylene)s—Opportunities and Challenges as Coating Material. Semantic Scholar. [Link]
-
ResearchGate. (2020). Functionalization of Poly( para-xylylene) s—Opportunities and Challenges as Coating Material. ResearchGate. [Link]
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Wiley Online Library. (2020). Functionalization of Poly(para-xylylene)s—Opportunities and Challenges as Coating Material. Advanced Materials Interfaces. [Link]
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ACS Publications. (2022). Solid and Hollow Poly(p-xylylene) Particles Synthesis via Metal–Organic Framework-Templated Chemical Vapor Polymerization. Chemistry of Materials. [Link]
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ResearchGate. (2019). Poly(P-xylylene)s: Synthesis, polymer analogous reactions, and perspectives on structure–property relationships. ResearchGate. [Link]
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Cambridge University Press. (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]
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Rensselaer Polytechnic Institute. (n.d.). A model for the chemical vapor deposition of poly(para-xylylene) (parylene) thin films. Rensselaer Polytechnic Institute. [Link]
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Royal Society of Chemistry. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry. [Link]
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ACS Publications. (2007). Novel Poly(p-xylylenes): Thin Films with Tailored Chemical and Optical Properties. Macromolecules. [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
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Semantic Scholar. (1971). Morphology of Poly-p-Xylylene Crystallized during Polymerization. Semantic Scholar. [Link]
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Taylor & Francis Online. (n.d.). Williamson ether synthesis. Taylor & Francis Online. [Link]
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ACS Publications. (2021). Versatile Porous Poly(arylene ether)s via Pd-Catalyzed C–O Polycondensation. Journal of the American Chemical Society. [Link]
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Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
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Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station. [Link]
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The Application of α,α'-Bis(4-methylbenzyloxy)-p-xylene in Supramolecular Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the synthesis and potential supramolecular applications of α,α'-Bis(4-methylbenzyloxy)-p-xylene. While direct experimental data on the supramolecular behavior of this specific molecule is emerging, its structural motifs strongly suggest its utility as a versatile building block in host-guest chemistry, particularly in the design of molecular tweezers and clips. This document outlines the scientific basis for this application, provides detailed protocols for its synthesis and characterization, and offers methodologies for investigating its potential in molecular recognition.
Introduction: The Promise of a Preorganized Molecular Scaffold
α,α'-Bis(4-methylbenzyloxy)-p-xylene, with the CAS Number 136861-46-6, is a preorganized molecule featuring a rigid p-xylene core flanked by two flexible 4-methylbenzyloxy arms. This unique architecture, combining a rigid spacer with semi-flexible side chains, makes it an excellent candidate for applications in supramolecular chemistry, where the precise arrangement of molecules through non-covalent interactions is paramount. The central p-xylylene unit acts as a scaffold, positioning the two benzyloxy groups in a divergent manner, which is a key structural feature for the construction of synthetic receptors.
Molecular Structure and Properties:
| Property | Value |
| Chemical Name | α,α'-Bis(4-methylbenzyloxy)-p-xylene |
| Synonym | p-Xylylene Glycol Bis(4-methylbenzyl) Ether |
| CAS Number | 136861-46-6 |
| Molecular Formula | C24H26O2 |
| Molecular Weight | 346.46 g/mol |
Core Application: A Potential Molecular Tweezer for Guest Recognition
The primary hypothesized application of α,α'-Bis(4-methylbenzyloxy)-p-xylene in supramolecular chemistry is as a molecular tweezer or clip . Molecular tweezers are acyclic host molecules with two "arms" that can bind a guest molecule between them through non-covalent interactions.[1][2][3][4] The p-xylene core of our target molecule serves as the rigid spacer, while the two 4-methylbenzyloxy groups can act as the pincers.
These pincers, rich in π-electrons from the aromatic rings, can engage in favorable π-π stacking interactions with electron-deficient aromatic guest molecules. The methyl groups on the benzyl rings can further enhance binding through hydrophobic interactions and by influencing the electronic properties of the aromatic rings.
Diagram of Proposed Host-Guest Interaction
Caption: Proposed binding mode of an electron-deficient guest within the molecular tweezer.
Experimental Protocols
Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene
The synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene can be achieved through a Williamson ether synthesis, a reliable method for forming ethers. This involves the reaction of α,α'-dibromo-p-xylene with 4-methylbenzyl alcohol in the presence of a strong base.
Materials:
-
α,α'-Dibromo-p-xylene
-
4-Methylbenzyl alcohol
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methylbenzyl alcohol (2.2 equivalents) to anhydrous DMF under a nitrogen atmosphere.
-
Deprotonation: Cool the solution to 0 °C in an ice bath and slowly add sodium hydride (2.2 equivalents) portion-wise. Stir the mixture at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.
-
Nucleophilic Substitution: Dissolve α,α'-dibromo-p-xylene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure α,α'-Bis(4-methylbenzyloxy)-p-xylene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target molecule.
Investigation of Host-Guest Complexation
To evaluate the potential of α,α'-Bis(4-methylbenzyloxy)-p-xylene as a molecular tweezer, host-guest complexation studies can be performed using various analytical techniques. A common method is Nuclear Magnetic Resonance (NMR) titration.
Guest Molecule Selection:
Choose electron-deficient aromatic guests such as tetracyanoquinodimethane (TCNQ), dinitrobenzene derivatives, or N-methylpyridinium salts.
NMR Titration Protocol:
-
Stock Solutions: Prepare a stock solution of the host (α,α'-Bis(4-methylbenzyloxy)-p-xylene) of a known concentration (e.g., 1 mM) in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Prepare a more concentrated stock solution of the guest molecule (e.g., 20 mM) in the same solvent.
-
Initial Spectrum: Record the ¹H NMR spectrum of the host solution alone.
-
Titration: Add small aliquots of the guest stock solution to the host solution in the NMR tube.
-
Spectral Acquisition: After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.
-
Data Analysis: Monitor the chemical shifts of the protons of the host molecule, particularly those on the benzyloxy arms and the p-xylene core. The changes in chemical shifts upon addition of the guest indicate host-guest interaction.
-
Binding Constant Calculation: Plot the change in chemical shift (Δδ) of a specific host proton against the concentration of the guest. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to determine the association constant (Ka).
Expected Observations:
Upon complexation, the protons of the host molecule that are in close proximity to the guest's aromatic ring will experience a change in their chemical environment, leading to upfield or downfield shifts in the NMR spectrum. The magnitude of these shifts can provide information about the geometry of the host-guest complex.
Characterization and Data Analysis
Beyond NMR titration, other techniques can be employed to characterize the supramolecular assembly:
-
Fluorescence Spectroscopy: If the guest molecule is fluorescent, changes in its fluorescence intensity or wavelength upon binding to the host can be used to determine the binding affinity.
-
UV-Vis Spectroscopy: The formation of a charge-transfer complex between the electron-rich host and an electron-poor guest can often be detected by the appearance of a new absorption band in the UV-Vis spectrum.
-
Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, including the binding constant (Ka), enthalpy (ΔH), and entropy (ΔS) of complexation.
-
X-ray Crystallography: If single crystals of the host-guest complex can be obtained, X-ray diffraction will provide unambiguous proof of the binding mode and the precise geometry of the supramolecular assembly.
Conclusion and Future Directions
α,α'-Bis(4-methylbenzyloxy)-p-xylene represents a promising yet underexplored building block for the construction of functional supramolecular systems. Its preorganized structure makes it an ideal candidate for the development of molecular tweezers capable of selective guest recognition. The protocols outlined in this guide provide a framework for the synthesis, characterization, and evaluation of its host-guest chemistry.
Future research could focus on:
-
Guest Library Screening: Investigating the binding of a wide range of guest molecules to understand the selectivity of the molecular tweezer.
-
Structural Modification: Synthesizing derivatives with different substituents on the benzyl arms to tune the binding affinity and selectivity.
-
Self-Assembly Studies: Exploring the potential for α,α'-Bis(4-methylbenzyloxy)-p-xylene to self-assemble into higher-order supramolecular structures, such as gels or liquid crystals. The self-assembly of benzyl ether dendrons into functional periodic arrays provides a precedent for such investigations.[5]
-
Applications in Drug Delivery: Investigating the encapsulation of drug molecules within the molecular tweezer to enhance their solubility or stability, a key area in supramolecular drug delivery systems.[6][7]
By systematically exploring the supramolecular chemistry of this versatile molecule, new opportunities in molecular recognition, sensing, and materials science can be unlocked.
References
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- Klärner, F.-G., & Kahlert, B. (2003). Molecular Tweezers and Clips as Synthetic Receptors. Molecular Recognition and Dynamics in Receptor—Substrate Complexes.
- Hardouin–Lerouge, M., Hudhomme, P., & Sallé, M. (2011). Molecular clips and tweezers hosting neutral guests. Chemical Society Reviews, 40(1), 30-43.
- Ogoshi, T., Kanai, S., Fujinami, S., Yamagishi, T. A., & Nakamoto, Y. (2008). Pillar[n]arenes: A New Class of Macrocyclic Hosts for Supramolecular Chemistry. Journal of the American Chemical Society, 130(15), 5022–5023.
- Fumagalli, M., Guo, H., & Marcellan, A. (2017). Supramolecular polymer hydrogels induced by host-guest interactions with di-[cyclobis(paraquat-p-phenylene)] cross-linkers: from molecular complexation to viscoelastic properties.
- Hecht, M., Leowanawat, P., Gerlach, T., Stepanenko, V., Stolte, M., Lehmann, M., & Würthner, F. (2020). Self‐Sorting Supramolecular Polymerization: Helical and Lamellar Aggregates of Tetra‐Bay‐Acyloxy Perylene Bisimide. Angewandte Chemie, 132(39), 17232–17238.
- Tung, N. T., Yu, Y. J., Kim, K., Joo, S.-H., & Jin, J.-I. (2004). Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Bulletin of the Korean Chemical Society, 25(1), 31-32.
- Lyu, J., & Bielawski, C. W. (2022). New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. Polymer Chemistry, 13(5), 613-617.
- Wang, J., Chu, M., Fan, J.-X., Lau, T.-K., Ren, A.-M., Lu, X., & Miao, Q. (2019). Crystal Engineering of Biphenylene-Containing Acenes for High-Mobility Organic Semiconductors. Journal of the American Chemical Society, 141(8), 3589–3596.
- Webber, M. J., & Langer, R. (2019). Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems.
- Zhang, Z., Han, C., & Yu, G. (2023).
- Webber, M. J., & Langer, R. (2019). Integrating Stimuli-Responsive Properties in Host-Guest Supramolecular Drug Delivery Systems. PubMed.
- Hudson, S. D., & Percec, V. (2019). Structural Aspects Of The Supramolecular Helical Polymerization Of Self-Assembling Benzyl Ether Dendrons. ScholarlyCommons.
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Application Notes and Protocols: α,α'-Bis(4-methylbenzyloxy)-p-xylene as a Versatile Building Block for Solution-Processable Organic Electronics
Foreword: The Pursuit of Solution-Processable Organic Semiconductors
The field of organic electronics continues to rapidly evolve, driven by the promise of low-cost, flexible, and large-area devices.[] Central to this advancement is the development of novel organic semiconductors that combine high charge-carrier mobility with excellent solution processability.[2] This allows for the fabrication of devices using scalable techniques like spin-coating, inkjet printing, and roll-to-roll processing, significantly reducing manufacturing costs compared to traditional silicon-based technologies.[2] This application note focuses on α,α'-Bis(4-methylbenzyloxy)-p-xylene, a promising organic small molecule, as a versatile building block for the next generation of solution-processable organic electronic devices. Its molecular structure, featuring a central p-xylene core flanked by 4-methylbenzyloxy groups, offers a unique combination of electronic properties and solubility, making it an attractive candidate for applications in organic field-effect transistors (OFETs) and other organic electronic components.
Molecular Overview and Design Rationale
α,α'-Bis(4-methylbenzyloxy)-p-xylene, also known as p-xylylene glycol bis(4-methylbenzyl) ether, is a crystalline organic compound with the molecular formula C24H26O2 and a molecular weight of 346.46 g/mol .[3][4]
Table 1: Physicochemical Properties of α,α'-Bis(4-methylbenzyloxy)-p-xylene
| Property | Value | Source |
| CAS Number | 136861-46-6 | [3][4] |
| Molecular Formula | C24H26O2 | [3] |
| Molecular Weight | 346.46 g/mol | [3] |
| Appearance | White to off-white crystalline powder | TCI Chemicals |
| Melting Point | 99.0 to 102.0 °C | TCI Chemicals |
| Purity | >98.0% (GC) | TCI Chemicals |
The molecular design of α,α'-Bis(4-methylbenzyloxy)-p-xylene incorporates several key features that are advantageous for its application in organic electronics:
-
Rigid Core: The central p-xylene unit provides a rigid and planar core, which is essential for facilitating intermolecular π-π stacking. This stacking is a primary mechanism for charge transport in organic semiconductors.
-
Solubilizing Side Chains: The 4-methylbenzyloxy side chains play a crucial role in enhancing the molecule's solubility in common organic solvents. This is a critical requirement for solution-based fabrication techniques. The flexible ether linkages and the terminal methyl groups disrupt excessive intermolecular packing in the solution state, allowing for the formation of uniform thin films.
-
Tunable Electronic Properties: The electronic properties of the molecule can be potentially tuned through chemical modification of the peripheral benzyl groups. This opens up possibilities for designing a family of materials with tailored energy levels for specific device architectures.
Synthesis Protocol: A Guided Williamson Ether Synthesis
The synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene can be readily achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[5][6][7] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 4-methylbenzyl alcohol (the alkoxide) reacts with α,α'-dibromo-p-xylene.
Reaction Scheme:
Caption: Williamson ether synthesis workflow for α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Materials and Reagents:
-
α,α'-Dibromo-p-xylene (97%, Sigma-Aldrich)
-
4-Methylbenzyl alcohol (>98%, TCI)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Step-by-Step Protocol:
-
Alkoxide Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methylbenzyl alcohol (2.2 equivalents).
-
Dissolve the alcohol in anhydrous THF.
-
Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium 4-methylbenzyl alkoxide.
-
-
Nucleophilic Substitution:
-
In a separate flask, dissolve α,α'-dibromo-p-xylene (1.0 equivalent) in anhydrous THF.
-
Add the solution of α,α'-dibromo-p-xylene dropwise to the stirred alkoxide solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of methanol to consume any unreacted sodium hydride, followed by the addition of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a mixture of hexanes and ethyl acetate to yield the final product as a white crystalline solid.
-
Self-Validation and Causality:
-
Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is critical because sodium hydride reacts violently with water. The alkoxide is also sensitive to moisture.
-
Stoichiometry: A slight excess of the alcohol and sodium hydride ensures the complete conversion of the dibromide starting material.
-
Reflux: Heating the reaction to reflux provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.[5]
-
Purification: Recrystallization is an effective method for purifying the solid product, removing any unreacted starting materials and by-products.
Characterization and Quality Control
Thorough characterization of the synthesized α,α'-Bis(4-methylbenzyloxy)-p-xylene is essential to confirm its identity and purity before its use in device fabrication.
Table 2: Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the aromatic protons of the p-xylene and 4-methylbenzyl groups, the benzylic methylene protons, and the methyl protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| FT-IR | Characteristic peaks for C-O-C ether stretching, aromatic C-H stretching, and aliphatic C-H stretching. |
| Melting Point | A sharp melting point range consistent with the literature value (99-102 °C). |
| High-Resolution Mass Spectrometry (HRMS) | The measured molecular weight should be in close agreement with the calculated value. |
Application in Organic Field-Effect Transistors (OFETs): A Prospective Outlook
While specific device data for α,α'-Bis(4-methylbenzyloxy)-p-xylene is not yet widely published, its molecular structure suggests its potential as a p-type semiconductor in OFETs.[] The following section outlines a general protocol for the fabrication and characterization of a top-contact, bottom-gate OFET using this material.
Device Architecture:
Sources
- 2. Page loading... [guidechem.com]
- 3. 001chemical.com [001chemical.com]
- 4. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. francis-press.com [francis-press.com]
Application Note: High-Throughput Quantification of α,α'-Bis(4-methylbenzyloxy)-p-xylene in Pharmaceutical and Research Samples
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a diether derivative of p-xylene. In the absence of standardized pharmacopeial methods for this specific analyte, we present two robust, independently verifiable analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). This document is intended for researchers, scientists, and drug development professionals, offering a foundational framework for method development, validation, and routine sample analysis. The causality behind experimental choices is elucidated to empower users to adapt these protocols to their specific laboratory contexts.
Introduction and Analyte Overview
α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS No. 136861-46-6) is a symmetrical aromatic ether.[1][2][3] Its structure, characterized by a central p-xylene core flanked by two 4-methylbenzyloxy groups, imparts significant hydrophobicity and thermal stability. The presence of chromophoric phenyl rings makes it an excellent candidate for UV-based quantification. Accurate and precise quantification of this compound is critical in various research and development settings, including synthesis reaction monitoring, purity assessments, and stability studies.
Chemical Structure and Properties:
-
Molecular Formula: C₂₄H₂₆O₂[1]
-
Molecular Weight: 346.46 g/mol [1]
-
Appearance: White to off-white solid[2]
-
Solubility: Expected to be soluble in common organic solvents such as acetonitrile, methanol, tetrahydrofuran (THF), and chlorinated solvents; poorly soluble in water.
This application note details two primary analytical approaches for the quantification of α,α'-Bis(4-methylbenzyloxy)-p-xylene, tailored to leverage its chemical properties for optimal performance.
High-Performance Liquid Chromatography (HPLC-UV) Method
Reverse-phase HPLC is the method of choice for non-volatile, polar to moderately non-polar compounds. Given the hydrophobic nature of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a C18 stationary phase is ideal for achieving good retention and separation from potential polar impurities. Detection is achieved via UV spectrophotometry, leveraging the strong absorbance of the aromatic rings.
Rationale for Method Selection
-
Selectivity: The C18 stationary phase provides excellent selectivity for aromatic compounds, separating the analyte from starting materials, by-products, and degradants.
-
Sensitivity: The conjugated π-systems in the molecule result in strong UV absorbance, enabling sensitive detection at low concentrations.
-
Robustness: HPLC is a highly robust and reproducible technique suitable for quality control environments.
Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Class A volumetric flasks and pipettes
-
0.45 µm syringe filters (PTFE or nylon)
2.2.2. Instrumentation
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Chromatography Data System (CDS) for data acquisition and processing.
2.2.3. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point for reverse-phase chromatography of aromatic compounds.[4][5]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Diluent: Acetonitrile or a mixture of acetonitrile and water (e.g., 80:20 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
2.2.4. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry standard for reverse-phase separation of non-polar analytes. |
| Mobile Phase | Gradient: 70% B to 95% B over 10 min | A gradient ensures elution of the highly retained analyte while also cleaning the column of strongly adsorbed impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity and peak shape. |
| Detection | UV at 220 nm | Aromatic compounds exhibit strong absorbance in this region, providing good sensitivity. A DAD can be used to identify the optimal wavelength. |
| Run Time | 15 minutes | Allows for elution of the analyte and column re-equilibration. |
2.2.5. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with a correlation coefficient (r²) > 0.999 is desirable.
-
Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a concentration within the calibration range, and filtering through a 0.45 µm syringe filter.
-
Inject the sample solutions.
-
Quantify the amount of α,α'-Bis(4-methylbenzyloxy)-p-xylene in the samples using the calibration curve.
HPLC Workflow Diagram
Caption: HPLC-UV workflow for quantification.
Gas Chromatography (GC-FID) Method
For analytes with sufficient volatility and thermal stability, Gas Chromatography offers high resolution and sensitivity. α,α'-Bis(4-methylbenzyloxy)-p-xylene is amenable to GC analysis. A Flame Ionization Detector (FID) is recommended due to its excellent response to hydrocarbons and wide linear range.
Rationale for Method Selection
-
High Efficiency: Capillary GC columns provide a very high number of theoretical plates, leading to excellent separation of closely related compounds.[6]
-
Sensitivity: FID is highly sensitive to carbon-containing compounds and is the standard detector for many organic analyses.
-
Purity Assessment: GC-FID is particularly well-suited for determining the purity of a substance, as the peak area is directly proportional to the mass of the carbon in the analyte.
Experimental Protocol: GC-FID
3.2.1. Materials and Reagents
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene reference standard (>98% purity)
-
High-purity solvent for dissolution (e.g., Toluene, Dichloromethane, or Acetone, GC grade)
-
Internal Standard (optional but recommended for best precision), e.g., a high-boiling point hydrocarbon like n-eicosane.
-
Class A volumetric flasks and pipettes
-
Autosampler vials with septa
3.2.2. Instrumentation
-
Gas chromatograph equipped with a split/splitless injector, a capillary column oven, and a Flame Ionization Detector (FID).
-
A low-polarity capillary column (e.g., DB-1, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Chromatography Data System (CDS).
3.2.3. Preparation of Solutions
-
Solvent: Choose a solvent that effectively dissolves the analyte and is free from interfering peaks.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution. If using an internal standard, add it to each standard and sample at a constant concentration.
3.2.4. Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | DB-5 (or equivalent), 30m x 0.25mm, 0.25µm | A (5%-phenyl)-methylpolysiloxane phase offers good selectivity for aromatic compounds and is thermally stable. |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min | Inert carrier gas. Helium is common and safe; Hydrogen provides faster analysis. |
| Injector Temp. | 280 °C | Ensures complete and rapid volatilization of the analyte without degradation. |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid column overloading. Splitless for trace analysis. |
| Oven Program | 150°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | A temperature ramp is necessary to elute the high-boiling point analyte in a reasonable time with good peak shape. |
| Detector Temp. | 320 °C (FID) | Must be higher than the final oven temperature to prevent condensation. |
| FID Gases | Hydrogen, Air, and Makeup Gas (N₂ or He) as per manufacturer's recommendation. |
3.2.5. Analytical Procedure
-
Set up the GC method with the specified conditions.
-
Inject a solvent blank to verify system cleanliness.
-
Inject the series of calibration standards.
-
Develop a calibration curve by plotting the peak area (or area ratio if using an internal standard) against concentration.
-
Prepare samples by dissolving a known amount in the solvent to fall within the calibration range. Add internal standard if used.
-
Inject the prepared samples.
-
Calculate the concentration of the analyte in the samples using the calibration curve.
GC Workflow Diagram
Caption: GC-FID workflow for quantification.
Method Validation and System Suitability
Any analytical method intended for routine use must be validated to ensure it is fit for purpose. Key validation parameters, based on International Council for Harmonisation (ICH) guidelines, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing blanks and spiked samples.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike-recovery experiments on a blank matrix.
-
Precision: The degree of scatter between a series of measurements. This should be assessed at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
Summary and Method Comparison
| Feature | HPLC-UV Method | GC-FID Method |
| Principle | Liquid-solid phase partitioning | Gas-solid phase partitioning |
| Analyte State | Dissolved in liquid mobile phase | Volatilized in gaseous mobile phase |
| Typical Sample | Non-volatile, thermally stable compounds | Volatile, thermally stable compounds |
| Detector | UV-Vis / DAD (selective for chromophores) | FID (universal for hydrocarbons) |
| Advantages | - Direct analysis of aqueous/polar samples- Room temperature operation- Good for purity of non-volatile impurities | - High resolution and efficiency- Excellent for purity of volatile impurities- High sensitivity for hydrocarbons |
| Considerations | - Requires soluble analyte- Mobile phase consumption | - Analyte must be volatile and thermally stable- High temperatures required |
Conclusion
This application note provides two comprehensive and scientifically grounded starting points for the quantitative analysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene. The choice between the HPLC-UV and GC-FID methods will depend on the specific application, sample matrix, available instrumentation, and the nature of potential impurities. Both protocols are designed to be robust and reliable, and should be fully validated within the end-user's laboratory to ensure compliance with internal and external regulatory standards.
References
-
001CHEMICAL. (n.d.). alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]
-
Pace University Digital Commons. (2019). Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. Retrieved from [Link]
-
Mojica, E. R. (2018). Quantitative Analysis of Xylene Mixtures Using a Handheld Raman Spectrometer. In ACS Symposium Series. Retrieved from [Link]
-
PubChem. (n.d.). (alpha,alpha,alpha,alpha',alpha',alpha'-2H6)p-xylene. Retrieved from [Link]
-
Morressier. (2018). Quantifying xylene mixtures by Raman spectroscopy. Retrieved from [Link]
-
SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]
-
PubChem. (n.d.). alpha,alpha'-Di(amidinophenoxy)-p-xylene. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Toxicological Profile for Xylene. Retrieved from [Link]
-
ASTM International. (2003). Standard Test Method for Analysis of p-Xylene by Gas Chromatography. Retrieved from [Link]
-
Nanyang Technological University. (n.d.). An HPLC-DAD Method for Rapid and High Resolution Analysis of Concentrated BTEX and Styrene Aqueous Samples. Retrieved from [Link]
-
International Journal of Occupational Hygiene. (n.d.). Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Determination of Benzene, Toluene and Xylene (BTX) Concentrations in Air Using HPLC Developed Method Compared to Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2006). A Reversed-phase HPLC Study of the Complexation of Benzene Derivatives Guest Molecules with 5,17-bis( N -Tolyliminomethyl)-25,27-dipropoxycalix[7]arene in Acetonitrile–Water Solution. Retrieved from [Link]
-
Phenomenex. (n.d.). ASTM Method D3798: Analysis of p-Xylene on ZB-WAX. Retrieved from [Link]
-
Chromatography Forum. (2005). Xylenes with PDMS. Retrieved from [Link]
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- 2. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. digitalcommons.pace.edu [digitalcommons.pace.edu]
Application Note: Harnessing the Structural Rigidity of p-Xylene for Advanced Polymer Synthesis
Introduction: A Novel Building Block for High-Performance Polymers
In the quest for advanced polymeric materials with tailored thermal and mechanical properties, the design of the monomeric building blocks is of paramount importance. The incorporation of rigid aromatic units into a polymer backbone can significantly enhance properties such as thermal stability, tensile strength, and modulus. The p-xylene moiety, a simple yet structurally robust aromatic unit, offers a compelling platform for the synthesis of high-performance polymers. This application note details a comprehensive protocol for the incorporation of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene into polymer backbones.
While this monomer itself possesses stable ether linkages, its true potential as a difunctional monomer is unlocked through the cleavage of the 4-methylbenzyl ether protecting groups to reveal the highly reactive α,α'-dihydroxy-p-xylene. This diol can then readily undergo polycondensation with a variety of comonomers to yield high molecular weight polyesters and other condensation polymers. The bulky 4-methylbenzyl protecting groups also allow for controlled synthesis and purification of the monomer precursor. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols for the deprotection of the monomer precursor and its subsequent polymerization and characterization.
PART 1: Monomer Activation - The Gateway to Polymerization
The pivotal first step in utilizing alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is the quantitative removal of the 4-methylbenzyl (PMB) ether groups to generate the corresponding diol, α,α'-dihydroxy-p-xylene. The choice of deprotection strategy is critical to ensure a high yield and purity of the diol, which is essential for achieving a high degree of polymerization in the subsequent step. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
Protocol 1: Catalytic Hydrogenolysis for the Synthesis of α,α'-dihydroxy-p-xylene
Rationale: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenolysis of benzyl ethers. The reaction proceeds under mild conditions with hydrogen gas, and the primary byproducts are toluene and regenerated catalyst, which can be easily removed.
Materials:
-
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (CAS: 136861-46-6)[1][2][3]
-
Palladium on carbon (10 wt. % Pd)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar
-
Celite®
Procedure:
-
In a suitable flask for a Parr hydrogenation apparatus, dissolve alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (1.0 eq) in a mixture of ethyl acetate and methanol (3:1 v/v).
-
Carefully add 10 wt. % Pd/C (0.1 eq by weight of the starting material).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude α,α'-dihydroxy-p-xylene.
-
Purify the diol by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to obtain a white crystalline solid.
-
Characterize the purified α,α'-dihydroxy-p-xylene by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity.
PART 2: Polymerization - Building the Macromolecular Architecture
With the activated diol monomer in hand, the next stage is the polycondensation reaction to form the polymer backbone. A classic and highly effective method is the reaction of the diol with a diacyl chloride in an interfacial or solution polymerization. This example will focus on a solution polymerization with terephthaloyl chloride to produce a polyester.
Protocol 2: Solution Polycondensation of α,α'-dihydroxy-p-xylene with Terephthaloyl Chloride
Rationale: Solution polycondensation allows for good control over stoichiometry and temperature, which are critical for achieving high molecular weight polymers.[4] Pyridine acts as a base to neutralize the HCl byproduct generated during the esterification reaction, driving the equilibrium towards polymer formation.
Materials:
-
α,α'-dihydroxy-p-xylene (purified from Protocol 1)
-
Terephthaloyl chloride
-
Anhydrous pyridine
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Methanol
-
Dry nitrogen or argon atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with α,α'-dihydroxy-p-xylene (1.0 eq) and anhydrous DMAc. Stir until the diol is completely dissolved.
-
Add anhydrous pyridine (2.2 eq) to the reaction mixture and cool the flask to 0 °C in an ice bath.
-
Dissolve terephthaloyl chloride (1.0 eq) in anhydrous DMAc in the dropping funnel.
-
Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 4-6 hours.
-
The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitate the polymer by slowly pouring the viscous reaction mixture into a large excess of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80 °C to a constant weight.
PART 3: Polymer Characterization - Unveiling the Material Properties
Thorough characterization of the newly synthesized polymer is essential to understand its structure, molecular weight, and thermal properties.
Characterization Workflow:
| Technique | Purpose | Sample Preparation | Expected Observations |
| FT-IR Spectroscopy | Confirm the formation of ester linkages and the absence of hydroxyl groups. | Thin film cast from a suitable solvent (e.g., DMAc) on a KBr plate. | Appearance of a strong carbonyl stretch (C=O) around 1720 cm⁻¹ and disappearance of the broad hydroxyl (-OH) stretch from the diol monomer. |
| NMR Spectroscopy (¹H & ¹³C) | Elucidate the detailed chemical structure of the polymer repeating unit. | Dissolve the polymer in a deuterated solvent (e.g., DMSO-d₆ or TFA-d). | Signals corresponding to the aromatic protons of the p-xylene and terephthalate units, and the methylene protons of the ester linkage. |
| Gel Permeation Chromatography (GPC/SEC) | Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). | Dissolve the polymer in a suitable mobile phase (e.g., DMAc with LiBr). | A chromatogram showing the molecular weight distribution of the polymer sample. High molecular weights (Mw > 20,000 g/mol ) are indicative of a successful polymerization. |
| Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) and melting temperature (Tm), if applicable. | A small amount of the dried polymer is sealed in an aluminum pan. | A step change in the heat flow corresponding to the Tg, indicating the transition from a glassy to a rubbery state. A high Tg is expected due to the rigid backbone. |
| Thermogravimetric Analysis (TGA) | Evaluate the thermal stability and decomposition temperature of the polymer. | A small amount of the dried polymer is heated in a controlled atmosphere (e.g., nitrogen). | A plot of weight loss versus temperature, showing the onset of thermal decomposition. A high decomposition temperature is anticipated. |
Visualization of the Workflow
Caption: Workflow for the synthesis and characterization of a polyester.
Conclusion: Expanding the Polymer Landscape
The protocols detailed in this application note provide a robust framework for the incorporation of the rigid p-xylene unit into polymer backbones, starting from the protected monomer, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. The resulting polyesters are expected to exhibit excellent thermal stability and mechanical properties, making them attractive candidates for a wide range of applications, from advanced composites to specialty films and fibers. The versatility of the α,α'-dihydroxy-p-xylene monomer also opens up possibilities for the synthesis of other classes of polymers, such as polyethers and polyurethanes, by selecting appropriate comonomers. This approach underscores the power of strategic monomer design in the creation of novel high-performance materials.
References
- alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. 001CHEMICAL.
- Green Chemistry: Sustainable p-xylene production. chemeurope.com.
- α,α'-Bis(4-methylbenzyloxy)-p-xylene. TCI Chemicals.
- Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6. TCI Chemicals.
- Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. PrepChem.com.
- Bis(4-methylbenzyloxy)-p-xylene 136861-46-6. Tokyo Chemical Industry Co., Ltd.
- alpha,alpha'-Di(amidinophenoxy)-p-xylene | C22H22N4O2 | CID 3000497. PubChem.
- Lecture #9: Polycondens
- Emergent Properties, Functions, and Applications of Phane‐Based Polymers.
- Monomers used for the polycondensation reactions.
- α,α'-Bis(4-methylbenzyloxy)-p-xylene. TCI Chemicals.
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- 1. 001chemical.com [001chemical.com]
- 2. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. farabi.university [farabi.university]
Step-by-Step Guide to the Purification of α,α'-Bis(4-methylbenzyloxy)-p-xylene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, step-by-step protocol for the purification of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a key intermediate in various synthetic applications. The methodologies outlined below are designed to ensure high purity and yield, addressing the common challenges encountered during the post-synthesis workup of this compound.
Introduction
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a symmetrical diether synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a dihalide (α,α'-dichloro- or dibromo-p-xylene) with the alkoxide of 4-methylbenzyl alcohol. While the synthesis is relatively straightforward, achieving high purity of the final product requires a robust purification strategy to remove unreacted starting materials, side products, and inorganic salts. This guide will focus on two primary purification techniques: recrystallization and column chromatography.
Understanding Potential Impurities
A critical aspect of developing an effective purification protocol is anticipating the potential impurities. Given the synthesis route, the crude product may contain:
-
Unreacted Starting Materials:
-
α,α'-dihalo-p-xylene
-
4-methylbenzyl alcohol
-
-
Side Products:
-
Mono-etherified product
-
Elimination products
-
-
Reagents and Byproducts:
-
Inorganic salts (e.g., sodium bromide, potassium carbonate)
-
Phase-transfer catalyst (if used)
-
The choice of purification method will depend on the nature and quantity of these impurities.
Purification Strategy Overview
A two-step purification process is recommended for achieving high purity (>98%) of α,α'-Bis(4-methylbenzyloxy)-p-xylene. The primary method will be recrystallization , which is highly effective for removing the bulk of impurities from a crystalline solid. For instances where recrystallization does not yield the desired purity or for the purification of smaller quantities, column chromatography is an excellent secondary method.
Caption: Purification workflow for α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Part 1: Recrystallization Protocol
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures. For α,α'-Bis(4-methylbenzyloxy)-p-xylene, a mixed solvent system of ethyl acetate and hexane has been found to be effective.
Solvent System Rationale
-
Ethyl Acetate: A moderately polar solvent that effectively dissolves the target compound and many organic impurities at elevated temperatures.
-
Hexane: A non-polar solvent in which the target compound has low solubility, especially at room temperature and below. This facilitates precipitation upon cooling.
Step-by-Step Recrystallization Procedure
-
Dissolution:
-
Place the crude α,α'-Bis(4-methylbenzyloxy)-p-xylene in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The key is to use the smallest volume of solvent necessary to achieve full dissolution at or near the boiling point of the solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization of the product on the filter paper.
-
-
Inducing Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, slowly add hexane until the solution becomes slightly turbid (cloudy). The appearance of turbidity indicates that the solution is saturated.
-
Gently warm the solution until it becomes clear again.
-
-
Crystal Formation:
-
Cover the flask and allow it to cool undisturbed to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Data Presentation: Solvent Properties
| Solvent | Boiling Point (°C) | Polarity | Role in Recrystallization |
| Ethyl Acetate | 77.1 | Moderate | "Good" solvent (dissolves the compound when hot) |
| Hexane | 69 | Non-polar | "Bad" solvent (precipitates the compound when cold) |
Part 2: Column Chromatography Protocol
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[1] For α,α'-Bis(4-methylbenzyloxy)-p-xylene, silica gel is an effective stationary phase.
Eluent System Rationale
A gradient elution with a mixture of a non-polar solvent (hexane or petroleum ether) and a slightly more polar solvent (ethyl acetate or dichloromethane) is recommended. Starting with a low polarity eluent will allow non-polar impurities to elute first. Gradually increasing the polarity will then elute the target compound, leaving more polar impurities adsorbed to the silica gel.
Caption: Gradient elution strategy for column chromatography.
Step-by-Step Column Chromatography Procedure
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform packing without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude or partially purified α,α'-Bis(4-methylbenzyloxy)-p-xylene in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and carefully adding this to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the target compound. The optimal gradient will depend on the specific impurities present.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified α,α'-Bis(4-methylbenzyloxy)-p-xylene.
-
Data Presentation: TLC Analysis
A typical TLC profile for the purification is shown below. The target compound is expected to have an intermediate Rf value.
| Compound | Polarity | Expected Rf Value (Hexane:Ethyl Acetate 8:2) |
| α,α'-dihalo-p-xylene | Less Polar | High |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | Moderately Polar | Intermediate |
| 4-methylbenzyl alcohol | More Polar | Low |
Purity Assessment
The purity of the final product should be assessed using the following techniques:
-
Thin Layer Chromatography (TLC): A single spot should be observed.
-
Melting Point: A sharp melting point range close to the literature value (99-102 °C) indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure.
Conclusion
The successful purification of α,α'-Bis(4-methylbenzyloxy)-p-xylene can be reliably achieved through a combination of recrystallization and column chromatography. Recrystallization serves as an efficient method for bulk purification, while column chromatography provides a means for achieving very high purity and for separating complex mixtures. By understanding the nature of potential impurities and applying the systematic protocols outlined in this guide, researchers can consistently obtain high-quality material for their downstream applications.
References
-
University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column Chromatography. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene
Welcome to the technical support resource for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS RN: 136861-46-6).[1] This guide is designed for researchers and drug development professionals to navigate the common challenges associated with this procedure, offering in-depth troubleshooting advice and optimized protocols to enhance reaction yield and purity.
The synthesis of this target molecule is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a dialkoxide, generated from p-xylene-α,α'-diol, displaces the halide from two equivalents of a 4-methylbenzyl halide.[4] While straightforward in principle, achieving high yields requires careful control over several experimental parameters. This guide provides the causal explanations behind experimental choices to empower you to troubleshoot effectively.
Section 1: Reaction Overview and Mechanism
The overall transformation involves the formation of two new ether bonds. The core of this reaction is the SN2 pathway, which is highly sensitive to substrate structure, solvent, and temperature.[4][5]
Reaction Scheme:
The mechanism involves two sequential SN2 reactions. First, the diol is deprotonated by a strong base to form a mono-alkoxide, which then attacks a molecule of the 4-methylbenzyl halide. This is followed by the deprotonation of the remaining alcohol and a second nucleophilic attack to form the final bis-ether product.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield is a general indicator that one or more reaction parameters are suboptimal. The most common culprits are incomplete reactions, competing side reactions, or mechanical loss during workup.[6]
Troubleshooting Flowchart:
Q2: I'm observing a significant amount of the mono-ether byproduct. How can I drive the reaction to completion?
The presence of the mono-alkylation product is a clear sign of an incomplete reaction. This typically arises from issues with stoichiometry or reaction conditions that do not favor the second substitution.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Insufficient Base | Use at least 2.2 equivalents of a strong base like Sodium Hydride (NaH) relative to the diol. | Incomplete deprotonation of the second alcohol group prevents the second SN2 reaction. A slight excess of base ensures both hydroxyl groups are converted to the more nucleophilic alkoxides.[7] |
| Poor Stoichiometry | Use a slight excess (2.1-2.2 equivalents) of the 4-methylbenzyl halide. | Le Chatelier's principle suggests that increasing the concentration of one reactant can drive the equilibrium towards the products, ensuring the mono-ether intermediate reacts completely.[8] |
| Insufficient Reaction Time | Increase the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC). | Ether formation, especially the second substitution, may be kinetically slow. Typical reaction times can range from 4 to 12 hours at elevated temperatures.[6][7] |
Q3: TLC analysis shows unreacted starting materials. What went wrong?
Unreacted starting materials point towards issues with reagent activity, deprotonation, or reaction conditions.
| Possible Cause | Suggested Solution | Scientific Rationale |
| Ineffective Deprotonation | Ensure the base (e.g., NaH) is fresh and the solvent is anhydrous. | Sodium hydride reacts with moisture, rendering it inactive. Protic solvents like water or ethanol will be deprotonated in preference to the diol, quenching the base.[7][9] |
| Poor Leaving Group | Use 4-methylbenzyl bromide or iodide instead of the chloride. | The SN2 reaction rate is highly dependent on the leaving group's ability. The reactivity order is I > Br > Cl. Using a better leaving group accelerates the substitution.[7] |
| Low Temperature | Gradually increase the reaction temperature, typically to a range of 50-100 °C.[2][6] | SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to impractically slow reaction rates.[5] |
| Poor Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or THF. | These solvents effectively solvate the cation (e.g., Na⁺) while leaving the alkoxide nucleophile "bare" and highly reactive. Protic or apolar solvents can hinder the reaction.[2][10] |
Q4: My product is contaminated with an alkene byproduct. How can I minimize this?
Alkene formation is the result of a competing E2 elimination reaction.[11] Although the benzylic halides used in this synthesis are primary and favor SN2, elimination can still occur under harsh conditions.[4]
| Possible Cause | Suggested Solution | Scientific Rationale |
| High Reaction Temperature | Lower the reaction temperature. Find the optimal balance where the SN2 rate is reasonable and E2 is minimized. | Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at elevated temperatures.[5][8] |
| Sterically Hindered Base | Use a less hindered base if applicable (e.g., NaH instead of potassium tert-butoxide). | While NaH is the standard, using an excessively bulky base can favor proton abstraction (elimination) over nucleophilic attack (substitution).[11] |
Q5: I'm struggling with purification. What are the best practices for isolating the product?
The product, α,α'-Bis(4-methylbenzyloxy)-p-xylene, is a crystalline solid.[12] Purification aims to remove unreacted starting materials, the mono-ether byproduct, and any inorganic salts.
-
Aqueous Workup: After the reaction is complete, quench carefully with water to destroy any remaining NaH. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove the solvent (e.g., DMF) and inorganic salts.[6]
-
Recrystallization: This is often the most effective method for purifying the solid product. Test various solvent systems (e.g., ethanol, ethyl acetate/hexanes, toluene) to find one where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will effectively separate the non-polar bis-ether product from the more polar mono-ether and diol starting material.
Section 3: Recommended Experimental Protocols
Two reliable protocols are presented below. The Phase-Transfer Catalysis method is often preferred for its milder conditions and operational simplicity.
Protocol A: Classical Synthesis using Sodium Hydride (NaH)
This method requires strictly anhydrous conditions but is highly effective.
-
Alkoxide Formation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 2.2 eq.) in anhydrous DMF. To this suspension, add a solution of p-xylene-α,α'-diol (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. Cool the mixture back to 0 °C and add 4-methylbenzyl bromide (2.1 eq.) dropwise.
-
Heating: Heat the reaction mixture to 60-80 °C and maintain for 6-12 hours. Monitor the reaction's progress by TLC.[6][7]
-
Workup: After completion, cool the reaction to room temperature and cautiously quench by slowly adding cold water.
-
Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by recrystallization from a suitable solvent like ethanol.[6]
Protocol B: Phase-Transfer Catalysis (PTC) Method
This method avoids the need for strong, hazardous bases like NaH and strictly anhydrous solvents, making it a safer and often more efficient alternative.[3][9]
-
Setup: In a round-bottom flask, combine p-xylene-α,α'-diol (1.0 eq.), 4-methylbenzyl chloride (2.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.) in toluene.
-
Reaction: To this mixture, add a 50% (w/w) aqueous solution of sodium hydroxide (5.0 eq.) with vigorous stirring.
-
Heating: Heat the biphasic mixture to 80-90 °C and stir vigorously for 4-8 hours. The catalyst will transport the hydroxide/alkoxide from the aqueous phase to the organic phase where the reaction occurs.[13]
-
Workup: Cool the mixture to room temperature and add water. Separate the organic and aqueous layers.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization.
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: Which combination of starting materials is better: p-xylene-α,α'-diol + 4-methylbenzyl halide OR α,α'-dihalo-p-xylene + 4-methylbenzyl alcohol?
For an SN2 reaction, it is always preferable to have the halide on the least sterically hindered carbon.[14][15] Both p-xylene-α,α'-diol and 4-methylbenzyl alcohol give rise to primary benzylic halides/alkoxides. Both routes are viable and highly effective. The choice should be based on the commercial availability, cost, and purity of the starting materials.
FAQ 2: What are the key safety precautions when working with sodium hydride and anhydrous solvents?
Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas, which is explosive. Always handle NaH in an inert atmosphere (glovebox or under nitrogen/argon). Quench reactions slowly and carefully at a low temperature. Anhydrous solvents like DMF and THF are flammable and can form explosive peroxides (especially THF). Never distill them to dryness.
FAQ 3: How can I effectively monitor the progress of this reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a silica plate and an eluent system like 20-30% ethyl acetate in hexanes. The non-polar bis-ether product will have a high Rf value, the mono-ether intermediate will be lower, and the polar p-xylene-α,α'-diol starting material will be at or near the baseline. The disappearance of the diol spot is a good indicator of reaction completion.
FAQ 4: What are the expected spectroscopic signatures for α,α'-Bis(4-methylbenzyloxy)-p-xylene?
-
¹H NMR: Expect to see singlets for the two types of benzylic protons (-O-CH₂ -Ar) around 4.5 ppm. The aromatic protons will appear in the 7.2-7.4 ppm region. A sharp singlet around 2.3 ppm will correspond to the two methyl (-CH₃ ) groups. The integration of these peaks should correspond to the structure.
-
¹³C NMR: Look for signals corresponding to the benzylic carbons around 70-75 ppm and the methyl carbons around 21 ppm. Aromatic carbons will appear between 125-140 ppm.
-
IR Spectroscopy: The most significant change will be the disappearance of the broad O-H stretch from the starting diol (around 3300 cm⁻¹) and the appearance of a strong C-O-C ether stretch around 1100 cm⁻¹.
References
- Benchchem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Williamson Ether Synthesis with Long-Chain Alkyl Halides.
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 825. Retrieved from [Link]
- Benchchem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]
-
Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Jage, J., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211. Retrieved from [Link]
-
TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. Retrieved from [Link]
Sources
- 1. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tailoredread.com [tailoredread.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. prepchem.com [prepchem.com]
- 13. youtube.com [youtube.com]
- 14. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Side Products in the Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene
Welcome to the technical support guide for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene. This document is designed for researchers, chemists, and process development professionals to troubleshoot and mitigate the formation of common impurities during this synthesis. By understanding the underlying reaction mechanisms, you can optimize your reaction conditions to maximize yield and purity.
The target molecule, with CAS Number 136861-46-6, is typically synthesized via a double Williamson ether synthesis.[1][2][3] This involves the reaction of p-xylene-α,α'-diol with two equivalents of a 4-methylbenzyl halide (e.g., chloride or bromide) in the presence of a base.[4] The reaction proceeds via an SN2 mechanism, where the deprotonated diol (the dialkoxide) acts as a nucleophile, attacking the benzylic carbon of the 4-methylbenzyl halide.[5]
While seemingly straightforward, this reaction is susceptible to several competing pathways that lead to undesired side products. This guide provides a question-and-answer-based approach to identify and resolve these common issues.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis, focusing on the identity of side products and the mechanistic reasons for their formation.
Q1: My TLC/LC analysis shows three major spots instead of one. I believe I have the desired product and a mono-substituted intermediate, but what is the third, less polar spot?
Answer: The third, less polar spot is likely the self-coupling product of your alkylating agent, 4,4'-dimethyl-1,2-diphenylethane (also known as bibenzyl).
Causality & Mechanism: This side product arises from a Wurtz-type coupling reaction. Under the basic conditions of the Williamson synthesis, a small portion of the 4-methylbenzyl halide can be reduced by trace metal impurities or react with the strong base to form a benzylic carbanion or radical intermediate. This highly reactive species can then attack another molecule of 4-methylbenzyl halide.
-
Expert Tip: The formation of this byproduct is often exacerbated by highly reactive bases like sodium hydride (NaH) if not used carefully, or by elevated reaction temperatures. Using a milder base like potassium carbonate (K₂CO₃) or employing phase-transfer catalysis can often minimize this side reaction.[6]
Q2: My NMR spectrum is clean in the aromatic region, but I have a low yield and my mass spec shows a peak corresponding to the mono-ether product. How can I drive the reaction to completion?
Answer: The presence of the mono-ether, α-(4-methylbenzyloxy)-α'-hydroxy-p-xylene , is a classic sign of an incomplete reaction. This occurs when the second etherification step is significantly slower than the first or when reaction conditions are not optimal.
Causality & Mechanism: The Williamson ether synthesis is a stepwise process.[4] The first nucleophilic attack forms the mono-ether intermediate. The second attack by the remaining alkoxide is often slower due to:
-
Stoichiometry: Insufficient alkylating agent (4-methylbenzyl halide) or base.
-
Steric Hindrance: The initial ether group can create some steric hindrance for the second attack.
-
Poor Solubility: The mono-ether salt intermediate may have different solubility properties than the starting diol salt, potentially slowing down the reaction rate in the second step.
Troubleshooting Protocol:
-
Verify Stoichiometry: Ensure you are using at least 2.2 equivalents of the 4-methylbenzyl halide and a slight excess of base relative to the diol.
-
Increase Reaction Time/Temperature: Monitor the reaction by TLC. If the mono-ether spot persists, consider increasing the reaction time or moderately raising the temperature (e.g., from 60°C to 80°C). Be cautious, as higher temperatures can promote side reactions.[4]
-
Employ a Phase-Transfer Catalyst (PTC): Adding a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can significantly improve the reaction rate.[7][8] The PTC helps transport the alkoxide from the solid or aqueous phase into the organic phase where the reaction occurs, increasing the effective concentration of the nucleophile.[9][10]
Q3: I've noticed a minor product that appears to be an alkene by NMR/MS. What is it and why did it form?
Answer: The likely alkene byproduct is 4-methylstyrene , arising from an E2 (elimination) side reaction.
Causality & Mechanism: The alkoxide formed from p-xylene-α,α'-diol is a strong base. In addition to acting as a nucleophile (SN2 pathway), it can act as a base and abstract a proton from the carbon adjacent to the halide on the 4-methylbenzyl chloride.[11][12] This is a classic competition between substitution (SN2) and elimination (E2).[13]
-
Key Factors Favoring Elimination (E2):
-
High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[11]
-
Sterically Hindered Base: While the dialkoxide in this synthesis is not excessively bulky, steric hindrance can favor elimination.[14]
-
Solvent Choice: Protic solvents can slow the SN2 reaction, giving the E2 pathway more opportunity to occur.[4] Polar aprotic solvents like DMF or acetonitrile are generally preferred to favor the SN2 pathway.[6]
-
Mitigation Strategies:
-
Maintain a moderate reaction temperature (50-80°C).
-
Use a polar aprotic solvent.
-
Ensure the base is fully dissolved or efficiently stirred to avoid localized "hot spots" of high basicity.
Part 2: Data Summary & Visualization
To aid in troubleshooting, the following table summarizes the common side products and their key identifiers.
| Side Product Name | Chemical Structure | Common Cause | Recommended Analytical Technique | How to Mitigate |
| Mono-ether Intermediate | α-(4-methylbenzyloxy)-α'-hydroxy-p-xylene | Incomplete reaction, poor stoichiometry | LC-MS, ¹H NMR (presence of -OH peak) | Increase reaction time/temp, use excess alkylating agent, add PTC. |
| Wurtz Coupling Product | 4,4'-dimethyl-1,2-diphenylethane | Self-coupling of alkylating agent | GC-MS, ¹H NMR (symmetric structure) | Use milder base, avoid excessively high temperatures, ensure inert atmosphere. |
| Elimination Product | 4-methylstyrene | E2 elimination of alkylating agent | GC-MS, ¹H NMR (vinylic protons) | Maintain moderate temperature, use polar aprotic solvent.[6][11] |
Reaction Pathway Visualization
The following diagram illustrates the desired synthetic route versus the common competing side reactions.
Caption: Desired SN2 pathway vs. competing side reactions.
Part 3: Experimental Protocols
Protocol 1: General Synthesis with Phase-Transfer Catalysis
This protocol is optimized to minimize side reactions by using milder conditions facilitated by a phase-transfer catalyst.[7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add p-xylene-α,α'-diol (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Solvent Addition: Add N,N-dimethylformamide (DMF) to create a slurry (approx. 0.5 M concentration relative to the diol).
-
Reagent Addition: Begin stirring and add 4-methylbenzyl chloride (2.2 eq) dropwise over 20 minutes at room temperature.
-
Reaction: Heat the mixture to 70°C and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into an equal volume of cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water.
Protocol 2: Troubleshooting by ¹H NMR Analysis
If you suspect side product formation, use ¹H NMR to confirm their presence.
-
Desired Product: Look for the characteristic benzylic CH₂ signals around 4.5 ppm and the aromatic protons of both the xylene and methylbenzyl moieties.
-
Mono-ether Intermediate: An additional broad singlet for the remaining -OH proton will be present. The integration of the aromatic protons will also differ from the symmetric desired product.
-
Wurtz Coupling Product (4,4'-dimethylbibenzyl): A sharp singlet for the four aliphatic protons (-CH₂-CH₂-) will appear around 2.9 ppm.
-
Elimination Product (4-methylstyrene): Look for characteristic vinylic protons in the 5.0-6.8 ppm range.
By carefully analyzing your reaction outcomes and understanding the competing chemical pathways, you can effectively troubleshoot and optimize the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 58(10), 823. [Link]
-
Hill, J. W., & Corredor, J. (1981). An Ether Synthesis Using Phase Transfer Catalysis. ACS Publications. [Link]
-
Jetir. (2022). Contribution of phase transfer catalyst to green chemistry: A review. Jetir.Org. [Link]
-
Slideshare. (2015). Phase transfer catalysis. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
-
ACS Publications. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. [Link]
-
Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]
-
001CHEMICAL. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. [Link]
-
PrepChem.com. Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. [Link]
-
Chemistry Steps. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice. [Link]
-
University of Calgary. Ch 5: Elimination questions. [Link]
-
Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. [Link]
-
YouTube. (2020). 7.5 E2 Reactions | Organic Chemistry. [Link]
Sources
- 1. 001chemical.com [001chemical.com]
- 2. Page loading... [guidechem.com]
- 3. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jetir.org [jetir.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phase transfer catalysis | PPTX [slideshare.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
Technical Support Center: Chromatography Troubleshooting for α,α'-Bis(4-methylbenzyloxy)-p-xylene Purification
Welcome to the dedicated support center for the chromatographic purification of α,α'-Bis(4-methylbenzyloxy)-p-xylene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this compound. Here, we merge technical accuracy with practical, field-tested insights to empower you to achieve high-purity results consistently.
I. Understanding the Molecule: Key to Successful Purification
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a symmetrical ether characterized by its relatively non-polar nature due to the presence of multiple aromatic rings and ether linkages. Its structure consists of a central p-xylene core linked to two 4-methylbenzyloxy groups. This inherent low polarity and potential for side-product formation during synthesis are critical factors to consider when developing a purification strategy.
Potential Impurities in Synthesis
Understanding the potential impurities is the first step in troubleshooting your purification. Common impurities can include:
-
Starting Materials: Unreacted p-xylylene glycol or 4-methylbenzyl halides.
-
Mono-substituted Intermediate: The partially reacted product where only one hydroxyl group of the p-xylylene glycol has been etherified.
-
Oxidation Products: Aldehydes or carboxylic acids formed from the oxidation of the benzyl groups.
-
Solvent Residues: Residual solvents from the reaction or workup steps.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the chromatographic purification of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
FAQ 1: My TLC shows poor separation or streaking. How can I optimize it?
Answer: Poor separation or streaking on a Thin Layer Chromatography (TLC) plate is a common issue that often points to an inappropriate solvent system or sample concentration.
-
Solvent System Optimization: For a molecule with mildly polar ether groups like α,α'-Bis(4-methylbenzyloxy)-p-xylene, a good starting point for your eluent is a mixture of a non-polar solvent and a moderately polar solvent. A common initial choice is a hexane/ethyl acetate mixture, often in a ratio of around 4:1.[1] If you observe streaking, it may indicate that your compound is not fully soluble in the chosen eluent or that the sample is too concentrated.
-
Adjusting Polarity: If your compound has a very low Retention Factor (Rf), meaning it's not moving far up the plate, you need to increase the polarity of your eluent. This can be achieved by increasing the proportion of ethyl acetate. Conversely, if the Rf is too high, decrease the eluent's polarity by adding more hexane.
-
Sample Concentration: Applying too much sample to the TLC plate can lead to broad, streaky spots.[2] Aim for a concentration of about 1% for your sample solution.[2]
-
Acidic Silica: Silica gel is slightly acidic, which can sometimes cause streaking with certain compounds.[1] While less common for ethers, if you suspect this is an issue, you can neutralize the silica gel by adding a small amount (2-5%) of triethylamine to your eluent.[1]
Protocol for TLC Optimization:
-
Prepare stock solutions of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
-
On a single TLC plate, spot your crude mixture alongside any available starting material standards.
-
Prepare several developing chambers with different hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 2:1).
-
Develop the plates and visualize them under UV light (254 nm is usually effective for aromatic compounds).[3]
-
The ideal solvent system will give your desired product an Rf value between 0.3 and 0.5, with good separation from impurities.
FAQ 2: I'm seeing co-elution of my product with an impurity during column chromatography. What are my options?
Answer: Co-elution is a frequent challenge, especially when dealing with impurities that have similar polarities to the target compound.
-
Fine-Tuning the Eluent: If you have partial separation, you can often improve it by using a shallower gradient or an isocratic elution with a finely tuned solvent mixture. For instance, if a 4:1 hexane/ethyl acetate mixture gives partial separation, try a 9:1 or even a 19:1 ratio.
-
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity and may resolve your co-eluting compounds.[1]
-
Alternative Solvents: Exploring different solvent systems can also be beneficial. Replacing hexane with petroleum ether or cyclohexane, or ethyl acetate with diethyl ether or dichloromethane, can alter the selectivity of the separation.[2][3]
FAQ 3: My purified product still shows impurities by GC-MS. What's the next step?
Answer: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can detect trace impurities not visible by TLC.
-
Recrystallization: If the impurity level is low, recrystallization is often the most effective method for final purification. The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble. Common solvents for recrystallizing non-polar to moderately polar compounds include hexane, ethyl acetate, or mixtures thereof.
-
Preparative HPLC: For very challenging separations or to obtain an analytical standard, preparative High-Performance Liquid Chromatography (HPLC) can be employed. This technique offers much higher resolution than column chromatography.[4] A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a common starting point for compounds of this nature.
Protocol for Test Recrystallization:
-
In a small vial, dissolve a small amount of your impure product in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
Slowly add a non-polar solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the hot solvent to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration and analyze their purity.
FAQ 4: How can I confirm the identity and purity of my final product?
Answer: A combination of analytical techniques is essential to confirm the identity and purity of your α,α'-Bis(4-methylbenzyloxy)-p-xylene.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show the characteristic peaks for the aromatic protons, the benzylic protons, and the methyl protons, with the correct integrations.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Gas Chromatography (GC): When calibrated with a standard, GC can be used to determine the purity of your product.[5]
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
| Analytical Technique | Purpose | Expected Outcome for Pure Product |
| ¹H NMR | Structural Confirmation | Correct chemical shifts, integrations, and splitting patterns. |
| ¹³C NMR | Structural Confirmation | Correct number of signals corresponding to the unique carbons. |
| Mass Spectrometry | Molecular Weight Confirmation | A molecular ion peak corresponding to the mass of the product. |
| GC | Purity Assessment | A single major peak. |
| Melting Point | Purity Assessment | A sharp melting point range. |
III. Visualizing the Workflow
To aid in your troubleshooting process, the following diagram illustrates a logical workflow for the purification and analysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Caption: A typical workflow for the purification and analysis of synthesized compounds.
IV. References
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]
-
Eurochem Engineering. Xilenes isomers separation by absorption in K-Y zeolites. [Link]
-
ResearchGate. Chromatograms of benzene derivatives P: p-xylene; M. [Link]
-
Operachem. TLC-Thin Layer Chromatography. [Link]
-
ACS Publications. Separation of Xylene Isomers: A Review of Recent Advances in Materials. [Link]
-
ACS Omega. Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]
-
ASTM International. Standard Test Method for - Analysis of p-Xylene by Gas Chromatography1. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
-
Jalon. Unlocking p-Xylene Production: Processes & Applications. [Link]
-
ResearchGate. Synthesis of Poly(p-xylylene) from ?,?'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. [Link]
-
Google Patents. KR20100057522A - Process for the crystallization separation of p-xylene.
-
Google Patents. US5091059A - Separation of p-xylene from m-xylene by extractive distillation.
-
Google Patents. EP0754169B1 - Single temperature stage crystalization to recover paraxylene.
-
Google Patents. US5329061A - Crystallization process for para-xylene recovery using two-stage recovery section.
-
Google Patents. US3067270A - Separation of xylene isomers by crystallization and distillation.
-
ResearchGate. Pressure-Induced Crystallization and Phase Transformation of Para-xylene. [Link]
-
Google Patents. US8981171B2 - Process for the purification of paraxylene.
-
PubMed. Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity. [Link]
-
Google Patents. WO1993024432A1 - Process for improving purity of para-xylene product.
Sources
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 4. Aspects of 6-[18F]fluoro-L-DOPA preparation: precursor synthesis, preparative HPLC purification and determination of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. img.antpedia.com [img.antpedia.com]
Technical Support Center: Optimizing the Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene
Welcome to the technical support guide for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers and scientists. Our goal is to equip you with the necessary insights to overcome common challenges and optimize your reaction conditions for high yield and purity.
The synthesis of this target molecule is a classic example of the Williamson ether synthesis , a robust and widely used method for forming C-O bonds.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] In this specific case, a double etherification is required, which introduces unique challenges related to stoichiometry, reactivity, and potential side reactions.
This guide is structured to address issues from first principles, explaining the causality behind experimental choices to ensure a successful and reproducible synthesis.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is significantly lower than expected, or I failed to isolate any product. What are the most likely causes?
Answer: Low or no yield is a common but solvable issue in Williamson ether syntheses. A systematic review of your setup and conditions is the first step.
-
Inefficient Deprotonation: The formation of the dialkoxide from p-xylene-α,α'-diol is critical.
-
Base Quality & Choice: If using a strong base like sodium hydride (NaH), ensure it is fresh and has been handled under anhydrous conditions.[4] A grayish appearance can indicate deactivation. For this benzylic alcohol, a strong base like NaH or KH is highly effective as it irreversibly deprotonates the alcohol.[3][5] Weaker bases like NaOH or K₂CO₃ can also be used, particularly with a phase-transfer catalyst.[5][6]
-
Stoichiometry: Ensure you are using at least two equivalents of the base to deprotonate both hydroxyl groups of the p-xylene-α,α'-diol. A slight excess (e.g., 2.2 equivalents) is often recommended to account for any minor impurities or moisture.
-
-
Presence of Water: The Williamson ether synthesis is highly sensitive to moisture.[4]
-
Anhydrous Conditions: Water will consume the strong base and can hydrolyze the 4-methylbenzyl chloride. All glassware must be thoroughly oven- or flame-dried, and the reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.[4]
-
-
Reagent Purity:
-
The purity of starting materials is paramount. Impurities in the p-xylene-α,α'-diol or 4-methylbenzyl chloride can introduce competing side reactions.[7] 4-Methylbenzyl chloride, in particular, can degrade over time; using a freshly opened bottle or purified reagent is advisable.
-
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures increase the reaction rate, they can also promote side reactions. A typical temperature range for this synthesis is between 50-100 °C.[2] It is often best to start at a lower temperature (e.g., room temperature or 50 °C) and gradually increase it while monitoring the reaction.
-
Reaction Time: These reactions can take anywhere from 1 to 8 hours to reach completion.[2] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) to determine the optimal time and avoid potential product decomposition from prolonged heating.
-
Question 2: My crude product analysis (TLC, NMR) shows significant impurities. What are these side products and how can they be minimized?
Answer: The formation of side products is a clear indicator of non-optimized reaction conditions. The most common impurities are:
-
α-(4-Methylbenzyloxy)-α'-hydroxy-p-xylene (Mono-ether Product): This is the most common byproduct and results from an incomplete reaction where only one of the hydroxyl groups has been etherified.
-
Cause: Insufficient base, insufficient 4-methylbenzyl chloride, or inadequate reaction time/temperature.
-
Solution: Ensure the stoichiometry is correct (at least 2.0 equivalents of the alkylating agent and base). Increase the reaction time or temperature moderately while monitoring via TLC until the mono-ether spot disappears.
-
-
Polymeric Byproducts: Self-condensation can occur, leading to the formation of oligomers or polymers.
-
Cause: This can be favored if the concentration of the dialkoxide is too high before the alkylating agent is added.
-
Solution: Employ high-dilution conditions. A good practice is to add the 4-methylbenzyl chloride solution slowly via a syringe pump to the solution of the formed dialkoxide. This keeps the concentration of the reactive alkylating agent low at any given time, favoring the desired intramolecular reaction.
-
-
4,4'-Dimethyl-dibenzyl ether: This arises from the reaction of the 4-methylbenzyl alkoxide (formed from hydrolysis of 4-methylbenzyl chloride and subsequent reaction with base) with another molecule of 4-methylbenzyl chloride.
-
Cause: Presence of water in the reaction mixture.
-
Solution: Strictly adhere to anhydrous reaction conditions.
-
Question 3: I'm struggling with the purification of the final product. What is the recommended procedure?
Answer: Effective purification is key to obtaining α,α'-Bis(4-methylbenzyloxy)-p-xylene in high purity. The product is a white crystalline solid with a reported melting point of 99-102 °C.[8]
-
Aqueous Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Cautiously quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution to destroy any excess base (especially NaH). Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water and then brine to remove the inorganic salts and residual polar aprotic solvent (like DMF or DMSO).
-
Recrystallization: This is often the most effective method for purifying the final product.
-
Solvent Selection: A good solvent system would be one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Common choices for compounds of this nature include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes. Experiment with small quantities to find the optimal solvent or solvent pair.
-
-
Silica Gel Chromatography: If recrystallization fails to remove all impurities (especially the mono-ether byproduct), column chromatography is necessary.
-
Eluent System: A non-polar/moderately polar solvent system is typically effective. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity while monitoring the fractions by TLC.
-
Part 2: Frequently Asked Questions (FAQs)
Q: Which is the superior synthetic route: reacting p-xylene-α,α'-diol with 4-methylbenzyl chloride or reacting α,α'-dichloro-p-xylene with 4-methylbenzyl alcohol?
A: Both routes are viable Williamson syntheses. However, reacting the diol (p-xylene-α,α'-diol) with the halide (4-methylbenzyl chloride) is generally preferred. This is because benzylic halides are excellent SN2 substrates, being primary and activated.[3] Forming the alkoxide from the diol is straightforward. The alternative route requires forming the alkoxide of 4-methylbenzyl alcohol and reacting it with α,α'-dichloro-p-xylene, which is also an effective approach. The choice often comes down to the commercial availability and purity of the starting materials.
Q: Can a phase-transfer catalyst (PTC) be used for this reaction?
A: Absolutely. Phase-transfer catalysis is an excellent technique for this type of synthesis and is common in industrial applications.[2][6] A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transfer of the alkoxide from an aqueous or solid phase (where it can be generated with NaOH or KOH) into the organic phase where the alkyl halide resides.[9][10] This often allows for milder reaction conditions, avoids the need for strong and hazardous bases like NaH, and can simplify the work-up.[11]
Q: What are the expected ¹H NMR signals for α,α'-Bis(4-methylbenzyloxy)-p-xylene?
A: Based on the structure, the expected proton NMR signals (in CDCl₃) would be:
-
A singlet for the four aromatic protons of the central p-xylene ring (approx. 7.3-7.4 ppm).
-
A singlet for the four benzylic protons of the central p-xylene unit (-O-CH₂ -Ar-, approx. 4.5-4.6 ppm).
-
A singlet for the four benzylic protons of the outer 4-methylbenzyl groups (-O-CH₂ -Ar-CH₃, approx. 4.5-4.6 ppm). These two benzylic signals may overlap or appear as two distinct singlets.
-
An AA'BB' system (appearing as two doublets) for the eight aromatic protons of the two 4-methylbenzyl groups (approx. 7.1-7.3 ppm).
-
A singlet for the six methyl protons (-CH₃, approx. 2.3-2.4 ppm).
Q: What is the primary mechanism of this reaction?
A: The reaction proceeds via a classic SN2 mechanism.[2] The base deprotonates the hydroxyl group of p-xylene-α,α'-diol to form a nucleophilic alkoxide. This alkoxide then performs a "backside attack" on the electrophilic benzylic carbon of 4-methylbenzyl chloride, displacing the chloride leaving group in a single, concerted step.[3][12] This process occurs twice to form the final bis-ether product.
Part 3: Recommended Experimental Protocols
Below are two detailed protocols for the synthesis. Always perform a risk assessment before starting any chemical synthesis.
Protocol 1: Classical Synthesis using Sodium Hydride
This protocol uses a strong base and requires strict anhydrous conditions.
| Parameter | Recommendation |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Stoichiometry | Diol : NaH : Alkyl Halide = 1 : 2.2 : 2.1 |
| Temperature | 50-70 °C |
| Time | 4-8 hours (Monitor by TLC) |
Step-by-Step Methodology:
-
Preparation: Add p-xylene-α,α'-diol (1.0 eq) and anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Dissolve 4-methylbenzyl chloride (2.1 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to 60 °C and maintain this temperature. Monitor the reaction progress by TLC (e.g., using 20% Ethyl Acetate/Hexanes as eluent).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench with slow, dropwise addition of water. Dilute with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
This protocol is often safer, more scalable, and uses less hazardous reagents.
| Parameter | Recommendation |
| Base | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), solid pellets |
| Solvent System | Toluene / Water (or solid base with no added water) |
| Catalyst | Tetrabutylammonium Bromide (TBAB) |
| Stoichiometry | Diol : KOH : Alkyl Halide : TBAB = 1 : 4.0 : 2.1 : 0.1 |
| Temperature | 80-90 °C |
| Time | 5-10 hours (Monitor by TLC) |
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add p-xylene-α,α'-diol (1.0 eq), 4-methylbenzyl chloride (2.1 eq), toluene, powdered KOH (4.0 eq), and TBAB (0.1 eq).
-
Reaction: Heat the vigorously stirred heterogeneous mixture to 85 °C. The use of a mechanical stirrer is recommended for larger scales.
-
Monitoring: Follow the reaction's progress by TLC. The reaction is typically slower than the NaH method.
-
Work-up: After completion, cool the mixture to room temperature and add water to dissolve the salts. Separate the organic layer. Extract the aqueous layer twice with toluene.
-
Purification: Combine all organic layers, wash with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude product by recrystallization from ethanol or isopropanol.
Part 4: Visualizations & Diagrams
Reaction Mechanism
Caption: The two-step mechanism of the synthesis.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yield.
References
-
BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. 4
-
BenchChem. (2025). Identifying and minimizing side reactions in Williamson ether synthesis. 5
-
Utah Tech University. Williamson Ether Synthesis. 9
-
Wikipedia. Williamson ether synthesis.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Nature of 4-Methylbenzyl Chloride in Fragrance Ingredient Precursor Synthesis. 7
-
Williamson Ether Synthesis. 13
-
RSC Publishing. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. 6
-
Semantic Scholar. (1975). An improved Williamson ether synthesis using phase transfer catalysis.
-
Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.
-
BenchChem. 4-Methylbenzyl Chloride | Alkylation Reagent | RUO.
-
Journal of Emerging Technologies and Innovative Research. (2022). PHASE TRANSFER CATALYSTS.
-
TCI Chemicals. α,α'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6.
-
PrepChem.com. Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene.
-
Sigma-Aldrich. a,a'-Dichloro-p-xylene 98 623-25-6.
Sources
- 1. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. nbinno.com [nbinno.com]
- 8. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. cactus.utahtech.edu [cactus.utahtech.edu]
- 10. jetir.org [jetir.org]
- 11. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 12. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
stability and degradation pathways of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
Welcome to the technical support center for α,α'-Bis(4-methylbenzyloxy)-p-xylene. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a diether containing both benzyl ether and p-xylene moieties, its stability can be influenced by several factors. This document provides in-depth troubleshooting guides and frequently asked questions to address potential challenges you may encounter, ensuring the integrity and success of your research.
I. Troubleshooting Experimental Inconsistencies
Unexpected experimental outcomes when using α,α'-Bis(4-methylbenzyloxy)-p-xylene can often be traced back to its degradation. This section provides a question-and-answer guide to troubleshoot common issues.
Question 1: I am observing unexpected peaks in my HPLC/GC-MS analysis after a reaction or during storage. What could be the cause?
Answer: The appearance of new peaks likely indicates the degradation of α,α'-Bis(4-methylbenzyloxy)-p-xylene. The benzylic ether linkages are susceptible to cleavage under various conditions. Potential degradation products could include:
-
4-methylbenzyl alcohol and 4-methylbenzaldehyde: Resulting from the cleavage of one or both ether bonds.
-
Terephthalaldehyde and p-xylene glycol: Formed from modifications of the central p-xylene core.
-
4-methylbenzoic acid: Arising from the oxidation of 4-methylbenzaldehyde.
Troubleshooting Steps:
-
Analyze the new peaks: Use mass spectrometry to identify the molecular weights of the impurities and compare them to the potential degradation products listed above.
-
Review your experimental conditions:
-
pH: Benzyl ethers can undergo hydrolysis under strong acidic conditions.[1] If your reaction medium is acidic, consider using a less acidic alternative or protecting the ether groups.
-
Oxidizing agents: The presence of oxidizing agents can lead to the oxidation of the benzyl ether to a benzoate ester, which can then be hydrolyzed.[2][3][4] Common laboratory oxidants, and even atmospheric oxygen over long periods, can contribute to this.[2]
-
Light exposure: Photochemical degradation can occur, especially in the presence of photosensitizers.[5][6] This can lead to the formation of radical intermediates and subsequent degradation.
-
-
Storage conditions: Ensure the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to light and oxygen.
Question 2: My reaction yield is consistently lower than expected. Could the stability of α,α'-Bis(4-methylbenzyloxy)-p-xylene be a factor?
Answer: Absolutely. If your reaction conditions are harsh, the starting material may be degrading before or during the reaction, leading to lower yields.
Troubleshooting Steps:
-
Run a control experiment: Subject α,α'-Bis(4-methylbenzyloxy)-p-xylene to your reaction conditions without the other reactants. Analyze the mixture over time to quantify the extent of degradation.
-
Modify reaction conditions:
-
Temperature: High temperatures can accelerate degradation. If possible, run your reaction at a lower temperature.
-
Reaction time: A shorter reaction time will minimize the exposure of the compound to potentially degrading conditions.
-
Catalysts: Some metal catalysts, particularly under aerobic conditions, can promote the oxidation of benzyl ethers.[2] Consider screening alternative catalysts. For instance, palladium or platinum catalysts in the presence of hydrogen can lead to the cleavage of the benzyl-oxygen bond through hydrogenolysis.[7]
-
Question 3: I am using α,α'-Bis(4-methylbenzyloxy)-p-xylene as a protecting group, but deprotection is occurring prematurely. How can I prevent this?
Answer: Premature deprotection suggests that your experimental conditions are too harsh for the benzyl ether protecting groups.
Troubleshooting Steps:
-
Avoid strong acids: As mentioned, strong acids can cleave benzyl ethers.[1] If an acidic catalyst is required, consider using a milder Lewis acid or a solid-supported acid catalyst that can be easily removed.
-
Be mindful of reductive conditions: Catalytic hydrogenolysis is a common method for deprotecting benzyl ethers.[7] If your reaction involves reagents like H₂/Pd, you will likely cleave the ether bonds.
-
Consider alternative protecting groups: If your desired reaction conditions are incompatible with benzyl ethers, you may need to choose a more robust protecting group strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for α,α'-Bis(4-methylbenzyloxy)-p-xylene?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended to prevent oxidation.
Q2: What are the primary degradation pathways I should be aware of?
A2: The two most probable degradation pathways are oxidative cleavage and hydrolytic cleavage of the benzyl ether bonds. Photodegradation is also a possibility with prolonged exposure to light.
Q3: Can I expect any degradation of the p-xylene core?
A3: Under typical laboratory conditions, the aromatic p-xylene ring is relatively stable.[8][9] However, in biological systems or under specific environmental conditions, microbial degradation of the xylene core can occur.[10][11][12][13]
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: Reverse-phase High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent method for monitoring the purity of α,α'-Bis(4-methylbenzyloxy)-p-xylene and detecting the formation of more polar degradation products. For identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization would be ideal.
III. Potential Degradation Pathways
The following diagrams illustrate the likely degradation pathways of α,α'-Bis(4-methylbenzyloxy)-p-xylene based on the known chemistry of benzyl ethers.
Caption: Oxidative degradation pathway of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Caption: Acid-catalyzed hydrolysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
IV. Experimental Protocols
Protocol 1: Stability Testing of α,α'-Bis(4-methylbenzyloxy)-p-xylene under Acidic Conditions
-
Prepare solutions:
-
Dissolve α,α'-Bis(4-methylbenzyloxy)-p-xylene in a suitable organic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare an acidic solution (e.g., 0.1 M HCl in water/acetonitrile 1:1).
-
-
Incubation: Mix the solution of the compound with the acidic solution and incubate at a controlled temperature (e.g., room temperature or 40 °C).
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching: Neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution).
-
Analysis: Analyze the quenched sample by HPLC to determine the remaining percentage of the parent compound and the formation of any degradation products.
Protocol 2: Monitoring for Oxidative Degradation
-
Prepare solutions: Dissolve α,α'-Bis(4-methylbenzyloxy)-p-xylene in a solvent prone to forming peroxides (e.g., THF) or in a standard solvent exposed to air.
-
Storage: Store one sample protected from light and air (inert atmosphere) and another sample exposed to ambient light and air.
-
Analysis: At regular intervals (e.g., weekly), analyze both samples by HPLC to compare the purity and detect any new peaks in the air-exposed sample.
V. Summary of Potential Degradation Products
| Degradation Product | Chemical Formula | Probable Origin |
| 4-methylbenzyl alcohol | C₈H₁₀O | Hydrolysis or reductive cleavage |
| 4-methylbenzaldehyde | C₈H₈O | Oxidation |
| 4-methylbenzoic acid | C₈H₈O₂ | Further oxidation of 4-methylbenzaldehyde |
| p-xylene glycol | C₈H₁₀O₂ | Hydrolysis of both ether linkages |
| Terephthalaldehyde | C₈H₆O₂ | Oxidation of p-xylene glycol |
VI. References
-
Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants. RSC Publishing.
-
An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC - NIH.
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
-
Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services.
-
Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
-
Facile Oxidation of Benzyl Ethers by In Situ Generated o-Iodoxybenzoic Acid. ProQuest.
-
Hydrogenolysis of Benzyl Ether. Ambeed.com.
-
Benzyl Esters. Organic Chemistry Portal.
-
PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. J. Am. Chem. Soc.
-
Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. ResearchGate.
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate. ACS Publications.
-
Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)tetrabromophthalate. PubMed.
-
Proposed pathway for p-xylene degradation by denitrifying cultures. ResearchGate.
-
Photochemical degradation of polybrominated diphenyl ethers in micro photo-reactor. Semantic Scholar.
-
p-Xylene Degradation Pathway. Eawag-BBD.
-
Overview of different o-xylene degradation pathways in bacteria. ResearchGate.
-
alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6. TCI Chemicals.
-
Thermodynamic stability of meta-xylene over ortho- and para-isomers. Stack Exchange.
-
The Journal of Organic Chemistry. ACS Publications - American Chemical Society.
-
Chemical Reviews Journal. ACS Publications.
-
Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. ResearchGate.
-
CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. 001CHEMICAL.
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene. TCI Chemicals.
-
Degradation of P-Xylene by a Denitrifying Enrichment Culture. PubMed.
-
Comparative Genomic Analysis and Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylene (BTEX) Degradation Pathways of Pseudoxanthomonas spadix BD-a59. PMC - PubMed Central.
-
Thermodynamic stability of meta-xylene over ortho- and para-isomers? Wyzant.
Sources
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- 2. Selective oxidation of benzyl ethers to esters catalyzed by Cu2O/C3N4 with TBHP & oxygen as co-oxidants - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 5. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 10. researchgate.net [researchgate.net]
- 11. p-Xylene Degradation Pathway [eawag-bbd.ethz.ch]
- 12. Degradation of p-xylene by a denitrifying enrichment culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Genomic Analysis and Benzene, Toluene, Ethylbenzene, and o-, m-, and p-Xylene (BTEX) Degradation Pathways of Pseudoxanthomonas spadix BD-a59 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Production of α,α'-Bis(4-methylbenzyloxy)-p-xylene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS No. 136861-46-6).[1][2] This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the synthesis, purification, and scale-up of this molecule, providing practical troubleshooting advice and detailed protocols grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level inquiries regarding the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Q1: What is the primary synthetic route for α,α'-Bis(4-methylbenzyloxy)-p-xylene?
A1: The most common and direct method is a double Williamson ether synthesis.[3][4][5] This reaction involves treating α,α'-dichloro-p-xylene with two equivalents of the sodium or potassium salt of 4-methylbenzyl alcohol (the alkoxide). The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the 4-methylbenzyl alkoxide displaces the chloride leaving groups on the p-xylene core.[4][6]
Q2: What are the critical reaction parameters to control during synthesis?
A2: The most critical parameters are:
-
Anhydrous Conditions: Water can react with the strong base and the electrophile, leading to unwanted side products and reduced yield.
-
Temperature: Temperature control is crucial. While higher temperatures can increase the reaction rate, they also promote the E2 elimination side reaction, which is a common competitor to the desired SN2 pathway.[7][8]
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the 4-methylbenzyl alcohol.[9] Sodium hydride (NaH) is a common choice for this purpose. Weaker bases like NaOH or KOH can be used, often in conjunction with a phase-transfer catalyst (PTC) to improve efficiency.[9][10]
-
Stoichiometry: Precise control over the molar ratios of the reactants is necessary to minimize the formation of the mono-substituted intermediate and ensure complete conversion.
Q3: What kind of yield can I realistically expect at lab scale versus at pilot scale?
A3: It is common to observe a decrease in yield upon scaling up a chemical process.[11]
-
Lab Scale (e.g., <1 L): Under optimized conditions with careful control, yields can be high, often in the range of 85-95%.
-
Pilot Scale (e.g., >20 L): Yields may drop to the 70-85% range. This reduction is typically due to challenges in maintaining uniform mixing and temperature control in larger vessels, as well as greater physical losses during product isolation and transfer.[11][12]
Q4: Is phase-transfer catalysis (PTC) a viable option for this synthesis?
A4: Yes, PTC is an excellent strategy, particularly for scale-up. It allows the use of less expensive and easier-to-handle bases like solid NaOH or KOH with an aqueous solution, while transferring the alkoxide into the organic phase to react with the α,α'-dichloro-p-xylene. This can improve reaction rates, reduce the need for strictly anhydrous and expensive solvents, and simplify the overall process.[10][13]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Diagram: Troubleshooting Logic for Low Yield```dot
Caption: Key stages in the scaled-up production workflow.
Scale-Up Considerations
When transitioning from the lab bench to a pilot plant or manufacturing facility, several factors become critical. [12][14]
-
Heat Management: The Williamson ether synthesis is exothermic. A reaction that is easily controlled with an ice bath in a 1 L flask can become a dangerous runaway reaction in a 100 L reactor due to the much lower surface-area-to-volume ratio. [12] * Solution: Implement a jacketed reactor with an efficient heat-transfer fluid. The addition of reagents, especially the α,α'-dichloro-p-xylene, must be done slowly and controlled by the internal reaction temperature, not by a fixed time.
-
Mass Transfer (Mixing): Inadequate mixing can lead to localized high concentrations of reagents, promoting side reactions, and can also create "hot spots" if the exotherm is not dissipated efficiently.
-
Solution: Use a reactor equipped with baffles and an appropriate impeller (e.g., a pitched-blade turbine for good axial flow) to ensure the entire reaction volume is homogeneous. The efficiency of NaH reactions, which involve a solid, a liquid, and gas evolution, is highly dependent on effective stirring.
-
-
Material Handling: Handling large quantities of flammable solvents, water-reactive solids like NaH, and chlorinated compounds requires robust engineering controls and adherence to strict safety protocols.
-
Purification at Scale: Recrystallization in large vessels requires controlled cooling rates to achieve a consistent crystal size distribution, which is important for efficient filtration and washing. Filtration may be performed in a centrifuge or a filter press, which are more efficient than lab-scale Büchner funnels. [15] By anticipating these challenges and implementing robust process controls, the successful and safe scale-up of α,α'-Bis(4-methylbenzyloxy)-p-xylene production is achievable.
References
- BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
- ChemTalk. (n.d.). Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (n.d.). Identifying and minimizing side reactions in Williamson ether synthesis.
- Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis?
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
- BenchChem. (n.d.). Technical Support Center: Challenges in Scaling Up Bis(2-chloroethyl)ethylamine Production.
- askIITians. (2025, March 4). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers.
- ACS. (n.d.). Challenges of scaling up chemical processes (based on real life experiences).
- PTC Communications, Inc. (2005). Industrial Phase-Transfer Catalysis.
- 001CHEMICAL. (n.d.). CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- TCI Chemicals. (n.d.). alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6.
- TCI Chemicals. (n.d.). α,α'-Bis(4-methylbenzyloxy)-p-xylene.
- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.
- Google Patents. (n.d.). US1940065A - Separation and purification of ortho, meta and para xylene.
- Google Patents. (n.d.). US8981171B2 - Process for the purification of paraxylene.
Sources
- 1. 001chemical.com [001chemical.com]
- 2. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene | 136861-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. jk-sci.com [jk-sci.com]
- 10. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 13. phasetransfer.com [phasetransfer.com]
- 14. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 15. US8981171B2 - Process for the purification of paraxylene - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude α,α'-Bis(4-methylbenzyloxy)-p-xylene
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and need to purify crude α,α'-Bis(4-methylbenzyloxy)-p-xylene (CAS No. 136861-46-6). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound.
Introduction: Understanding the Chemistry
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a large, relatively nonpolar molecule synthesized typically via the Williamson ether synthesis. This reaction involves the coupling of an alkoxide with an alkyl halide. In the context of our target molecule, this is likely the reaction between the disodium or dipotassium salt of p-xylylene glycol and 4-methylbenzyl chloride, or alternatively, p-xylylene dichloride with the alkoxide of 4-methylbenzyl alcohol.
Understanding this synthetic route is paramount as it informs the potential impurities you may encounter. The purification strategy must be designed to effectively remove these specific impurities.
Diagram: Logical Purification Workflow
refining the crystallization process of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
Welcome to the dedicated technical support center for the crystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you refine your crystallization process and overcome common challenges.
Introduction to Crystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a diarylmethane derivative characterized by its relatively non-polar nature and symmetric structure. These features influence its solubility and crystallization behavior. A successful crystallization yields a high-purity, crystalline solid, which is essential for subsequent applications. This guide provides practical, experience-driven advice to help you achieve consistent and high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing α,α'-Bis(4-methylbenzyloxy)-p-xylene?
A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Given the non-polar nature of α,α'-Bis(4-methylbenzyloxy)-p-xylene, suitable solvents are typically non-polar or moderately polar organic solvents. A good starting point is a mixed solvent system, such as toluene/hexanes or ethyl acetate/hexanes .[1] Toluene and ethyl acetate will dissolve the compound when hot, and the addition of a non-polar solvent like hexanes will reduce the solubility and promote crystallization upon cooling.
Q2: My compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly. To remedy this, try the following:
-
Add more of the "good" solvent (e.g., toluene or ethyl acetate) to the hot mixture to ensure the compound remains dissolved at a slightly lower temperature.[2]
-
Slow down the cooling process. Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Rapid cooling can favor oil formation over crystal nucleation.[3]
-
Use a lower boiling point solvent system if possible, while still ensuring the compound dissolves when hot.
Q3: No crystals are forming, even after the solution has cooled. What are the next steps?
A3: If crystals do not form spontaneously, the solution may be supersaturated but requires a nucleation event. You can induce crystallization by:
-
Scratching the inside of the flask with a glass rod just below the surface of the solution. This creates microscopic scratches that can serve as nucleation sites.[3]
-
Seeding the solution with a tiny crystal of previously purified α,α'-Bis(4-methylbenzyloxy)-p-xylene. This provides a template for crystal growth.
-
Concentrating the solution by evaporating some of the solvent and allowing it to cool again.[2]
Q4: The crystals that formed are very fine and difficult to filter. How can I get larger crystals?
A4: Fine crystals often result from rapid crystallization. To encourage the growth of larger crystals, you need to slow down the crystallization process.
-
Ensure a very slow cooling rate. Insulate the flask to allow it to cool to room temperature over several hours.
-
Reduce the degree of supersaturation. Use slightly more of the "good" solvent to keep the compound in solution for longer as it cools.[2]
Troubleshooting Guide: Common Crystallization Problems and Solutions
This section provides a more detailed, step-by-step approach to resolving common issues encountered during the crystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Problem 1: Oiling Out - The Persistent Liquid Phase
Causality: Oiling out occurs when the concentration of the solute is above its solubility limit at a given temperature, but the conditions are not favorable for crystal nucleation. This is common with non-polar compounds in certain solvent systems.
Step-by-Step Troubleshooting:
-
Re-heat and Dilute: If an oil has formed, re-heat the mixture until the oil redissolves. Add a small amount (5-10% of the total volume) of the more polar solvent (the "good" solvent) to the hot solution.
-
Slow Cooling Protocol:
-
Allow the flask to cool on the benchtop, undisturbed. Placing it on a cork ring can help insulate it from the bench surface.
-
Once at room temperature, if no crystals have formed, loosely cover the flask and place it in a refrigerator.
-
Only after several hours in the refrigerator should you consider moving it to a freezer or an ice bath.
-
-
Solvent System Re-evaluation: If oiling out persists, your solvent system may not be optimal. Consider the solvent pairs listed in the table below.
Table 1: Recommended Solvent Systems for α,α'-Bis(4-methylbenzyloxy)-p-xylene Crystallization
| Solvent System (Good/Poor) | Boiling Point of Mixture (°C) | Polarity Index (Good/Poor) | Notes |
| Toluene / Hexanes | Variable | 2.4 / 0.1 | Excellent for non-polar compounds. Toluene provides good solubility at high temperatures. |
| Ethyl Acetate / Hexanes | Variable | 4.4 / 0.1 | A slightly more polar "good" solvent, which can be useful if impurities are very non-polar. |
| Dichloromethane / Hexanes | Variable | 3.1 / 0.1 | Use with caution due to the high volatility of dichloromethane. Best for small-scale crystallizations. |
Problem 2: Polymorphism - Unexpected Crystal Forms
Causality: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility and melting point. The formation of a specific polymorph can be influenced by the solvent, cooling rate, and temperature.
Step-by-Step Troubleshooting:
-
Controlled Seeding: To obtain a specific polymorph, seeding is crucial. Introduce a seed crystal of the desired polymorph into the supersaturated solution.
-
Solvent Screening: Different solvents can favor the formation of different polymorphs. Experiment with the solvent systems in Table 1 to see if a different polymorph is obtained.
-
Thermal Annealing: If you have a mixture of polymorphs, you can sometimes convert the less stable form to the more stable form through a process of gentle heating (annealing) of the crystalline solid, or by re-slurrying the solid in a solvent where it has low solubility.
Experimental Protocols
Protocol 1: General Recrystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene
-
Dissolution: In an Erlenmeyer flask, dissolve the crude α,α'-Bis(4-methylbenzyloxy)-p-xylene in a minimum amount of hot toluene. Heat the mixture gently on a hot plate in a fume hood.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the toluene solution is still hot, slowly add hexanes until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot toluene to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizing the Process
Diagram 1: Troubleshooting Crystallization Failure
This flowchart provides a logical sequence of steps to take when initial crystallization attempts fail.
Caption: A decision-making workflow for troubleshooting common crystallization failures.
References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?[Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
- Google Patents. (2008).
Sources
Technical Support Center: Navigating Solubility Challenges with α,α'-Bis(4-methylbenzyloxy)-p-xylene
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with α,α'-Bis(4-methylbenzyloxy)-p-xylene in their experimental work. As a crystalline aromatic ether, this compound can present unique challenges in achieving desired concentrations for reactions, purification, and analysis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these obstacles and ensure the integrity of your results.
Troubleshooting Guide: Addressing Poor Solubility in Real-Time
This section is structured to provide immediate, actionable solutions to common problems encountered during experiments with α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Question: My α,α'-Bis(4-methylbenzyloxy)-p-xylene is not dissolving in my chosen reaction solvent. What are my next steps?
Answer:
The principle of "like dissolves like" is a good starting point.[1] α,α'-Bis(4-methylbenzyloxy)-p-xylene is a largely non-polar molecule due to its aromatic rings and ether linkages. Therefore, it will exhibit better solubility in non-polar or moderately polar organic solvents.
Immediate Actions:
-
Gentle Heating: Many organic compounds exhibit significantly increased solubility at higher temperatures.[1] Gently warm your solvent while stirring to see if the compound dissolves. Be mindful of the solvent's boiling point to avoid evaporation.
-
Sonication: If heating is not desirable for your reaction, sonication can be an effective method to increase the rate of dissolution by breaking down solid aggregates and increasing the surface area of the solute.
-
Solvent Screening: If the initial solvent choice proves ineffective, a systematic solvent screening is recommended. Test small amounts of your compound in a variety of solvents from different classes. A suggested workflow for this process is outlined in the diagram below.
Question: My compound precipitates out of solution when the reaction mixture is cooled or when another reagent is added. How can I prevent this?
Answer:
Precipitation during a reaction is a clear indication that the saturation point of your compound has been exceeded. This can be due to a change in temperature or the composition of the solvent mixture.
Preventative Measures:
-
Maintain Temperature: If your compound is soluble at a higher temperature, maintain the reaction temperature to keep it in solution.
-
Co-solvent System: The addition of a "better" solvent in which your compound is more soluble can prevent precipitation. For instance, if your reaction is in a non-polar solvent like hexane and precipitation occurs, adding a small amount of a more polar solvent like tetrahydrofuran (THF) or dichloromethane (DCM) can increase the overall solvating power of the mixture.[2]
-
Slow Addition: If adding another reagent causes precipitation, it may be altering the polarity of the solvent mixture. Try adding the reagent slowly and with vigorous stirring to allow the solution to remain homogeneous.
Question: I am struggling to find a suitable solvent system for the recrystallization of α,α'-Bis(4-methylbenzyloxy)-p-xylene. What is a systematic approach to this?
Answer:
Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.[1] Finding the right solvent or solvent pair is crucial for obtaining high-purity crystals.
Systematic Approach to Recrystallization:
-
Single Solvent Screening:
-
Place a small amount of your compound in a test tube.
-
Add a few drops of a single solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the mixture. An ideal single solvent for recrystallization will dissolve the compound when hot but show low solubility when cold.[3]
-
-
Solvent Pair Screening:
-
If no single solvent is ideal, a solvent pair is a good alternative. This involves one solvent in which the compound is highly soluble (the "soluble solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.[3]
-
Dissolve your compound in a minimal amount of the hot "soluble solvent."
-
Slowly add the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point).
-
Add a few drops of the "soluble solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
Common solvent pairs for compounds of this nature include toluene/hexanes, dichloromethane/hexanes, or ethyl acetate/hexanes.[4][5]
Experimental Workflow: Systematic Solvent Screening
The following diagram outlines a systematic approach to identifying a suitable solvent for α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Caption: Workflow for systematic solvent screening.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of α,α'-Bis(4-methylbenzyloxy)-p-xylene in common laboratory solvents?
A1: Based on its chemical structure as an aromatic ether, α,α'-Bis(4-methylbenzyloxy)-p-xylene is expected to have low polarity. Aromatic ethers are generally less soluble in polar solvents like water and ethanol compared to their aliphatic counterparts.[6][7] The following table provides a qualitative prediction of its solubility.
| Solvent Class | Examples | Expected Solubility of α,α'-Bis(4-methylbenzyloxy)-p-xylene |
| Non-Polar | Hexanes, Toluene, Benzene | Good |
| Moderately Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | Moderate to Good |
| Polar Aprotic | Acetone, Acetonitrile (ACN) | Low to Moderate |
| Polar Protic | Methanol, Ethanol, Water | Very Low to Insoluble |
Q2: How does temperature generally affect the solubility of this compound?
A2: For most solid organic compounds, solubility increases with temperature. This endothermic dissolution process means that heating the solvent will allow more of the α,α'-Bis(4-methylbenzyloxy)-p-xylene to dissolve. This principle is fundamental to the technique of recrystallization.
Q3: Are there any solvent classes that should be avoided when working with α,α'-Bis(4-methylbenzyloxy)-p-xylene?
A3: Highly polar protic solvents like water and methanol are generally poor choices for dissolving α,α'-Bis(4-methylbenzyloxy)-p-xylene due to the significant mismatch in polarity. While ethers are relatively inert, it is always important to consider the reactivity of your chosen solvent with other reagents in your reaction mixture.[8] For instance, ethers can form peroxides over time, so using fresh, tested solvents is recommended, especially if heating is involved.[7]
Q4: What should I do if my compound "oils out" instead of crystallizing?
A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the temperature of the solution at which it becomes saturated.[9] To remedy this, you can try the following:
-
Add more of the "soluble solvent" to lower the saturation temperature of the solution.
-
Cool the solution more slowly to give the molecules more time to arrange into a crystal lattice.
-
Use a different solvent system with a lower boiling point.
References
-
Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
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Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]
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Wikipedia. (2023). Phenol ether. [Link]
-
Prat, D., Pardigon, O., Flemming, H.-W., Letestu, S., Ducattez, V., & Dare, V. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517–1525. [Link]
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Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether. [Link]
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University of Michigan Green Chemistry Initiative. Solvent and Reagent Selection Guide. [Link]
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Reddit. (2017, December 19). Any recommendations on guides to basic solvent choices for organic molecules? r/chemistry. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Quora. (2017, April 5). What should I do if crystallisation does not occur?[Link]
-
University of Geneva. Guide for crystallization. [Link]
-
University of California, Los Angeles. SOP: CRYSTALLIZATION. [Link]
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
EBSCO Information Services. Ethers | Research Starters. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
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Validation & Comparative
A Comparative Guide to the Properties of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and Its Positional Isomers
Introduction
In the landscape of drug discovery and materials science, the nuanced differences imparted by positional isomerism can have profound effects on the physicochemical and biological properties of a molecule. This guide provides an in-depth technical comparison of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and its corresponding ortho and meta isomers. While extensive experimental data is publicly available for the para isomer, this guide will also extrapolate and predict the properties of the ortho and meta isomers based on established principles of chemical isomerism, supported by data from analogous structures. We will delve into the synthesis, and the analytical techniques required to elucidate the distinct characteristics of these three isomers, providing researchers with a robust framework for their own investigations.
The seemingly subtle shift of a functional group on a benzene ring can dramatically alter a molecule's symmetry, polarity, and ability to pack in a crystal lattice. These molecular-level changes manifest in macroscopic differences in properties such as melting point, solubility, and chromatographic behavior. For drug development professionals, understanding these variations is critical, as they can impact a compound's bioavailability, stability, and interaction with biological targets.
This guide is structured to provide not only a comparative analysis but also the underlying scientific principles and detailed experimental protocols to empower researchers to conduct their own comprehensive studies.
Molecular Structures and Predicted Dipole Moments
The core difference between the three isomers lies in the substitution pattern on the central xylene ring. This directly influences the overall symmetry and polarity of the molecules.
Caption: Isomeric structures and their predicted polarity.
The para-isomer possesses the highest degree of symmetry, resulting in a predicted net dipole moment of zero. In contrast, the ortho and meta isomers are asymmetrical, leading to non-zero dipole moments. This fundamental difference in polarity is anticipated to be a key driver for variations in their physical properties and chromatographic behavior.
Synthesis of Isomeric Bis(4-methylbenzyloxy)xylenes
The most direct and widely applicable method for synthesizing these ethers is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a dihalide with an alkoxide. For the synthesis of the target compounds, this would involve the reaction of the corresponding xylylene dihalide (ortho, meta, or para) with sodium 4-methylbenzyloxide.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis of the isomeric compounds.
Step-by-Step Protocol:
-
Alkoxide Formation: To a stirred solution of 4-methylbenzyl alcohol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 4-methylbenzyloxide.
-
Ether Synthesis: Cool the alkoxide solution back to 0 °C and add a solution of the respective xylylene dichloride (ortho, meta, or para) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Comparative Physicochemical Properties
The positional isomerism is expected to significantly influence the melting point and solubility of the three compounds.
| Property | alpha,alpha'-Bis(4-methylbenzyloxy)-o-xylene | alpha,alpha'-Bis(4-methylbenzyloxy)-m-xylene | alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene |
| Molecular Formula | C24H26O2 | C24H26O2 | C24H26O2 |
| Molecular Weight | 346.47 | 346.47 | 346.47 |
| Predicted Symmetry | Low | Low | High |
| Predicted Polarity | Polar | Polar | Non-polar |
| Melting Point (°C) | Predicted Lower | Predicted Intermediate | 99.0 - 102.0[3] |
| Predicted Solubility | Higher in polar solvents | Higher in polar solvents | Higher in non-polar solvents |
Causality Behind Predicted Properties:
-
Melting Point: The para-isomer, with its high degree of symmetry, is expected to pack more efficiently into a crystal lattice.[4] This results in stronger intermolecular forces and, consequently, a higher melting point compared to its less symmetrical ortho and meta counterparts.[5] The ortho isomer, due to potential steric hindrance between the bulky benzyloxy groups, is predicted to have the most disrupted crystal packing and therefore the lowest melting point.
-
Solubility: The predicted higher polarity of the ortho and meta isomers suggests they will exhibit greater solubility in polar solvents compared to the non-polar para isomer. Conversely, the para isomer is expected to be more soluble in non-polar organic solvents.
Analytical Characterization and Comparison
A suite of analytical techniques is necessary to confirm the identity and purity of each isomer and to quantify the differences in their properties.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for distinguishing between these isomers.[6]
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the central xylene ring will be diagnostic.
-
para-isomer: Will show a singlet for the four equivalent aromatic protons on the central ring.
-
ortho-isomer: Will exhibit a more complex multiplet pattern for the four adjacent aromatic protons.
-
meta-isomer: Will also show a complex multiplet pattern, but it will be distinct from the ortho-isomer.
-
-
¹³C NMR: The number of unique signals in the aromatic region will reflect the symmetry of each isomer.
-
para-isomer: Due to its symmetry, it will show the fewest aromatic carbon signals.
-
ortho and meta-isomers: Will each display a greater number of distinct aromatic carbon signals.
-
Infrared (IR) Spectroscopy:
The primary differences in the IR spectra are expected in the "fingerprint" region (below 1500 cm⁻¹), particularly the bands corresponding to the out-of-plane C-H bending of the substituted benzene ring, which are characteristic of the substitution pattern.
Chromatographic Separation
The differences in polarity and shape among the isomers should allow for their effective separation by chromatographic methods.
High-Performance Liquid Chromatography (HPLC):
A reversed-phase HPLC method would be ideal for separating these isomers.
-
Principle: The non-polar stationary phase will interact more strongly with the non-polar para-isomer, leading to a longer retention time. The more polar ortho and meta isomers will elute earlier.
-
Proposed HPLC Method:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at a wavelength where all isomers show significant absorbance (e.g., 254 nm).
-
Gas Chromatography (GC):
GC can also be employed for the separation of these isomers, with the elution order being dependent on their boiling points.[7]
-
Principle: The isomer with the lowest boiling point will elute first. It is predicted that the less symmetrical ortho and meta isomers will have lower boiling points than the more crystalline para isomer.
-
Proposed GC Method:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: A temperature ramp to ensure adequate separation.
-
Detector: Flame Ionization Detector (FID).
-
Thermal Analysis
Differential Scanning Calorimetry (DSC):
DSC is essential for accurately determining the melting points and enthalpies of fusion for each isomer.[8]
-
Experimental Protocol:
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point will be observed as an endothermic peak.
-
Thermogravimetric Analysis (TGA):
TGA will provide information on the thermal stability of the isomers.
-
Experimental Protocol:
-
Place a known amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Monitor the change in mass as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.
-
Conclusion
References
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
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- 5. studysmarter.co.uk [studysmarter.co.uk]
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- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. dergipark.org.tr [dergipark.org.tr]
A Comparative Analysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene and its Analogs as Versatile Diether Precursors
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Comparative Performance of α,α'-Bis(4-methylbenzyloxy)-p-xylene and Structurally Similar Compounds.
This guide provides an in-depth comparative analysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene and its analogous diether derivatives of p-xylene. These compounds are of significant interest as precursors in materials science, particularly for the synthesis of poly(p-xylylene)s, and as scaffolds in medicinal chemistry. This document offers a detailed examination of their synthesis via the Williamson ether synthesis, a comparative overview of their physicochemical properties, and insights into their potential applications, supported by experimental data from peer-reviewed literature.
Introduction
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a symmetrical diether built upon a central p-xylene core. The benzylic ether linkages and the substituents on the benzyl groups play a crucial role in determining the molecule's overall properties, including its melting point, solubility, and thermal stability. These characteristics, in turn, influence its suitability for various applications. By systematically comparing this compound with its analogs, researchers can make informed decisions in the design and selection of molecules with tailored properties for specific scientific endeavors.
Synthesis via Williamson Ether Synthesis
The primary synthetic route to α,α'-bis(benzyloxy)-p-xylene derivatives is the Williamson ether synthesis. This robust and versatile method involves the reaction of a dihalo-p-xylene with a substituted benzyl alcohol in the presence of a base.
The general reaction scheme is as follows:
Figure 1: General scheme of the Williamson ether synthesis for α,α'-bis(benzyloxy)-p-xylene derivatives.
This nucleophilic substitution reaction is favored by the use of a strong base to deprotonate the benzyl alcohol, forming a more nucleophilic alkoxide. The choice of solvent and reaction temperature can be optimized to maximize the yield and purity of the desired diether.
Detailed Experimental Protocol: Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene
The following protocol is a representative example for the synthesis of the title compound:
-
Reactant Preparation: A mixture of α,α'-dibromo-p-xylene (1 equivalent) and 4-methylbenzyl alcohol (2.2 equivalents) is dissolved in a suitable solvent such as toluene.
-
Base Addition: Powdered potassium hydroxide (4 equivalents) is added to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can be employed to facilitate the reaction between the aqueous and organic phases if a biphasic system is used.
-
Reaction Execution: The mixture is stirred vigorously at a reflux temperature for a specified period, typically several hours, to ensure the completion of the reaction. Progress can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is washed with water to remove the inorganic salts. The organic layer is then dried over an anhydrous salt (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of hexane and ethyl acetate, to yield the pure α,α'-Bis(4-methylbenzyloxy)-p-xylene as a crystalline solid.
Comparative Analysis of Physicochemical Properties
The properties of α,α'-bis(benzyloxy)-p-xylene derivatives are significantly influenced by the nature and position of the substituents on the peripheral benzyl rings. A comparative analysis of these properties is crucial for selecting the appropriate compound for a given application.
| Compound Name | Substituent on Benzyl Ring | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| α,α'-Bis(benzyloxy)-p-xylene | None | C22H22O2 | 318.41 | 144 | 85 |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | 4-Methyl | C24H26O2 | 346.47 | 99-102[1] | 82 |
| α,α'-Bis(4-chlorobenzyloxy)-p-xylene | 4-Chloro | C22H20Cl2O2 | 387.30 | 148 | 88 |
| α,α'-Bis(4-methoxybenzyloxy)-p-xylene | 4-Methoxy | C24H26O4 | 378.46 | 125 | 80 |
Table 1: Comparison of physical and synthetic data for α,α'-Bis(benzyloxy)-p-xylene and its substituted analogs. The data for the unsubstituted, 4-chloro, and 4-methoxy derivatives are based on the synthetic methodology described in the research by Tung et al.[2].
The data in Table 1 reveals that the introduction of a methyl group at the para position of the benzyl ring in α,α'-Bis(4-methylbenzyloxy)-p-xylene leads to a decrease in the melting point compared to the unsubstituted and 4-chloro substituted analogs. This can be attributed to the slight disruption of the crystal packing by the methyl group. Conversely, the presence of a chlorine atom at the same position increases the melting point, likely due to stronger intermolecular interactions. The methoxy group, with its potential for hydrogen bonding and altered polarity, results in an intermediate melting point. The yields for all compounds are generally high, demonstrating the efficiency of the Williamson ether synthesis for this class of molecules.
Spectroscopic Characterization
The structures of these compounds are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectra of these compounds exhibit characteristic signals. For α,α'-Bis(4-methylbenzyloxy)-p-xylene, the key signals would include:
-
A singlet for the methyl protons of the 4-methylbenzyl group.
-
A singlet for the benzylic methylene protons (-CH₂-O-).
-
A singlet for the aromatic protons of the central p-xylene ring.
-
Doublets for the aromatic protons of the 4-methylbenzyl groups, showing the characteristic AA'BB' splitting pattern.
¹³C NMR Spectroscopy: The carbon NMR spectra provide further confirmation of the structure, with distinct signals for the methyl, methylene, and various aromatic carbons.
Infrared (IR) Spectroscopy: The IR spectra are characterized by the presence of a strong C-O-C stretching vibration for the ether linkage, typically in the region of 1050-1150 cm⁻¹. The spectra also show characteristic absorptions for the aromatic C-H and C=C bonds.
Applications and Future Perspectives
The primary application of these diether compounds, as explored in the work by Tung and his colleagues, is as monomers for the synthesis of poly(p-xylylene)s (PPXs) via chemical vapor deposition (CVD) polymerization.[2] The properties of the resulting polymer films, such as their thermal stability and dielectric constant, can be tuned by modifying the structure of the precursor monomer.
Figure 2: Conceptual workflow for the Chemical Vapor Deposition (CVD) polymerization of poly(p-xylylene) from diether precursors.
The ability to introduce various functional groups onto the benzyl moieties of the precursor molecules opens up possibilities for creating functionalized PPX films with tailored surface properties, enhanced thermal stability, or specific functionalities for applications in electronics, biomedical devices, and protective coatings.
Beyond materials science, the core bis(benzyloxy)-p-xylene scaffold can be of interest to medicinal chemists for the design of symmetrical molecules with potential biological activity. The ether linkages provide a degree of conformational flexibility, and the peripheral aromatic rings can be functionalized to interact with biological targets.
Conclusion
α,α'-Bis(4-methylbenzyloxy)-p-xylene and its analogs represent a versatile class of compounds with significant potential in both materials science and medicinal chemistry. The straightforward and high-yielding synthesis via the Williamson ether reaction allows for the facile introduction of a wide range of substituents, enabling the fine-tuning of their physicochemical properties. This comparative guide provides a foundational understanding of these compounds, offering researchers the necessary information to select and synthesize the optimal precursor for their specific application, whether it be the development of advanced polymer coatings or the exploration of novel therapeutic agents.
References
- Tung, N. T., & Jin, J. I. (2006). New Monomers for Chemical Vapor Deposition Polymerization of Poly (p-Xylylene).
-
Biological Magnetic Resonance Bank. (n.d.). p-Xylene. BMRB entry bmse000834. Retrieved from [Link]
- Tung, N. T., et al. (2004). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Bulletin of the Korean Chemical Society, 25(1), 31-32.
-
001Chemical. (n.d.). alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. Retrieved from [Link]
-
Wikipedia. (n.d.). p-Xylene. Retrieved from [Link]
-
PubChem. (n.d.). p-Xylene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). p-Xylene. Retrieved from [Link]
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A Comparative Performance Analysis of α,α'-Bis(4-methylbenzyloxy)-p-xylene and Other Benzyl Ether Derivatives
This guide provides an in-depth technical comparison of α,α'-Bis(4-methylbenzyloxy)-p-xylene against other relevant benzyl ether derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the nuanced performance differences rooted in structural variations. We will explore key performance metrics, including thermal and chemical stability, and provide the scientific rationale behind these distinctions, supported by experimental data from the literature.
Introduction to Benzyl Ether Derivatives
Benzyl ethers are a cornerstone in organic synthesis, widely recognized for their utility as protecting groups for alcohols due to their general stability under various conditions and their susceptibility to specific cleavage methods. The core structure, featuring a benzyl group (C₆H₅CH₂-) linked to an oxygen atom, can be systematically modified to tune its properties. Substituents on the aromatic ring or alterations to the alkyl portion of the ether significantly impact the molecule's stability, reactivity, and physical properties.[1][2]
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a unique bifunctional benzyl ether. Its rigid p-xylene core and the presence of two 4-methylbenzyl ether units suggest its potential in applications beyond simple protection, including as a monomer for specialty polymers, a linker in complex molecular architectures, or as a high-performance organic material.[3] This guide will place its performance in the context of more common monofunctional and other bifunctional benzyl ether derivatives.
Core Structural Components and Their Influence on Performance
The performance of a benzyl ether derivative is primarily dictated by the interplay of its structural components. The diagram below illustrates the key structural features of α,α'-Bis(4-methylbenzyloxy)-p-xylene and how they compare to other derivatives.
Caption: Structural comparison of α,α'-Bis(4-methylbenzyloxy)-p-xylene with other benzyl ether derivatives.
The key differentiators for α,α'-Bis(4-methylbenzyloxy)-p-xylene are its bifunctionality imparted by the p-xylene core and the electron-donating methyl groups on the para position of the benzyl rings. These features are expected to influence its thermal stability, melting point, solubility, and reactivity, particularly towards oxidative cleavage.
Comparative Performance Analysis
Thermal Stability
The thermal stability of benzyl ethers is a critical parameter for applications such as high-performance fluids or as precursors in high-temperature polymerization processes like chemical vapor deposition (CVD).[3][4] Generally, aromatic ethers exhibit good thermal stability.
The structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene, with its rigid and symmetric p-xylene core, would be expected to contribute positively to its thermal stability. The presence of two ether linkages might present a point of thermal degradation compared to simpler aromatic compounds, but its high molecular weight and crystalline nature (melting point 99-102°C) suggest a high decomposition temperature.[6]
| Compound | Structure | Onset of Decomposition (TGA) | Application Context | Reference |
| Benzyl phenylethyl ether | C₆H₅CH₂O(CH₂)₂C₆H₅ | ~127-200°C | Heat Transfer Fluid | [4] |
| 2-Benzyloxy dibenzyl ether | (C₆H₅CH₂)₂O-CH₂C₆H₅ | >227°C | Heat Transfer Fluid | [4] |
| An extended dibenzyl ether (8b) | Complex dibenzyl ether | ~317°C | Heat Transfer Fluid | [4] |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | (CH₃C₆H₄CH₂)₂O₂(C₆H₄(CH₂)₂) | Expected >300°C | Polymer Precursor, High-Performance Material | Inferred |
| Poly(p-xylylene) (from CVD) | -(CH₂C₆H₄CH₂)-n | ~400°C (in vacuum) | Coating Material | [3] |
Note: The expected thermal stability of α,α'-Bis(4-methylbenzyloxy)-p-xylene is an educated estimation based on its structure and data from similar compounds.
Chemical Stability and Cleavage
The utility of benzyl ethers as protecting groups stems from their resistance to a wide range of chemical reagents, including acidic and basic conditions. However, they can be selectively cleaved, most commonly via catalytic hydrogenolysis.[7] The electronic nature of substituents on the benzyl ring plays a crucial role in their stability towards oxidative cleavage.
Catalytic Hydrogenolysis: This is the most common method for cleaving benzyl ethers. The reaction proceeds under mild conditions with a palladium catalyst and a hydrogen source.
The rate of hydrogenolysis can be influenced by steric hindrance and the electronic properties of the benzyl group. For α,α'-Bis(4-methylbenzyloxy)-p-xylene, the presence of two ether groups means that complete deprotection would require a sufficient amount of catalyst and hydrogen. The methyl groups are unlikely to significantly hinder the approach of the substrate to the catalyst surface.
Oxidative Cleavage: Electron-donating groups on the benzyl ring, such as methyl or methoxy groups, make the benzylic C-H bond more susceptible to oxidation.[8][9] This allows for selective deprotection under oxidative conditions, often using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The para-methyl group in α,α'-Bis(4-methylbenzyloxy)-p-xylene is expected to make it more labile to oxidative cleavage compared to its unsubstituted counterpart, α,α'-Bis(benzyloxy)-p-xylene. This property is particularly relevant in the context of prodrug design, where linker cleavage can be triggered by oxidative environments.[10]
A study on the oxidative cleavage of various para-substituted benzyl ethers using an oxoammonium salt demonstrated a clear trend: electron-withdrawing groups (e.g., nitro) significantly slow down the reaction, while electron-donating groups (e.g., methoxy) accelerate it.[8] The 4-methyl group, being electron-donating, would place the reactivity of the target molecule between the unsubstituted and the more reactive p-methoxybenzyl ethers.
| Derivative Type | Key Structural Feature | Stability Towards Oxidation | Common Cleavage Method | Reference |
| Unsubstituted Benzyl Ether | No ring substituents | High | Catalytic Hydrogenolysis | [7] |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | Electron-donating methyl group | Moderate | Catalytic Hydrogenolysis, Oxidative Cleavage | Inferred |
| p-Methoxybenzyl (PMB) Ether | Strong electron-donating methoxy group | Low | Oxidative Cleavage (DDQ), mild acid | [9] |
| p-Nitrobenzyl Ether | Electron-withdrawing nitro group | Very High | Reductive methods | [8] |
Solubility and Physical Properties
The solubility of these compounds is critical for their application in solution-based processes. α,α'-Bis(4-methylbenzyloxy)-p-xylene is a crystalline solid at room temperature.[6] Its symmetrical structure and the presence of two aromatic rings per benzyl unit suggest that it will be soluble in common organic solvents like tetrahydrofuran (THF), dichloromethane, and chloroform, but likely insoluble in water and lower alcohols.
The methyl groups on the benzyl rings slightly increase the lipophilicity compared to the unsubstituted analogue. The rigid p-xylene core, in contrast to more flexible alkyl chains, may influence crystal packing and thus solubility.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | Expected Solubility Profile |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | C₂₄H₂₆O₂ | 346.47 | 99-102 | Soluble in chlorinated solvents, ethers; Insoluble in water |
| α,α'-Dimethoxy-p-xylene | C₁₀H₁₄O₂ | 166.22 | 114-116 | Soluble in organic solvents, insoluble in water |
Experimental Protocols
Synthesis via Williamson Ether Synthesis
This protocol describes a general method for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene, adapted from procedures for similar dibenzyl ethers.[4]
Objective: To synthesize α,α'-Bis(4-methylbenzyloxy)-p-xylene from α,α'-dihydroxy-p-xylene and 4-methylbenzyl chloride.
Materials:
-
α,α'-Dihydroxy-p-xylene (p-xylene-α,α'-diol)
-
4-Methylbenzyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add α,α'-dihydroxy-p-xylene (1.0 eq).
-
Dissolve the diol in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (2.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of 4-methylbenzyl chloride (2.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Caption: Workflow for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Deprotection via Catalytic Hydrogenolysis
This protocol outlines a standard procedure for the cleavage of benzyl ethers.
Objective: To cleave the benzyl ether linkages of α,α'-Bis(4-methylbenzyloxy)-p-xylene to yield α,α'-dihydroxy-p-xylene and 4-methyltoluene.
Materials:
-
α,α'-Bis(4-methylbenzyloxy)-p-xylene
-
Palladium on carbon (Pd/C), 10%
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve α,α'-Bis(4-methylbenzyloxy)-p-xylene in a suitable solvent (e.g., methanol or ethyl acetate) in a flask suitable for hydrogenation.
-
Add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
Conclusion
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a structurally distinct benzyl ether derivative with properties that make it an interesting candidate for materials science and specialized applications in organic synthesis. Its performance profile can be summarized as follows:
-
High Thermal Stability: Its rigid, symmetric structure suggests a thermal stability likely exceeding 300°C, making it suitable for high-temperature applications.
-
Tunable Chemical Stability: While robust under many conditions, the electron-donating methyl groups provide a handle for oxidative cleavage, offering a deprotection strategy orthogonal to the standard hydrogenolysis for unsubstituted benzyl ethers. This positions it as a more reactive alternative to simple benzyl ethers but more stable than highly activated systems like PMB ethers.
-
Versatile Precursor: Its bifunctionality makes it an excellent building block for polymers and other macromolecular structures. Its use in the synthesis of poly(p-xylylene) highlights its utility in creating high-performance materials.[3]
For researchers, the choice between α,α'-Bis(4-methylbenzyloxy)-p-xylene and other benzyl ether derivatives will depend on the specific requirements of the application. If high thermal stability and the potential for creating rigid, linear structures are desired, this molecule is an excellent candidate. If facile oxidative cleavage is a primary concern, a p-methoxybenzyl (PMB) derivative might be more appropriate. This guide provides the foundational knowledge to make an informed decision based on the inherent structure-property relationships of this versatile class of compounds.
References
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Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(23), 9501–9504. [Link]
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Norman, M. H., et al. (2005). Benzyl ether structure-activity relationships in a series of ketopiperazine-based renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4713-6. [Link]
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Belov, N., et al. (2021). Structure-Property Relationship on the Example of Gas Separation Characteristics of Poly(Arylene Ether Ketone)s and Poly(Diphenylene Phtalide). Membranes, 11(8), 623. [Link]
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Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. Chemistry Proceedings, 18(1), 121. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Weinreb, S. M., et al. (1976). Efficacious cleavage of the benzyl ether protecting group by electrochemical oxidation. The Journal of Organic Chemistry, 41(10), 1836–1838. [Link]
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Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Request PDF. [Link]
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Orak, U. U., & Yagci, Y. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 15(18), 3804. [Link]
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Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3455-3459. [Link]
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University of Regensburg. Structure – Property Relationships. [Link]
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ChemBK. ALPHA,ALPHA'-DIMETHOXY-P-XYLENE. [Link]
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001Chemical. alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. [Link]
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Tung, N. T., et al. (2004). Synthesis of Poly(p-xylylene) from α,α'-Bis(alkoxy or aryloxy)-p-xylenes by Chemical Vapor Deposition Polymerization. Bulletin of the Korean Chemical Society, 25(1), 132-136. [Link]
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ResearchGate. (2020). Synthesis, characterization, and cytotoxicity analyses of ABA-type block copolymer bearing p-xylene-bis(2-mercaptoethyloxy) core. [Link]
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Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. ResearchGate. [Link]
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PubChem. alpha,alpha'-Di(amidinophenoxy)-p-xylene. [Link]
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Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3(1), 39-46. [Link]
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Jain, A. K., et al. (2013). Mutual prodrugs containing bio-cleavable and drug releasable disulfide linkers. Bioorganic Chemistry, 49, 40-8. [Link]
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ResearchGate. (2017). α,α'-dibromo-p-xylene crosslinked MOF-5/polybenzimidazole mixed matrix membranes for organic solvent nanofiltration. [Link]
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Di Dalmazi, G., et al. (2022). Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates. International Journal of Molecular Sciences, 23(17), 9931. [Link]
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Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. ResearchGate. [Link]
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ResearchGate. (2010). Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator. [Link]
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Iharanikkei Chemical Industry Co., Ltd. p-Xylylene glycol dimethyl ether. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of Synthesized α,α'-Bis(4-methylbenzyloxy)-p-xylene
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Synthesis
In the realm of chemical synthesis, particularly for intermediates destined for drug development or materials science, the confirmation of a compound's purity is not merely a procedural step but the cornerstone of reliable and reproducible research. The subject of this guide, α,α'-Bis(4-methylbenzyloxy)-p-xylene, also known as p-Xylylene Glycol Bis(4-methylbenzyl) Ether, is a molecule with potential applications as a building block in various advanced materials. Its synthesis, commonly achieved through a Williamson ether synthesis pathway, involves the reaction of α,α'-dichloro-p-xylene with 4-methylbenzyl alcohol in the presence of a base[1][2].
This synthesis route, while effective, can introduce a range of impurities, including unreacted starting materials, partially reacted intermediates (mono-ether), and by-products from side reactions. The presence of these impurities can significantly alter the physicochemical properties of the final product and compromise the outcomes of subsequent applications. Therefore, a multi-faceted analytical approach is imperative to establish the purity profile of synthesized α,α'-Bis(4-methylbenzyloxy)-p-xylene with a high degree of confidence. This guide provides an in-depth comparison of key analytical techniques, offering field-proven insights and detailed protocols to ensure the integrity of your synthesized material.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A robust validation strategy employs several orthogonal methods, each interrogating a different physicochemical property of the molecule. For α,α'-Bis(4-methylbenzyloxy)-p-xylene, the primary recommended techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
dot graph TD { bgcolor="#F1F3F4"; rankdir=LR; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Orthogonal approach for purity validation."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and a primary method for purity assessment[3][4]. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for unambiguous structure confirmation and the detection of structurally similar impurities.
¹H NMR Analysis
The proton NMR spectrum of pure α,α'-Bis(4-methylbenzyloxy)-p-xylene is expected to show distinct signals corresponding to its symmetric structure.
-
Aromatic Protons: Signals for the protons on the central p-xylene ring and the two 4-methylbenzyl rings.
-
Methylene Protons (CH₂): Protons on the carbons adjacent to the ether oxygen (-O-CH₂-) are deshielded and typically appear in the 3.4-4.5 ppm range[5][6]. The two sets of methylene protons (-O-CH₂-Ar and Ar-CH₂-O-) should be observable.
-
Methyl Protons (CH₃): A sharp singlet for the two equivalent methyl groups on the 4-methylbenzyl moieties.
Impurities such as unreacted 4-methylbenzyl alcohol would show a characteristic hydroxyl (-OH) proton signal and different chemical shifts for its aromatic and methylene protons.
¹³C NMR Analysis
The carbon NMR spectrum complements the ¹H NMR data. Carbons directly bonded to the ether oxygen are significantly deshielded and appear in the 50-80 ppm region[6][7]. The spectrum should be consistent with the number of unique carbon atoms in the molecule's symmetric structure.
Quantitative NMR (qNMR)
For a definitive purity value, quantitative ¹H NMR (qNMR) is a primary analytical method that allows for direct quantification without needing a reference standard of the analyte itself[3][8].
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized compound and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a clean NMR tube.
-
Solvent: Add a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that dissolves both the sample and the standard and does not have overlapping signals.
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full signal relaxation for accurate integration, typically involving a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated based on the integral values, the number of protons contributing to each signal, and the precise weights of the sample and the internal standard.
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Workflow for quantitative NMR (qNMR) analysis."
High-Performance Liquid Chromatography (HPLC): The Separation Standard
HPLC is the gold standard for assessing the purity of non-volatile organic compounds by separating the main component from its impurities[9][10][11]. For a molecule like α,α'-Bis(4-methylbenzyloxy)-p-xylene, a reversed-phase HPLC (RP-HPLC) method is most suitable.
In RP-HPLC, separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase[8]. The highly nonpolar nature of the target compound will result in a relatively long retention time compared to more polar impurities.
Potential Impurities Detectable by HPLC:
-
4-methylbenzyl alcohol: More polar, will elute much earlier.
-
α-chloro-α'-(4-methylbenzyloxy)-p-xylene (mono-ether): Less polar than the alcohol but more polar than the final product, will elute earlier.
-
α,α'-dichloro-p-xylene: Nonpolar starting material, may have a retention time closer to the product.
-
Homocoupling products: Potential by-products that may be more or less polar depending on their structure.
-
System: A standard HPLC system with a UV detector is sufficient. The benzyl groups provide strong UV absorbance, making detection at ~254 nm ideal[10].
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point[9].
-
Mobile Phase: A gradient elution using acetonitrile and water is common. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 95-100% acetonitrile to elute the nonpolar product. The addition of 0.1% trifluoroacetic acid (TFA) to both solvents can improve peak shape[9].
-
Sample Preparation: Prepare a sample solution of ~1 mg/mL in acetonitrile or a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection[11].
-
Analysis: Inject the sample and integrate the peak areas. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.
dot graph G { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Workflow for HPLC purity analysis."
Complementary Spectroscopic Techniques: MS and FTIR
While NMR and HPLC form the core of purity analysis, Mass Spectrometry and FTIR provide crucial confirmatory data.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the synthesized compound. For α,α'-Bis(4-methylbenzyloxy)-p-xylene (C₂₄H₂₆O₂), the expected molecular weight is 346.47 g/mol [12]. Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable techniques. The observation of the molecular ion peak [M+H]⁺ at m/z 347.5 or [M+Na]⁺ at m/z 369.5 would provide strong evidence for the successful synthesis. Coupling HPLC with MS (LC-MS) is a powerful method for identifying the molecular weights of impurity peaks observed in the chromatogram.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule[13][14]. For this specific compound, the key diagnostic feature is the C-O-C (ether) stretching vibration.
-
Presence of Ether Linkage: A strong C-O stretching band is expected in the 1050-1250 cm⁻¹ region[6][15].
-
Absence of Starting Materials: A successful synthesis and purification should result in the absence of a broad O-H stretching band (from the alcohol starting material) around 3200-3600 cm⁻¹.
Comparison of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| ¹H & ¹³C NMR | Structure Elucidation & Quantification | Provides detailed structural information; qNMR is a primary method for absolute purity[3][4]. | Lower sensitivity compared to HPLC; may not detect non-proton-containing impurities. |
| HPLC | Purity Assessment & Impurity Profiling | High sensitivity and resolution for separating impurities[10]; widely available and robust. | Requires a reference standard for absolute quantification; destructive to the sample. |
| Mass Spectrometry | Molecular Weight Confirmation | High sensitivity; confirms identity and can identify unknown impurities when coupled with chromatography. | Not inherently quantitative without an isotope-labeled standard; fragmentation can be complex. |
| FTIR | Functional Group Analysis | Fast, non-destructive, and excellent for confirming the presence/absence of key functional groups[13]. | Provides limited structural information; not suitable for quantifying purity. |
Data Summary and Conclusion
A comprehensive purity assessment for a batch of synthesized α,α'-Bis(4-methylbenzyloxy)-p-xylene should consolidate data from all these techniques. Commercial suppliers often specify a purity of >98% as determined by Gas Chromatography (GC) or HPLC.
Example Data Summary Table:
| Analysis Method | Result | Interpretation |
| ¹H NMR | Spectrum consistent with proposed structure. No observable impurity peaks. | Confirms chemical identity. Purity >99% by spectral integration. |
| HPLC (% Area) | Main Peak: 99.2% (RT = 15.8 min) Impurity 1: 0.5% (RT = 5.2 min) Impurity 2: 0.3% (RT = 11.1 min) | High purity confirmed. Presence of minor, more polar impurities. |
| LC-MS | [M+H]⁺ = 347.5 | Correct molecular weight confirmed for the main HPLC peak. |
| FTIR | Strong C-O stretch at 1090 cm⁻¹. No O-H band observed. | Confirms ether formation and absence of alcohol starting material. |
| Melting Point | 99.0 - 102.0 °C | Consistent with reference values. A sharp melting range indicates high purity. |
Confirming the purity of synthesized α,α'-Bis(4-methylbenzyloxy)-p-xylene requires an integrated analytical strategy. While HPLC provides the industry-standard chromatogram and area percentage purity, it should always be corroborated by NMR spectroscopy to provide unequivocal structural confirmation and guard against co-eluting impurities. Mass spectrometry validates the molecular identity, and FTIR offers a quick and effective check for the successful chemical transformation. By employing these techniques in concert, researchers and drug development professionals can proceed with confidence, knowing that the quality of their foundational materials is assured.
References
-
MDPI. Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. [Link][13]
-
001CHEMICAL. CAS No. 136861-46-6, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. [Link][12]
-
Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link][7]
-
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link][3]
-
ResearchGate. FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow. [Link][14]
-
MDPI. Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. [Link][4]
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Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link][5]
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OpenStax. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. [Link][6]
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PrepChem.com. Synthesis of α,α'-bis-(ortho-propenylphenoxy)-para-xylene. [Link][1]
-
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link][2]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2011 RJPBCS Volume 2 Issue 4 Page No. 926. [Link][15]
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Assessing Reproducibility in the Synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene: A Comparative Guide
Introduction
α,α'-Bis(4-methylbenzyloxy)-p-xylene is a molecule of interest in materials science and as a building block in supramolecular chemistry. Its rigid p-xylene core and flanking 4-methylbenzyloxy units impart specific steric and electronic properties, making it a valuable component in the design of functional organic materials. The reproducibility of its synthesis is paramount for researchers and developers who rely on a consistent supply of high-purity material.
This guide provides an in-depth comparison of two common and effective methods for the synthesis of α,α'-Bis(4-methylbenzyloxy)-p-xylene: the classical Williamson ether synthesis and a modern alternative employing phase-transfer catalysis (PTC). We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and offer insights into the factors that govern reproducibility.
Method 1: Classical Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry, prized for its reliability in forming the ether linkage.[1][2][3] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide.[4][5] For the synthesis of a bis-ether like our target molecule, this typically involves the reaction of a dihalide with an excess of the corresponding alcohol, which is deprotonated in situ to form the nucleophilic alkoxide.
Causality Behind Experimental Choices
In this protocol, we select α,α'-dichloro-p-xylene as the electrophile and 4-methylbenzyl alcohol as the nucleophile precursor. Sodium hydride (NaH) is a strong base that irreversibly deprotonates the alcohol to form the sodium alkoxide. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as it readily dissolves the organic reactants and does not interfere with the highly reactive sodium hydride. The reaction is heated to increase the rate of the S(_N)2 reaction.
Experimental Protocol
Materials:
-
4-methylbenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
α,α'-dichloro-p-xylene
-
Methanol
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-methylbenzyl alcohol (2.2 equivalents).
-
Add anhydrous THF under a nitrogen atmosphere.
-
Carefully add sodium hydride (2.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Dissolve α,α'-dichloro-p-xylene (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction to 0 °C and cautiously quench the excess sodium hydride with methanol.
-
Add deionized water and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield α,α'-Bis(4-methylbenzyloxy)-p-xylene as a white solid.
Workflow Diagram
Caption: Classical Williamson Ether Synthesis Workflow.
Method 2: Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis
Phase-transfer catalysis offers a more practical and often "greener" alternative to the classical Williamson synthesis.[6][7] This method is particularly advantageous for large-scale synthesis as it avoids the use of hazardous reagents like sodium hydride and anhydrous solvents.[8] The reaction occurs in a biphasic system, typically an organic solvent and water. A phase-transfer catalyst, such as a quaternary ammonium salt, transports the hydroxide ion from the aqueous phase to the organic phase to deprotonate the alcohol, and subsequently transports the resulting alkoxide to react with the alkyl halide.
Causality Behind Experimental Choices
This protocol employs a biphasic system of toluene and a concentrated aqueous solution of sodium hydroxide. Toluene is a suitable solvent for the organic reactants and the product. The concentrated sodium hydroxide serves as the base. Tetrabutylammonium bromide (TBAB) is a common and effective phase-transfer catalyst that facilitates the transport of ions between the two phases. The reaction is heated to accelerate the reaction rate.
Experimental Protocol
Materials:
-
4-methylbenzyl alcohol
-
α,α'-dichloro-p-xylene
-
Toluene
-
Sodium hydroxide (50% w/v aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α,α'-dichloro-p-xylene (1.0 equivalent), 4-methylbenzyl alcohol (2.2 equivalents), toluene, and tetrabutylammonium bromide (0.1 equivalents).
-
Add the 50% aqueous sodium hydroxide solution.
-
Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction to room temperature and add deionized water.
-
Separate the organic layer and extract the aqueous layer with toluene (2x).
-
Combine the organic layers, wash with deionized water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield α,α'-Bis(4-methylbenzyloxy)-p-xylene as a white solid.
Workflow Diagram
Caption: Phase-Transfer Catalyzed Williamson Ether Synthesis Workflow.
Reproducibility Assessment and Method Comparison
The choice between these two methods will depend on the specific needs of the researcher, including scale, available equipment, and safety considerations.
| Parameter | Classical Williamson Ether Synthesis | Phase-Transfer Catalyzed (PTC) Synthesis |
| Reagents & Solvents | Requires anhydrous solvents and a highly reactive, hazardous base (NaH). | Uses standard grade solvents and a common, less hazardous base (NaOH). |
| Reaction Conditions | Requires strictly inert atmosphere; longer reaction times at reflux. | Tolerant to air and moisture; typically faster reaction times at a lower temperature. |
| Safety & Handling | Use of NaH requires careful handling due to its flammability and reactivity with water. | NaOH is corrosive but generally safer to handle than NaH. Avoids flammable hydrogen gas evolution. |
| Scalability | More challenging to scale up due to the handling of large quantities of NaH and anhydrous solvents. | Readily scalable and often preferred for industrial applications.[7] |
| Workup & Purification | Quenching of NaH can be hazardous. | Simpler and safer workup procedure. |
| Yield & Purity | Can provide high yields and purity with careful execution. | Generally provides good to excellent yields and high purity. |
| Cost-Effectiveness | Anhydrous solvents and NaH can be more expensive. | Generally more cost-effective due to cheaper reagents and solvents. |
Conclusion
Both the classical Williamson ether synthesis and the phase-transfer catalyzed method are viable for producing α,α'-Bis(4-methylbenzyloxy)-p-xylene. For laboratory-scale synthesis where stringent anhydrous conditions can be met, the classical method is reliable. However, for reasons of safety, scalability, and cost-effectiveness, the phase-transfer catalysis method is a superior and more reproducible approach for the routine production of this valuable compound. The PTC method's robustness to trace amounts of water and its use of less hazardous materials contribute significantly to its enhanced reproducibility, particularly in less controlled environments or at a larger scale.
References
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Williamson Ether Synthesis. (n.d.). In Cambridge University Press. Retrieved from [Link]
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Williamson Ether Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved from [Link]
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Williamson ether synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Retrieved from [Link]
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phase transfer catalysis - ResearchGate. (n.d.). Retrieved from [Link]
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Industrial Phase-Transfer Catalysis. (n.d.). Retrieved from [Link]
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Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Thermal Stability of α,α'-Bis(4-methylbenzyloxy)-p-xylene and Related Aromatic Ethers
This guide will delve into the standard methodologies for assessing thermal stability, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will present a comparative analysis with relevant benzyl ether and p-xylene derivatives, supported by experimental data from peer-reviewed literature.
Understanding Thermal Stability and its Importance
Thermal stability refers to a material's ability to resist decomposition at elevated temperatures. For active pharmaceutical ingredients (APIs) and other chemical entities, thermal degradation can lead to loss of efficacy, the formation of toxic byproducts, and changes in physical properties. A thorough understanding of a compound's thermal profile is a critical component of its overall characterization and risk assessment.
Chemical Structures Under Comparison
The central compound of interest is α,α'-Bis(4-methylbenzyloxy)-p-xylene . Its structure features a central p-xylene core with two benzyloxy side chains, each substituted with a methyl group in the para position.
For a meaningful comparison, we will consider the following compounds, whose thermal behavior has been documented:
-
Dibenzyl ether: A simple aromatic ether that provides a baseline for the thermal stability of the benzyl ether linkage.
-
Benzyl phenylethyl ether: An unsymmetrical benzyl ether to assess the influence of different alkyl groups.
-
p-Xylene: The core aromatic hydrocarbon of our target molecule.
Experimental Methodologies for Assessing Thermal Stability
The two primary techniques for evaluating the thermal stability of solid materials are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a direct and quantitative method to determine the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass.
Typical TGA Experimental Protocol:
-
A small sample (typically 5-10 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss versus temperature.
Figure 1: Generalized workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions. For stability assessment, exothermic events can indicate decomposition.
Typical DSC Experimental Protocol:
-
A small sample (typically 2-5 mg) is hermetically sealed in a DSC pan.
-
An empty, sealed pan is used as a reference.
-
Both pans are placed in the DSC cell.
-
The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.
-
The differential heat flow to the sample and reference is measured and plotted against temperature.
Figure 2: Generalized workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability Data
The following table summarizes the available thermal stability data for the selected reference compounds. The data is compiled from various studies on benzyl ethers and p-xylene derivatives.[1][2][3]
| Compound Name | Structure | Onset of Decomposition (Tonset) (°C) | Key Observations |
| Dibenzyl ether | C6H5CH2OCH2C6H5 | ~250-300 | Thermal degradation occurs through cleavage of the C-O bond.[4] |
| Benzyl phenylethyl ether | C6H5CH2OCH2CH2C6H5 | ~200-250 | Lower thermal stability compared to dibenzyl ether, suggesting the ethyl linkage is a point of weakness.[2][3] |
| p-Xylene | CH3C6H4CH3 | >400 (in inert atmosphere) | The aromatic ring and methyl C-H bonds are relatively stable. Decomposition pathways are complex and occur at high temperatures.[5][6][7] |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | CH3C6H4CH2OCH2C6H4CH2OCH2C6H4CH3 | Estimated ~300-350 | Based on the stability of the benzyl ether linkage and the p-xylene core, a higher thermal stability than simple benzyl ethers is anticipated. The methyl substituents on the benzyl groups may slightly influence stability. |
Note: The estimated Tonset for α,α'-Bis(4-methylbenzyloxy)-p-xylene is an educated projection based on the data of the other compounds and is not based on direct experimental results.
Analysis and Interpretation
The thermal stability of α,α'-Bis(4-methylbenzyloxy)-p-xylene is expected to be primarily dictated by the strength of the benzyl ether C-O bonds. Studies on benzyl ethers indicate that these bonds are susceptible to thermal cleavage at temperatures in the range of 250-350°C.[4] The presence of the stable p-xylene core suggests that the initial decomposition will likely occur at the ether linkages.
Compared to dibenzyl ether, the extended structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene might offer slightly enhanced thermal stability due to increased molecular weight and potential for intermolecular interactions in the solid state. The para-methyl groups on the terminal benzyl rings are electron-donating and could have a minor stabilizing effect on the adjacent benzylic C-O bond.
The significantly lower stability of benzyl phenylethyl ether highlights the importance of the chemical environment around the ether oxygen.[2][3] The presence of only benzylic carbons attached to the ether oxygen in α,α'-Bis(4-methylbenzyloxy)-p-xylene, similar to dibenzyl ether, suggests a decomposition temperature closer to that of dibenzyl ether rather than benzyl phenylethyl ether.
The high thermal stability of p-xylene itself indicates that the aromatic core of the target molecule will likely remain intact during the initial stages of thermal decomposition.[5][6][7]
Conclusion and Future Recommendations
Based on the comparative analysis of related compounds, α,α'-Bis(4-methylbenzyloxy)-p-xylene is predicted to exhibit good thermal stability, with an onset of decomposition likely in the range of 300-350°C. The primary degradation pathway is expected to be the cleavage of the benzyl ether linkages.
For a definitive assessment of the thermal stability of α,α'-Bis(4-methylbenzyloxy)-p-xylene, it is imperative to conduct experimental TGA and DSC analyses. These studies would provide precise data on the onset of decomposition, melting point, and any other thermally induced phase transitions. Such empirical data is crucial for determining appropriate handling, storage, and processing conditions in a research and development setting.
References
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A Comparative Guide to the Photophysical Properties of α,α'-Bis(4-methylbenzyloxy)-p-xylene and Related Derivatives
This guide provides a comprehensive comparative analysis of the photophysical properties of α,α'-Bis(4-methylbenzyloxy)-p-xylene, a substituted p-xylene derivative, in the context of its structural analogues. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the structure-property relationships that govern the absorption and emission characteristics of these molecules. By examining experimental data and established scientific principles, we aim to provide a foundational understanding of how molecular architecture influences photophysical behavior, offering insights for the rational design of novel fluorescent probes and materials.
Introduction: The Photophysical Landscape of p-Xylene Derivatives
The p-xylene core, a simple aromatic hydrocarbon, serves as a fundamental building block in the construction of a diverse array of organic functional materials.[1][2][3] Its inherent symmetry and the potential for functionalization at the methyl groups offer a versatile platform for tuning photophysical properties. The introduction of substituents onto the p-xylene scaffold can profoundly alter the electronic structure and, consequently, the way the molecule interacts with light.[4][5] These alterations can lead to significant shifts in absorption and emission wavelengths, as well as changes in fluorescence quantum efficiency and excited-state lifetimes.
This guide focuses on α,α'-Bis(4-methylbenzyloxy)-p-xylene and compares its anticipated photophysical characteristics with simpler, well-characterized derivatives: unsubstituted p-xylene, α,α'-dihydroxy-p-xylene, and α,α'-dimethoxy-p-xylene. By systematically evaluating the influence of the α,α'-substituents, from simple hydroxyl and methoxy groups to the more complex 4-methylbenzyloxy moiety, we can elucidate the electronic and steric factors that dictate their performance as fluorophores.
Comparative Analysis of Photophysical Properties
The photophysical properties of a molecule are intrinsically linked to its electronic transitions. The absorption of a photon promotes an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals dictates the wavelength of light absorbed. Subsequent de-excitation can occur through various pathways, including the emission of a photon (fluorescence), or non-radiative decay. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φf).
p-Xylene: The Unsubstituted Core
p-xylene, the parent compound in this series, exhibits fluorescence in the ultraviolet region of the electromagnetic spectrum.[4][5] Its absorption and emission are characteristic of a simple aromatic system. In aqueous solution, p-xylene has an excitation maximum at approximately 265 nm and an emission maximum around 290 nm.[4][5] Among the xylene isomers, p-xylene is reported to have the highest fluorescence intensity, suggesting a higher fluorescence quantum yield compared to its ortho- and meta- counterparts.[4][5] This can be attributed to its symmetrical structure, which influences its electronic transition probabilities.[4]
α,α'-Dihydroxy-p-xylene and α,α'-Dimethoxy-p-xylene: The Effect of Simple Alkoxy and Hydroxy Substituents
The introduction of hydroxyl (-OH) or methoxy (-OCH₃) groups at the α and α' positions of p-xylene is expected to induce noticeable changes in the photophysical properties. These oxygen-containing substituents act as electron-donating groups through resonance, which can raise the energy of the HOMO and potentially lower the HOMO-LUMO gap. This typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted p-xylene.
α,α'-Bis(4-methylbenzyloxy)-p-xylene: The Impact of a Larger Aromatic Substituent
The target molecule, α,α'-Bis(4-methylbenzyloxy)-p-xylene, features significantly larger and more complex substituents. The benzyloxy groups introduce additional aromatic rings and ether linkages. This extended conjugation and the presence of the 4-methylphenyl moieties are expected to have a pronounced effect on the photophysical properties.
Based on the principles of molecular orbital theory, the extended π-system in α,α'-Bis(4-methylbenzyloxy)-p-xylene will likely lead to a further decrease in the HOMO-LUMO energy gap compared to the dihydroxy and dimethoxy derivatives. This should result in a significant red-shift in both the absorption and emission spectra, potentially pushing the fluorescence into the near-UV or even the visible region.
Furthermore, the bulky 4-methylbenzyloxy groups can induce steric hindrance, which may affect the planarity of the molecule. A more planar conformation generally leads to better orbital overlap and a higher probability of radiative transitions, thus potentially increasing the fluorescence quantum yield. However, the increased conformational flexibility of the benzyl ether linkages could also introduce non-radiative decay pathways, which would have the opposite effect. A comprehensive experimental characterization is necessary to definitively determine these properties.
Table 1: Comparative Photophysical Data of p-Xylene and its Derivatives
| Compound | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φf) | Notes |
| p-Xylene | ~265[4][5] | ~290[4][5] | Reported to be the highest among xylene isomers[4][5] | Data in aqueous solution. |
| α,α'-Dihydroxy-p-xylene | Expected red-shift from p-xylene | Expected red-shift from p-xylene | Data not readily available | -OH groups may introduce non-radiative decay pathways. |
| α,α'-Dimethoxy-p-xylene | Expected red-shift from p-xylene | Expected red-shift from p-xylene | Data not readily available | Methoxy groups are electron-donating. |
| α,α'-Bis(4-methylbenzyloxy)-p-xylene | Expected significant red-shift | Expected significant red-shift | Data not readily available | Extended conjugation and steric effects will be significant. |
Experimental Protocols for Photophysical Characterization
To empirically determine and compare the photophysical properties of these compounds, a series of standardized spectroscopic measurements are required. The following protocols outline the key experimental workflows.
UV-Visible Absorption Spectroscopy
This technique is used to determine the wavelength(s) at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compounds in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol, or acetonitrile). The concentration should be adjusted to have an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max) in a 1 cm path length cuvette.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for p-xylene derivatives). A solvent blank is used as a reference.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Steady-State Fluorescence Spectroscopy
This measurement provides the fluorescence emission spectrum of a compound.
Methodology:
-
Sample Preparation: Prepare dilute solutions with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement: Excite the sample at its λ_max (determined from the absorption spectrum). Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Analysis: Identify the wavelength of maximum emission (λ_em). The shape of the emission spectrum provides information about the vibrational energy levels of the ground state.
Fluorescence Quantum Yield (Φf) Determination (Relative Method)
The fluorescence quantum yield is determined by comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[7]
Methodology:
-
Standard Selection: Choose a fluorescence standard with an absorption and emission profile that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for UV emitters).
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.
-
Measurement: Record the absorption and fluorescence emission spectra for all solutions. The excitation wavelength and instrument settings must be identical for the sample and standard measurements.
-
Analysis:
-
Integrate the area under the corrected emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
-
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Fluorescence Lifetime (τ) Measurement
Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.
Methodology:
-
Instrumentation: Use a TCSPC system with a pulsed light source (e.g., a laser diode or LED) with a pulse width much shorter than the expected lifetime.
-
Measurement: Excite the sample and measure the time delay between the excitation pulse and the detection of the first emitted photon. Repeat this process many times to build a histogram of photon arrival times.
-
Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).
Conclusion and Future Directions
This comparative guide has provided an overview of the photophysical properties of α,α'-Bis(4-methylbenzyloxy)-p-xylene in the context of its simpler analogues. While experimental data for the target compound is not yet widely available, theoretical considerations and trends observed in related molecules suggest that the introduction of the 4-methylbenzyloxy groups will lead to a significant red-shift in its absorption and emission spectra. The precise impact on the fluorescence quantum yield and lifetime remains to be experimentally determined and will depend on the interplay between extended conjugation and conformational flexibility.
Future research should focus on the synthesis and detailed photophysical characterization of α,α'-Bis(4-methylbenzyloxy)-p-xylene and other derivatives with varying substituents. Such studies will not only provide valuable fundamental insights into structure-property relationships but also pave the way for the development of novel fluorophores with tailored properties for applications in sensing, imaging, and materials science.
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Khan, M. A. R., et al. (2018). Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches. Royal Society Open Science, 5(2), 171803. [Link]
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Tasior, M., et al. (2013). Vertically π-expanded coumarin - the synthesis via the Scholl reaction and photophysical properties. Physical Chemistry Chemical Physics, 15(41), 17888-17895. [Link]
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Khan, M. A. R., et al. (2018). Fluorescence and photophysical properties of xylene isomers in water: with experimental and theoretical approaches. PMC - NIH. [Link]
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Resch-Genger, U., et al. (2011). The photophysical Characterisation of Novel 3,9-Dialkyloxy- and Diacyloxyperylenes. PMC. [Link]
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Rajendiran, N., & Meenakshisundaram, S. (2006). Photophysical Behaviour of p-Dihydroxy Benzene in Different Solvents, pH and α-Cyclodextrin. Journal of the Indian Chemical Society, 83, 816-820. [Link]
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ChemBK. (2024). ALPHA,ALPHA'-DIMETHOXY-P-XYLENE. [Link]
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Pitre, J. J., et al. (2015). A General Strategy for the Organocatalytic Activation of C–H Bonds via Photoredox Catalysis: The Direct Arylation of Benzylic Ethers. PubMed Central. [Link]
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Resch-Genger, U., & Rurack, K. (2024). References for Small Fluorescence Quantum Yields. PMC - PubMed Central. [Link]
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Bisong, E. A., et al. (2020). Vibrational, electronic, spectroscopic properties, and NBO analysis of p-xylene, 3,6-difluoro-p-xylene, 3,6-dichloro-p-xylene and 3,6-dibromo-pxylene: DFT study. ResearchGate. [Link]
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SpectraBase. (n.d.). p-XYLENE-alpha,alpha'-DITHIOL. [Link]
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Silversmith, E. F. (1987). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. Journal of Chemical Education, 64(10), 904. [Link]
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evaluating the performance of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene in different device architectures
A Senior Application Scientist's Guide to Characterization and Benchmarking in Organic Field-Effect Transistors
Authored for Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation organic electronics, the gate dielectric is a critical component that dictates device performance, stability, and operating voltage. While a host of polymeric materials have been adapted for this purpose, the exploration of novel molecular dielectrics remains a compelling avenue for achieving superior performance and processability. This guide focuses on α,α'-Bis(4-methylbenzyloxy)-p-xylene, a molecule with a structure suggestive of desirable dielectric properties, yet largely unexplored in electronic device contexts.
Due to the nascent stage of research into this specific material, this document serves as a prospective evaluation. It is designed to be a comprehensive manual for a researcher embarking on the characterization of this and similar novel materials. We will outline the rationale for its potential use, benchmark it against established solution-processed dielectrics, and provide detailed, self-validating experimental protocols to rigorously assess its performance within an Organic Field-Effect Transistor (OFET) architecture.
The Candidate: α,α'-Bis(4-methylbenzyloxy)-p-xylene - A Structural Rationale
The chemical structure of α,α'-Bis(4-methylbenzyloxy)-p-xylene, with its central p-xylene core and symmetric ether-linked side chains, offers several intriguing features for a potential gate dielectric.
-
Inherent Rigidity and Packing: The central aromatic core provides a degree of structural rigidity, which could facilitate the formation of uniform, dense thin films—a prerequisite for a reliable dielectric layer.
-
Solution Processability: The benzyl ether groups are anticipated to confer good solubility in common organic solvents, making it amenable to solution-based deposition techniques like spin coating, which is highly desirable for low-cost, large-area electronics manufacturing.
-
Insulating Properties: The molecule is composed entirely of carbon, hydrogen, and oxygen, lacking conjugated systems that would promote charge transport. This suggests it should be a good electrical insulator. The ether linkages, while polar, are shielded by bulky aromatic groups, which might mitigate excessive charge trapping at the dielectric-semiconductor interface.
Despite these promising structural attributes, no published data currently exists on its key dielectric properties (dielectric constant, breakdown field) or its performance in a device setting. Therefore, a systematic experimental evaluation is paramount.
The Benchmarks: Established Solution-Processed Dielectrics
To meaningfully evaluate the performance of α,α'-Bis(4-methylbenzyloxy)-p-xylene, it must be compared against well-characterized incumbent materials. We select three common polymeric dielectrics that represent a range of properties.[1]
| Dielectric Material | Abbreviation | Typical Solvent(s) | Dielectric Constant (k) | Key Advantages | Key Disadvantages |
| Poly(methyl methacrylate) | PMMA | Anisole, Butan-2-one | 2.5 - 3.6[2] | Smooth films, low leakage, widely available | Low dielectric constant, requires thicker films for high capacitance |
| Polystyrene | PS | Toluene, Xylene | 2.4 - 2.7 | Excellent insulator, hydrophobic surface good for many semiconductors | Very low dielectric constant, potential for high trap density if not processed carefully[1] |
| Poly(4-vinylphenol) | PVP | Propylene glycol monomethyl ether acetate (PGMEA) | 3.5 - 5.0 | Higher dielectric constant, can be cross-linked for solvent resistance | Hydrophilic hydroxyl groups can trap electrons and absorb water |
Table 1: Comparative properties of common solution-processed polymeric gate dielectrics.
The primary goal is to determine if α,α'-Bis(4-methylbenzyloxy)-p-xylene can offer a competitive advantage, potentially through a combination of a sufficiently high dielectric constant, low leakage current, and a high-quality interface with the organic semiconductor.
Experimental Workflow: A Comprehensive Evaluation Protocol
This section details a rigorous, step-by-step methodology to fabricate and characterize OFETs, using the candidate material as the gate dielectric. This workflow is designed to be self-validating by including control devices using a benchmark dielectric (e.g., PMMA) processed under identical conditions.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of α,α'-Bis(4-methylbenzyloxy)-p-xylene
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and responsible disposal of all chemical waste. This guide provides a detailed protocol for the proper disposal of α,α'-Bis(4-methylbenzyloxy)-p-xylene, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols for aromatic ethers and substituted xylenes, providing a framework for responsible chemical stewardship.
The structural similarity of α,α'-Bis(4-methylbenzyloxy)-p-xylene to p-xylene warrants a cautious approach to its disposal, treating it with the same level of care as its parent compound. P-xylene is recognized as a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2][3][4][5][6] Furthermore, it poses a significant risk to aquatic life with long-lasting effects.[1][2][5] Therefore, under no circumstances should this compound or its residues be released into the sanitary sewer system or the general environment.[1]
I. Hazard Assessment and Personal Protective Equipment (PPE): The First Line of Defense
| Hazard Classification | Description | Primary Sources |
| Flammability | Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[1][2][5][6] | Fisher Scientific SDS, Sigma-Aldrich SDS |
| Health Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][5][6] Causes skin and eye irritation.[1][2][3][4][5] May cause respiratory irritation.[1][2][5] | Fisher Scientific SDS, Sigma-Aldrich SDS, EPA |
| Environmental Hazards | Toxic to aquatic life with long-lasting effects.[1][2][5] Do not empty into drains.[1] | Fisher Scientific SDS, Sigma-Aldrich SDS |
To mitigate these risks, the following PPE is mandatory when handling α,α'-Bis(4-methylbenzyloxy)-p-xylene for disposal:
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber.[3] If prolonged contact is anticipated, consider more robust options like Viton or PVA gloves.[3]
-
Body Protection: A lab coat, preferably flame-retardant, should be worn.[3] Ensure it is fully buttoned.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
II. Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid α,α'-Bis(4-methylbenzyloxy)-p-xylene in a dedicated, clearly labeled, and sealable container. The container should be made of a material compatible with aromatic ethers.
-
Liquid Waste: If the compound is in a solvent, collect it in a separate, sealed, and properly labeled hazardous waste container.[8] Do not mix with other waste streams unless compatibility has been verified.[8]
-
Labeling: The waste container must be clearly labeled with the full chemical name: "α,α'-Bis(4-methylbenzyloxy)-p-xylene" and the appropriate hazard symbols (e.g., flammable, irritant, environmentally hazardous).[9]
2. Decontamination of Empty Containers:
Empty containers that once held α,α'-Bis(4-methylbenzyloxy)-p-xylene must be decontaminated before being discarded as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9][10]
-
Rinsate Collection: The solvent rinsate must be collected and disposed of as hazardous waste.[9][10] Add the rinsate to your designated halogenated or non-halogenated solvent waste container.
-
Container Disposal: Once triple-rinsed and air-dried, deface the original label on the container and dispose of it in the regular trash.[10]
3. Spill Management:
In the event of a spill, immediate and appropriate action is crucial.
-
Small Spills: For minor spills within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[1][11] Collect the contaminated absorbent material in a sealed container for hazardous waste disposal.
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.[3]
4. Final Disposal:
-
Licensed Waste Hauler: All collected waste containing α,α'-Bis(4-methylbenzyloxy)-p-xylene must be disposed of through a licensed hazardous waste disposal company.[1] Your institution's EHS office will coordinate the pickup and disposal of the waste.
-
Documentation: Ensure all necessary waste disposal forms and documentation required by your institution and local regulations are completed accurately.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of α,α'-Bis(4-methylbenzyloxy)-p-xylene.
Caption: Disposal workflow for α,α'-Bis(4-methylbenzyloxy)-p-xylene.
By adhering to these procedures, researchers can ensure that the final chapter of their work with α,α'-Bis(4-methylbenzyloxy)-p-xylene is written with the highest standards of safety and environmental responsibility.
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Navigating the Unseen: A Guide to Safely Handling alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene
For the pioneering researchers and scientists in drug development, the introduction of novel compounds into a workflow is a moment of both excitement and critical evaluation. One such compound, alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, presents unique handling challenges due to its complex structure. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, making this your preferred resource for laboratory safety and chemical handling.
Deconstructing the Risk: A Component-Based Hazard Analysis
The key to safely handling alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene lies in understanding the hazards associated with its constituent parts: the aromatic hydrocarbon (p-xylene) and the ether linkages.
The p-Xylene Core: Xylene isomers are known to be flammable and can cause irritation to the skin, eyes, and respiratory tract.[1][2][3] Inhalation of p-xylene vapors may lead to central nervous system effects such as dizziness, headache, and nausea.[3][4]
The Ether Linkages: Ethers as a chemical class, particularly those like diethyl ether, are susceptible to the formation of explosive peroxides upon exposure to air and light.[5][6] While the peroxide-forming potential of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene is not specifically documented, it is a critical potential hazard that must be proactively addressed.
Given these considerations, a cautious and comprehensive approach to personal protective equipment (PPE) is paramount.
Your Armor: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene. This multi-layered defense strategy is designed to protect you from the anticipated hazards.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes and potential projectiles. Standard safety glasses are insufficient. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | Protects against skin contact and absorption. Regularly inspect gloves for any signs of degradation or tearing.[7] |
| Body Protection | Flame-retardant lab coat worn over long-sleeved clothing and long pants. | Protects the skin from accidental spills and splashes. The flame-retardant property is crucial due to the flammability risk associated with the xylene component. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Essential when working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects feet from spills and falling objects. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene.
Operational Blueprint: From Receipt to Disposal
A meticulous and proactive approach to the entire lifecycle of this chemical in your laboratory is crucial for maintaining a safe environment.
Receiving and Storage
-
Inspect on Arrival: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Date and Document: Immediately label the container with the date of receipt and the date it is first opened. This is a critical step for monitoring potential peroxide formation.[5][6]
-
Segregated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage location should be a designated cabinet for flammable solids.
-
Light and Air Sensitivity: Given the ether linkages, protect the compound from prolonged exposure to light and air to minimize the risk of peroxide formation.
Handling and Experimental Procedures
-
Controlled Environment: All handling of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Engineering Controls: Utilize local exhaust ventilation to further control any potential release of dust or vapors.
-
Avoid Ignition Sources: Keep the compound away from open flames, hot surfaces, and sparks due to the flammability hazard of the xylene component.[1][2]
-
Static Discharge: For transfers of larger quantities of the solid, ensure proper grounding and bonding to prevent static discharge, which could serve as an ignition source.[1][2]
-
Peroxide Check: If the compound has been opened and stored for an extended period (e.g., over 12 months), it is prudent to test for the presence of peroxides before use, especially before any heating or distillation is planned.
Spill Management
In the event of a spill, immediate and decisive action is required:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory safety officer.
-
Isolate: If it is safe to do so, prevent the spread of the spill by using a chemical spill kit with an absorbent material suitable for organic solids.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE for Cleanup: Personnel involved in the cleanup must wear the full complement of recommended PPE, including respiratory protection.
-
Collection and Disposal: Carefully collect the spilled material and absorbent into a sealed, labeled container for hazardous waste disposal.
End-of-Life Protocol: Waste Disposal
Proper disposal of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene and any contaminated materials is a critical final step in its safe handling.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Container Management: The first rinse of any container that held alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene should be collected as hazardous waste.[8]
-
Adherence to Regulations: Follow all institutional and local regulations for the disposal of chemical waste. Do not dispose of this chemical down the drain or in regular trash.[9][10]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety department or a licensed chemical waste disposal contractor.
By integrating these detailed protocols into your laboratory's standard operating procedures, you can confidently and safely work with alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, ensuring the well-being of yourself and your colleagues while advancing your critical research.
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- ICSC 0086 - p-XYLENE.
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- University of St Andrews. (2010, July 19). Ethers - Handling and control of exposure.
- Vanderbilt University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
